molecular formula C11H15Cl2NO B1419975 [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine CAS No. 1019628-43-3

[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine

Cat. No.: B1419975
CAS No.: 1019628-43-3
M. Wt: 248.15 g/mol
InChI Key: PBWGNEWJNHHICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-8(7-15-2)14-6-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWGNEWJNHHICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Unveiling the In Vitro Mechanism of Action of (2,4-Dichlorophenyl)methylamine: A Privileged Pharmacophore in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichlorophenyl)methylamine (also known as 2,4-dichlorobenzylamine, or 2,4-DCBA) is rarely deployed as a standalone therapeutic agent. Instead, in the realm of rational drug design, it serves as a highly privileged pharmacophore and building block . When incorporated into larger molecular scaffolds, the 2,4-dichlorobenzyl moiety drives potent, competitive enzyme inhibition across diverse targets, including Soluble Epoxide Hydrolase (sEH), Prolylcarboxypeptidase (PRCP), and various metalloproteases.

This technical guide dissects the stereoelectronic mechanisms by which 2,4-DCBA exerts its in vitro activity, details self-validating biochemical assays for its evaluation, and provides a structural framework for drug developers.

Stereoelectronic Foundations of 2,4-DCBA Binding

The in vitro mechanism of action of 2,4-DCBA-derived compounds is fundamentally rooted in the unique physicochemical properties of the 2,4-dichlorobenzyl group:

  • Halogen Bonding ( σ -Hole Interactions): The chlorine atoms at the ortho and para positions possess an anisotropic distribution of electron density, creating a positive electrostatic cap known as the σ -hole. This allows the moiety to form highly directional halogen bonds with Lewis base residues (e.g., backbone carbonyls) within enzyme active sites.

  • Steric Pre-organization: The ortho-chlorine induces a deliberate steric clash with the benzylic protons, restricting the rotational degrees of freedom of the methylamine linkage. This conformational lock reduces the entropic penalty upon binding to deep hydrophobic pockets.

  • Amine Protonation & Coupling: At physiological pH (7.4), the primary amine can serve as a critical hydrogen-bond donor. More commonly, it acts as the synthetic anchor point (via amide or amine coupling) that precisely positions the dichlorophenyl ring into the target's S1 or S1' subsites.

MOA Target Target Enzyme (e.g., sEH, PRCP) Inhibition Competitive Enzyme Inhibition Target->Inhibition Conformational Lock Compound 2,4-DCBA Pharmacophore Hydrophobic Hydrophobic Pocket Insertion (S1/S1') Compound->Hydrophobic Halogen Halogen Bonding (σ-hole interactions) Compound->Halogen Amine Amine Linkage Pre-organization Compound->Amine Hydrophobic->Target Halogen->Target Amine->Target

Caption: Logical binding mechanism of the 2,4-DCBA pharmacophore driving competitive enzyme inhibition.

Target-Specific Mechanisms of Action (In Vitro)

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH is a critical enzyme in the metabolism of anti-inflammatory epoxyeicosatrienoic acids (EETs). While traditional sEH inhibitors rely on a urea pharmacophore, substituting the urea with a 2,4-DCBA-derived amide yields highly potent non-urea inhibitors[1]. In vitro structural studies reveal that the 2,4-dichlorobenzyl moiety deeply penetrates the hydrophobic S1 pocket of sEH. The para-chlorine maximizes van der Waals contacts, while the ortho-chlorine ensures the correct dihedral angle for the adjacent amide to hydrogen-bond with catalytic residues[1].

Prolylcarboxypeptidase (PRCP) Inhibition

PRCP is a serine protease that regulates feeding behavior and inflammation by cleaving C-terminal amino acids. In vitro kinetic studies reveal that 2,4-DCBA derivatives (such as compound RS-33-21) act as reversible, competitive inhibitors of recombinant PRCP[2]. The mechanism relies on the 2,4-dichlorobenzyl group occupying the S1' subsite, effectively blocking the cleavage of peptides like Angiotensin II and Bradykinin without permanently alkylating the active site[2].

Botulinum Neurotoxin A (BoNT/A) Zinc Endopeptidase

Against the BoNT/A light chain, 2,4-DCBA linked to a maleimide warhead acts as a competitive inhibitor[3]. Unlike classic Michael acceptors that irreversibly alkylate active-site cysteines, the 2,4-DCBA derivative lacks the irreversible step. This demonstrates that the 2,4-dichlorobenzyl scaffold tightly occupies the zinc-adjacent hydrophobic cleft, sterically occluding substrate entry without forming a covalent adduct[3].

In Vitro Experimental Protocols: Establishing a Self-Validating System

To evaluate the mechanism of action of 2,4-DCBA derivatives, researchers must utilize assays that differentiate between specific competitive inhibition and non-specific aggregation—a common false-positive mechanism for lipophilic, halogenated compounds.

Protocol: High-Throughput FRET-Based sEH Inhibition Assay

Objective: Determine the IC50 and mechanism of inhibition for 2,4-DCBA derivatives against recombinant human sEH.

Causality & Self-Validation:

  • BSA Addition: 0.01% Bovine Serum Albumin (BSA) is critical. Lipophilic 2,4-dichloro compounds often form colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. BSA acts as a carrier, preventing aggregation.

  • Z'-Factor: The assay must include a known potent inhibitor (e.g., t-AUCB) as a positive control and DMSO as a vehicle control. A Z' > 0.5 validates the assay's dynamic range and trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, pH 7.0, containing 0.01% BSA). Dilute recombinant human sEH enzyme to a final well concentration of 1 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2,4-DCBA derivative in DMSO. Transfer 1 μL of each concentration to a black 96-well microplate (final DMSO concentration = 1%).

  • Pre-Incubation: Add 49 μL of the sEH enzyme solution to the wells. Incubate at 25°C for 15 minutes. (Rationale: Allows the system to reach binding equilibrium, crucial for accurately measuring competitive inhibition).

  • Substrate Addition: Initiate the reaction by adding 50 μL of the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) at a final concentration of 5 μM.

  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot V0​ against inhibitor concentration and fit to a four-parameter logistic (4PL) equation to determine the IC50.

Workflow Step1 Synthesize 2,4-DCBA Derivatives Step2 FRET-Based Enzyme Assay Step1->Step2 Step3 Calculate IC50 & Z'-Factor Step2->Step3 Validate Step4 Isothermal Titration Calorimetry (ITC) Step3->Step4 Hit Triage Step5 Determine Binding Thermo Step4->Step5 Kd & ΔH

Caption: Self-validating in vitro workflow for evaluating 2,4-DCBA-derived enzyme inhibitors.

Quantitative Data Analysis

The table below summarizes the in vitro potency of various compounds utilizing the 2,4-DCBA pharmacophore across different enzyme targets, highlighting its versatility.

Target EnzymeCompound Class / DerivativeIn Vitro PotencyMechanism of Action
Soluble Epoxide Hydrolase (sEH) Non-urea N-benzylamide derivativeIC50 = 12.7 nMCompetitive, Hydrophobic S1 pocket binding
Serine/Threonine Kinase 17A (DRAK1) Pyrazolo-pyrimidine macrocycle (CK156)IC50 = 49 nMType I Kinase Inhibition (ATP-competitive)
Prolylcarboxypeptidase (PRCP) RS-33-21 (2,4-DCBA derivative)Ki = 43.1 μMReversible, Competitive inhibition
BoNT/A Zinc Endopeptidase 2,4-DCBA-maleimide conjugateIC50 = 80 μMWeak competitive, non-covalent occlusion

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichlorophenyl)methylamine, widely recognized as 2,4-dichlorobenzylamine (CAS: 95-00-1), is a highly versatile primary amine utilized extensively as a pharmacophore building block in drug discovery[1][2]. Its distinct substitution pattern—featuring chlorine atoms at the ortho and para positions relative to the aminomethyl group—imparts unique electronic and steric properties that govern its reactivity[3]. This guide provides an in-depth analysis of its physicochemical profile, mechanistic behavior, and validated synthetic protocols tailored for senior application scientists and drug development professionals.

Physicochemical Data & Structural Profiling

Understanding the baseline physical and chemical properties of 2,4-dichlorobenzylamine is critical for optimizing reaction conditions, predicting solubility, and ensuring proper handling. The quantitative data is summarized in the table below.

PropertyValueReference
Molecular Formula C7H7Cl2N[1]
Molecular Weight 176.04 g/mol [1]
Physical State Clear colorless liquid[2][4]
Density 1.308 g/mL at 25 °C[2]
Boiling Point 83-84 °C at 5 mmHg[2]
Refractive Index 1.578 (n20/D)[2]
pKa (Predicted) ~8.31[4]
XLogP3 (Lipophilicity) 2.3[1]

Mechanistic Causality: Electronic and Steric Effects on Reactivity

As an application scientist, it is crucial to recognize that 2,4-dichlorobenzylamine does not behave identically to unsubstituted benzylamine or its isomers (e.g., 3,4-dichlorobenzylamine)[3]. The reactivity of the primary amine is heavily modulated by the dual chlorine substituents through two primary mechanisms:

  • The Inductive (-I) Effect: Chlorine is highly electronegative. Both the ortho and para chlorine atoms withdraw electron density from the aromatic ring. This electron-withdrawing effect propagates through the sigma bonds to the benzylic carbon and the nitrogen atom, subtly reducing the availability of the nitrogen's lone pair. Consequently, the basicity and nucleophilicity are lowered (pKa ~8.31) compared to unsubstituted benzylamine (pKa ~9.3)[3][4].

  • The Ortho Steric Effect: While the para-chlorine primarily exerts an electronic influence, the ortho-chlorine introduces significant steric bulk adjacent to the reactive aminomethyl center[3]. When designing synthetic routes, this steric hindrance dictates that 2,4-dichlorobenzylamine will exhibit slower reaction kinetics when attacking sterically demanding electrophiles[3].

Reactivity DCBA 2,4-Dichlorobenzylamine OrthoCl Ortho-Chlorine DCBA->OrthoCl ParaCl Para-Chlorine DCBA->ParaCl Steric Steric Hindrance (Ortho Effect) OrthoCl->Steric Inductive Electron Withdrawal (-I Effect) OrthoCl->Inductive ParaCl->Inductive Nucleo Reduced Nucleophilicity & Lower pKa (~8.31) Steric->Nucleo Inductive->Nucleo

Caption: Causality map illustrating the electronic and steric effects of chlorine substituents on reactivity.

Validated Experimental Workflows

To ensure reproducibility and high yield, the following protocols have been designed as self-validating systems where every reagent serves a specific mechanistic purpose to counteract the compound's inherent steric and electronic limitations.

EDC/DMAP-Mediated Amidation (sEH Inhibitor Synthesis)

This protocol is optimized for synthesizing soluble epoxide hydrolase (sEH) inhibitors by coupling 2,4-dichlorobenzylamine with carboxylic acid derivatives[5].

Causality Check: Why utilize the EDC/DMAP system? EDC activates the carboxylic acid to form an O-acylisourea intermediate. However, due to the ortho-steric hindrance of 2,4-dichlorobenzylamine[3], direct attack on this intermediate is slow and prone to side reactions (e.g., rearrangement to unreactive N-acylurea). DMAP acts as a nucleophilic catalyst, rapidly attacking the intermediate to form a highly reactive acylpyridinium species. This hyper-reactive intermediate easily overcomes the activation barrier imposed by the ortho-chlorine, driving the amide bond formation to completion[5].

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the carboxylic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to ensure a moisture-free environment.

  • Amine & Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq) and 2,4-dichlorobenzylamine (1.1 eq) to the solution. Stir at room temperature for 15 minutes to ensure homogeneous distribution[5].

  • Activation: Introduce 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)[5].

  • Reaction Propagation: Purge the reaction vessel with nitrogen gas to prevent oxidative side reactions and stir overnight at room temperature[5].

  • Isolation: Quench the reaction with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target amide[5].

Amidation Step1 Step 1 Dissolve Acid in DCM Step2 Step 2 Add DMAP & 2,4-DCBA Step1->Step2 Step3 Step 3 Add EDC·HCl Step2->Step3 Step4 Step 4 Stir Overnight (N2, RT) Step3->Step4 Step5 Step 5 Extraction & Purification Step4->Step5

Caption: Step-by-step workflow for the EDC/DMAP-mediated amidation of 2,4-dichlorobenzylamine.

Nucleophilic Aromatic Substitution (SNAr) for Pyrimidine Scaffolds

This workflow describes the coupling of 2,4-dichlorobenzylamine with a chloropyrimidine scaffold to synthesize CCR4 antagonists[6].

Causality Check: The SNAr reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will rapidly protonate the primary amine of 2,4-dichlorobenzylamine, converting it into an unreactive ammonium salt. N,N-Diisopropylethylamine (DIEA) is introduced as a non-nucleophilic base. Its significant steric bulk prevents it from competing with the benzylamine in the SNAr reaction, while its basicity efficiently scavenges the generated protons, maintaining the nucleophilicity of 2,4-dichlorobenzylamine throughout the reaction cycle[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the chloropyrimidine derivative (10.0 mmol) in a polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP, 30 mL) or DCM (150 mL)[6].

  • Reagent Addition: Add 2,4-dichlorobenzylamine (10.0 mmol) and DIEA (20.0 mmol) to the solution[6].

  • Thermal Activation: Heat the mixture to 90 °C (if utilizing NMP) or reflux (if utilizing DCM) and stir continuously for 12 hours to drive the substitution[6].

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract the product using ethyl acetate[6].

  • Purification: Wash the organic layer sequentially with water and brine, dry over sodium sulfate, filter, and concentrate in vacuo[6].

Safety, Handling, and Storage Protocols

2,4-Dichlorobenzylamine requires stringent handling protocols due to its corrosive nature and environmental sensitivity.

  • Hazard Classifications: Classified as Skin Corr. 1B (Causes severe skin burns and eye damage)[2][4].

  • Signal Word: Danger (GHS05 Pictogram)[2].

  • Storage Conditions: The compound is air-sensitive and must be stored under an inert gas (nitrogen or argon) in a dark place at 2–8 °C or controlled room temperature to prevent oxidative degradation[2][4].

  • Personal Protective Equipment (PPE): Mandatory use of faceshields, chemical-resistant gloves, goggles, and a type ABEK (EN14387) respirator filter when handling the pure liquid[2].

References

  • [1] PubChem. "2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485". National Institutes of Health (NIH). URL:

  • [4] ChemBK. "2,4-Dichloro Benzylamine - Physico-chemical Properties". ChemBK. URL:

  • [5] ACG Publications. "Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors". ACG Publications. URL:

  • [2] Sigma-Aldrich. "2,4-Dichlorobenzylamine 97% 95-00-1". Sigma-Aldrich. URL:

  • [3] Benchchem. "A Comparative Guide to the Reactivity of 3,4-Dichlorobenzylamine and 2,4-Dichlorobenzylamine". Benchchem. URL:

  • [6] MDPI. "Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists". MDPI. URL:

Sources

Comprehensive Physicochemical Profiling and Molecular Weight Validation of CAS 1019628-43-3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Disambiguation

As a Senior Application Scientist, I frequently encounter discrepancies in chemical databases where trivial nomenclature obscures exact molecular identity. While the base name "(2,4-Dichlorophenyl)methylamine" typically suggests a primary amine (CAS 95-00-1, MW 176.04 g/mol ), the specific registry number CAS 1019628-43-3 definitively identifies a highly substituted secondary amine derivative: amine [1].

In modern drug discovery, this specific functionalization is not trivial. The addition of the 1-methoxypropan-2-yl moiety fundamentally alters the compound's pharmacokinetic profile, shifting its molecular weight to 248.15 g/mol [1][2]. This whitepaper dissects the physicochemical properties, structural causality, and self-validating analytical methodologies required to characterize this specific pharmaceutical building block.

Quantitative Physicochemical Data

To establish a rigorous foundation for assay development and synthetic scaling, all baseline quantitative metrics for CAS 1019628-43-3 are consolidated below. The presence of two chlorine atoms dictates a highly specific isotopic envelope, which is critical for mass spectrometry validation[1].

PropertyValueCausality / Significance
IUPAC Name N-[(2,4-dichlorophenyl)methyl]-1-methoxypropan-2-amineDefines exact connectivity and stereocenters.
CAS Registry Number 1019628-43-3Unique identifier preventing library mismatch.
Molecular Formula C11H15Cl2NOBaseline for all stoichiometric calculations.
Average Molecular Weight 248.15 g/mol Used for bulk synthetic molarity and yield tracking.
Monoisotopic Mass 247.0531 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Theoretical [M+H]+ (³⁵Cl₂) 248.0604 m/zPrimary target ion in positive electrospray ionization.
Isotopic Distribution (Cl₂) M (100%), M+2 (65%), M+4 (11%)Intrinsic internal control for false-positive exclusion.

Structural Causality in Drug Design

In medicinal chemistry, every dalton of molecular weight must justify its presence through target engagement or ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. The 248.15 g/mol mass of CAS 1019628-43-3 is distributed across three distinct functional domains, each engineered for specific physicochemical outcomes.

SAR_Logic Core CAS 1019628-43-3 MW: 248.15 g/mol Moiety1 2,4-Dichlorobenzyl Group Core->Moiety1 Moiety2 Secondary Amine Core Core->Moiety2 Moiety3 1-Methoxypropan-2-yl Group Core->Moiety3 Prop1 Increased Lipophilicity (LogP) Fills Deep Hydrophobic Pockets Moiety1->Prop1 Prop2 Hydrogen Bond Donor/Acceptor Modulates Target Binding Moiety2->Prop2 Prop3 Steric Hindrance around Nitrogen Prevents MAO-driven Oxidation Moiety3->Prop3

Physicochemical contributions of distinct molecular moieties to the overall compound profile.

  • The 2,4-Dichlorobenzyl Group: Contributes significant lipophilic bulk (approx. 159 Da). The ortho/para chlorine substitution pattern is a classical bioisostere strategy used to lock the aromatic ring's conformation and protect the benzylic position from rapid cytochrome P450-mediated metabolism.

  • The 1-Methoxypropan-2-yl Group: This aliphatic ether chain serves a dual purpose. It introduces an additional hydrogen bond acceptor (the oxygen atom) to improve aqueous solubility, while the methyl branching provides steric hindrance adjacent to the secondary amine, shielding it from rapid oxidative deamination.

Self-Validating Analytical Workflows

Trust in chemical identity cannot rely solely on a vendor's label. A robust analytical protocol must be a self-validating system —meaning the data generated contains internal controls that mathematically prove the structure without relying on external assumptions. Standard QC protocols require orthogonal validation using both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)[2].

Protocol A: High-Resolution LC-MS/MS (Molecular Weight Validation)

This workflow uses the intrinsic isotopic signature of the chlorine atoms as an internal validation mechanism. If the isotopic ratio fails, the nominal mass of 248.15 g/mol is rejected as an isobaric contaminant.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of CAS 1019628-43-3 in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile (0.1% Formic Acid).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The lipophilic dichlorobenzyl group ensures strong retention, separating the active compound from highly polar synthetic byproducts.

  • ESI+ Ionization & Monoisotopic Targeting: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the theoretical monoisotopic [M+H]+ peak at m/z 248.0604 .

  • Isotopic Self-Validation (Critical Step): Analyze the MS1 spectrum. Because the molecule contains two chlorine atoms, the spectrum must display a characteristic 9:6:1 intensity ratio at m/z 248.06 (M), 250.05 (M+2), and 252.05 (M+4).

  • CID Fragmentation (MS/MS): Isolate the m/z 248.1 precursor in the quadrupole and apply 25 eV of Collision-Induced Dissociation (CID).

  • Fragment Analysis: Confirm the presence of the m/z 159 fragment. Causality: The weakest bond is the C-N linkage. Cleavage here yields the highly stable 2,4-dichlorobenzyl cation (C7H5Cl2+), mathematically proving the presence of the dichlorobenzyl moiety.

LCMS_Workflow A Sample Preparation (1 µg/mL in MeOH:H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C Electrospray Ionization (ESI+) Target [M+H]+ = 248.06 B->C D Isotopic Validation Confirm 9:6:1 Cl2 Ratio C->D E Quadrupole Isolation & CID (m/z 248.1 at 25 eV) D->E F Fragment Detection Confirm m/z 159 (Benzyl Cation) E->F G Data Analysis & MW Confirmation (248.15 g/mol) F->G

Step-by-step LC-MS/MS workflow for validating the molecular weight of CAS 1019628-43-3.

Protocol B: Orthogonal Structural Confirmation via NMR

While MS confirms the 248.15 g/mol molecular weight and the C11H15Cl2NO formula, it cannot definitively prove atomic connectivity. Nuclear Magnetic Resonance (NMR) acts as the orthogonal self-validating partner[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • 1H NMR Acquisition (400 MHz):

    • Aromatic Region: Look for the characteristic ABX splitting pattern between 7.10 and 7.50 ppm, confirming the 1,2,4-substitution pattern of the dichlorophenyl ring.

    • Benzylic Region: Identify the singlet (or tightly coupled doublet depending on amine proton exchange) near 3.80 ppm, integrating to 2 protons (the CH2​ bridging the ring and nitrogen).

    • Aliphatic/Ether Region: Confirm the presence of the methoxy singlet ( O−CH3​ ) near 3.30 ppm, integrating to 3 protons.

  • 13C NMR Acquisition (100 MHz): Verify the presence of exactly 11 distinct carbon signals. Causality: Counting the carbon environments ensures that the 248.15 g/mol mass is not an artifact of a symmetric dimer or a degraded polymeric impurity.

Conclusion

The precise molecular weight of 248.15 g/mol for CAS 1019628-43-3 is a direct consequence of its highly specific functionalization: a 2,4-dichlorobenzyl core paired with a 1-methoxypropan-2-yl side chain[1][3]. By employing self-validating analytical workflows that leverage isotopic distribution and predictable fragmentation mechanics, researchers can confidently integrate this compound into advanced drug discovery pipelines, ensuring that nominal nomenclature does not compromise experimental integrity.

References

Sources

Preliminary Toxicity Data and Safety Profiling of (2,4-Dichlorophenyl)methylamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichlorophenyl)methylamine (CAS 95-00-1), widely referred to as 2,4-dichlorobenzylamine, is a highly reactive primary amine and a critical synthetic intermediate. It is extensively utilized in the development of radioprotective agents, chemokine receptor (CCR4) antagonists, and purinergic receptor (P2RX7) activators. Because of its dual chemical nature—a highly lipophilic dichlorinated aromatic ring coupled with a nucleophilic primary amine—it exhibits specific toxicological properties that necessitate rigorous preliminary screening during early-stage drug development. This whitepaper synthesizes its preliminary toxicity data, mechanistic hazard pathways, and field-proven experimental protocols for safety validation.

Chemical Profile & Mechanistic Toxicology

Understanding the toxicity of 2,4-dichlorobenzylamine requires analyzing the causality between its structural moieties and biological interactions. The raw monomer is classified as a hazardous substance, primarily due to two synergistic chemical features:

  • High Basicity and Nucleophilicity: The primary amine group acts as a strong base. Upon contact with biological tissues, it elevates the local pH, leading to the rapid saponification of lipid bilayers and the denaturation of cellular proteins.

  • Enhanced Lipophilicity: The 2,4-dichloro substitution on the benzene ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the molecule to rapidly penetrate the stratum corneum and cellular membranes, exacerbating the corrosive action of the amine[1].

This synergistic mechanism results in localized necrosis, classifying the raw chemical as a Category 1C Corrosive , meaning irreversible tissue damage occurs after exposures between 1 and 4 hours.

Mechanism A (2,4-Dichlorophenyl)methylamine B Primary Amine Moiety (High Basicity) A->B C 2,4-Dichlorophenyl Ring (High Lipophilicity) A->C D Protein Denaturation & Lipid Saponification B->D E Rapid Membrane Penetration C->E F Category 1C Corrosive Action (Severe Skin/Eye Damage) D->F E->F

Mechanistic pathway of 2,4-dichlorobenzylamine-induced tissue corrosion.

Preliminary Toxicity Data Summaries

While the isolated monomer is highly corrosive and harmful if swallowed or inhaled[2], its toxicity profile shifts drastically when integrated into larger pharmacological scaffolds. Covalent modification of the primary amine during drug synthesis neutralizes its basicity, effectively eliminating its corrosive properties and widening the therapeutic window.

Table 1: Hazard Classification of the Raw Monomer (2,4-Dichlorobenzylamine)
Property / HazardClassification / ValueSource
GHS Hazard Class Skin corrosion, Sub-category 1C; Serious eye damage, Category 1
Hazard Statements H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed),[2]
Physical State Liquid (Density: 1.308 g/mL at 25 °C)[1]
Table 2: Toxicity Profiles of Key Pharmacological Derivatives
Derivative / ConjugatePharmacological RoleAcute Toxicity Profile (In Vivo)Source
Compound 6b CCR4 AntagonistIntravenous LD50: 175 mg/kg; Oral LD50: >2,000 mg/kg (Mice). High safety margin.[3]
HEI3090 P2RX7 ActivatorNo toxic activity observed in isolation; well-tolerated at 3 mg/kg therapeutic dose.[4]
Benzyl-2,4-dichlorobenzylamine HCl Radioprotective AgentMaximum tolerated dose: ~100-200 mg/kg (estimated from 30-day survival data).[5]

Standardized Experimental Protocols for Toxicity Validation

To establish a self-validating system for assessing the toxicity of (2,4-Dichlorophenyl)methylamine and its newly synthesized derivatives, researchers must employ a tiered methodology. This prevents unnecessary in vivo testing of highly corrosive intermediates while ensuring robust safety data collection.

Protocol 1: In Vitro Corrosivity and Cytotoxicity Assessment

Causality & Rationale: Before proceeding to systemic models, the localized corrosive nature of the free amine must be quantified. We utilize a 3D reconstructed human epidermis (RhE) model (e.g., EpiSkin™) paired with an MTT viability assay. To make this a self-validating system , Lactate Dehydrogenase (LDH) release is measured in parallel; a decrease in MTT (metabolic failure) must quantitatively correlate with an increase in LDH (membrane rupture).

Step-by-Step Methodology:

  • Preparation: Equilibrate the RhE tissues in maintenance medium at 37°C, 5% CO2 for 24 hours.

  • Application: Apply 50 µL of the test compound (diluted in a neutral vehicle like olive oil to mitigate immediate osmotic shock) directly to the apical surface of the tissue.

  • Controls: Simultaneously apply Glacial Acetic Acid (Positive Control for corrosivity) and PBS (Negative Control) to separate tissues to validate assay performance.

  • Incubation & Washing: Incubate for exactly 4 hours (targeting the Category 1C exposure window). Wash the tissues vigorously with PBS to halt the chemical reaction.

  • Dual-Validation Readout:

    • MTT Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours. Extract formazan crystals using isopropanol and measure absorbance at 570 nm.

    • LDH Assay: Sample the basal culture medium and mix with LDH reaction mix. Measure absorbance at 490 nm.

  • Data Synthesis: If tissue viability drops below 50% relative to the negative control, the compound is flagged as corrosive, halting direct dermal in vivo testing.

Protocol 2: In Vivo Acute Toxicity (OECD 425 Up-and-Down Procedure)

Causality & Rationale: For derivatives that pass the in vitro corrosivity screen (e.g., Compound 6b), systemic toxicity must be evaluated. The OECD 425 Up-and-Down procedure is chosen because it logically adapts the dosing based on the previous animal's outcome, minimizing animal use while mathematically converging on an accurate LD50 estimate[3].

Step-by-Step Methodology:

  • Baseline Setup: Fast female nulliparous mice (e.g., Kunming or C57BL/6) for 4 hours prior to dosing.

  • Initial Dosing: Administer the starting dose (typically 175 mg/kg for intravenous or 2000 mg/kg for oral, based on derivative SAR data) to a single animal.

  • Observation Window: Observe the animal continuously for the first 4 hours (monitoring for tremors, convulsions, or lethargy), and then daily for 14 days.

  • Sequential Adjustment (The Logic Loop):

    • If the animal survives 48 hours, dose the next animal at a higher step (e.g., progression factor of 3.2).

    • If the animal dies, dose the next animal at a lower step.

  • Termination & Validation: Stop the sequence when 5 reversals occur (survival followed by death, or vice versa). Calculate the LD50 using maximum likelihood estimation. Conduct gross necropsy on all animals to validate target organ toxicity (e.g., spleen or liver necrosis).

ToxicityWorkflow A Compound Preparation (2,4-Dichlorobenzylamine) B In Vitro Cytotoxicity (MTT & LDH Assays) A->B Cellular level C In Vitro Corrosivity (EpiSkin 3D Model) A->C Tissue level D In Vivo Acute Toxicity (OECD 425 Up-and-Down) B->D Dose range finding C->D Safety threshold E Histopathology & Target Organ Profiling D->E Organ harvesting F Safety Data Synthesis (NOAEL/LOAEL) E->F Final analysis

Tiered preliminary toxicity screening workflow for amine derivatives.

Sources

The Pharmacological Role and In Vitro Binding Affinity of (2,4-Dichlorophenyl)methylamine as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, (2,4-Dichlorophenyl)methylamine—commonly known as 2,4-dichlorobenzylamine (2,4-DCBA)—is rarely administered as a standalone therapeutic. Instead, it serves as a highly privileged structural building block. When integrated into larger molecular frameworks, the 2,4-DCBA moiety acts as a critical pharmacophore that anchors ligands into deep hydrophobic pockets, drastically enhancing in vitro binding affinity across a diverse array of macromolecular targets, including Serine/Threonine Kinase 17A (DRAK1), Soluble Epoxide Hydrolase (sEH), and P2X7 purinergic receptors. This whitepaper provides an in-depth technical analysis of the binding thermodynamics, quantitative affinity profiles, and the self-validating experimental workflows required to accurately measure the target engagement of 2,4-DCBA derivatives.

Structural Logic & Binding Thermodynamics

The incorporation of the 2,4-dichlorobenzyl moiety into small molecules fundamentally alters their binding thermodynamics. The dual chlorine substitutions at the ortho and para positions create a unique stereoelectronic profile that drives high-affinity interactions[1].

  • Halogen Bonding and Hydrophobic Shielding: The highly polarizable chlorine atoms participate in directed, orthogonal halogen bonding with backbone carbonyls or aromatic residues within target active sites (e.g., the back pocket of DRAK1 or the ACB channel of Fatty Acid Amide Hydrolase)[1][2].

  • Thermodynamic Causality: The rigid, bulky nature of the dichlorophenyl ring effectively displaces highly ordered water molecules from the target's active site. Furthermore, when incorporated into macrocyclic structures, the 2,4-DCBA moiety reduces overall compound flexibility, stabilizing the bioactive conformation and optimizing the entropic contribution to the Gibbs free energy of binding ( ΔG )[1].

G Ligand 2,4-Dichlorobenzyl Moiety Pocket Hydrophobic Back Pocket Ligand->Pocket Anchors via Halogen Halogen Bonding (Cl) Pocket->Halogen PiPi Pi-Pi Stacking (Aromatic) Pocket->PiPi Affinity High in vitro Affinity (nM) Halogen->Affinity PiPi->Affinity

Logical mapping of 2,4-DCBA moiety interactions driving high binding affinity.

Quantitative Binding Affinity Profiles

The in vitro binding affinity of 2,4-DCBA is highly context-dependent. As an anchoring moiety, it multiplies the binding energy of the parent scaffold, yielding low-nanomolar to low-micromolar affinities across distinct enzyme and receptor classes.

Table 1: In Vitro Binding Affinities of Key 2,4-DCBA Derivatives

Target ProteinCompound Class (2,4-DCBA derived)Binding MetricValue RangeReference
DRAK1 (STK17A) Pyrazolo[1,5-a]pyrimidine macrocycles KD​ (ITC)9 – 21 nM1[1]
sEH 2,4-Dichlorobenzylamides IC50​ 10 – 100 nM3[3]
FAAH Ibuprofen benzylamides IC50​ Low micromolar2[2]
CA XII Coumarinamides Ki​ 8.8 – 85.6 µM4[4]
P2X7 Pyroglutamide derivatives (HEI3090)Max Effect~250 nM5[5]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of in vitro binding affinity must rely on orthogonal, self-validating protocols. We detail two gold-standard workflows used to validate 2,4-DCBA derivatives: Isothermal Titration Calorimetry (ITC) for cell-free thermodynamic profiling, and NanoBRET for live-cell target engagement.

G Prep Sample Prep (Dialysis) Titration ITC Titration (Ligand to Protein) Prep->Titration Thermodynamics Thermodynamic Analysis (ΔG, ΔH, -TΔS) Titration->Thermodynamics Validation Self-Validation (Blank Subtraction) Titration->Validation Validation->Thermodynamics

Step-by-step ITC workflow for thermodynamic validation of ligand binding.
Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality of experimental choice: ITC is selected because it is the only technique that directly measures the heat of binding ( ΔH ), allowing the deconvolution of affinity ( KD​ ) into its enthalpic and entropic components. This is critical for 2,4-DCBA derivatives to confirm whether the affinity gain is driven by specific halogen bonds (enthalpic) or water displacement (entropic)[1].

  • Sample Preparation & Dialysis: Dialyze the purified target protein (e.g., DRAK1) overnight against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Self-validation step: The 2,4-DCBA ligand must be diluted in the exact same dialysis buffer to eliminate heat-of-mixing artifacts.

  • Degassing: Degas both protein and ligand solutions for 15 minutes at a temperature 2°C below the assay temperature to prevent bubble formation during titration, which causes severe baseline noise.

  • Titration Setup: Load the sample cell with 20-30 µM protein and the syringe with 200-300 µM ligand. Ensure the c -value ( c=n×Ka​×[M] ) is optimized between 10 and 1000 for an accurate sigmoidal curve.

  • Self-Validating Control (Blank Subtraction): Perform a ligand-into-buffer titration. The heat of dilution from this blank run must be subtracted from the ligand-into-protein data to isolate the specific heat of binding.

  • Data Fitting: Integrate the injection peaks and fit to a one-site binding model to extract KD​ , ΔH , and ΔS .

Protocol 2: NanoBRET Target Engagement Assay

Causality of experimental choice: While ITC proves direct binding, NanoBRET is required to validate that the 2,4-DCBA derivative can penetrate the cell membrane and bind the full-length target in a physiological environment, competing against high intracellular ATP concentrations[1].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase.

  • Tracer Equilibration: Add a cell-permeable fluorescent tracer known to bind the target's active site.

  • Competitive Displacement: Treat cells with varying concentrations of the 2,4-DCBA test compound.

  • Self-Validating Control: Include a non-binding structural analog (e.g., a derivative lacking the critical dichloro-substitutions) as a negative control. This ensures the decrease in BRET signal is due to specific competitive displacement of the tracer, rather than assay interference or cytotoxicity.

  • Detection & Analysis: Add the NanoLuc substrate (furimazine) and measure the BRET ratio (acceptor emission / donor emission). Calculate the cellular IC50​ from the dose-response curve.

Allosteric Modulation & Signaling Pathways

Beyond acting as a competitive inhibitor anchor, the 2,4-DCBA scaffold demonstrates remarkable versatility by functioning as a positive allosteric modulator (PM) in purinergic signaling. For example, HEI3090—a pyrrolidin-2-one derivative decorated with a 2,4-dichlorobenzylamide moiety—binds to the P2X7 receptor[5].

Rather than directly activating the channel, the 2,4-DCBA derivative requires the presence of extracellular ATP to rapidly enhance P2X7-mediated intracellular calcium influx. This calcium surge triggers the NLRP3 inflammasome, leading to the maturation and secretion of IL-18, which ultimately sensitizes lung tumors to anti-PD-1 immunotherapy[5].

G ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Modulator 2,4-DCBA Derivative (HEI3090) Modulator->P2X7 Positive Allosteric Modulator Calcium Intracellular Ca2+ Influx P2X7->Calcium NLRP3 NLRP3 Inflammasome Calcium->NLRP3 IL18 IL-18 Secretion NLRP3->IL18

P2X7 receptor signaling pathway modulated by 2,4-DCBA derivatives.

References

  • Illuminating the Dark: Highly Selective Inhibition of Serine/Threonine Kinase 17A with Pyrazolo[1,5-a]pyrimidine-Based Macrocycles ACS Publications URL:[Link]

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors ACG Publications URL:[Link]

  • Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors Taylor & Francis URL:[Link]

  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides MDPI URL:[Link]

  • A small-molecule P2RX7 activator promotes anti-tumor immune responses and sensitizes lung tumor to immunotherapy NIH PMC URL:[Link]

Sources

Unlocking the Synthesis of (2,4-Dichlorophenyl)methylamine: Mechanistic Pathways and Protocol Design

Author: BenchChem Technical Support Team. Date: March 2026

(2,4-Dichlorophenyl)methylamine (CAS: 95-00-1), commonly referred to as 2,4-dichlorobenzylamine, is a highly versatile primary amine. It serves as a critical structural motif in the development of soluble epoxide hydrolase (sEH) inhibitors, CCR4 antagonists, and various agrochemical formulations[1][2]. Despite its structural simplicity, synthesizing this compound with high chemoselectivity—avoiding dehalogenation, secondary amine formation, or alcohol byproducts—requires precise catalytic control.

This whitepaper provides an in-depth technical analysis of the two primary synthetic architectures used to generate (2,4-Dichlorophenyl)methylamine: Nitrile Reduction and Aldehyde Reductive Amination . By dissecting the causality behind catalyst selection and reaction conditions, this guide equips researchers with self-validating protocols for high-yield synthesis.

Pathway Architecture & Mechanistic Causality

The synthesis of (2,4-Dichlorophenyl)methylamine fundamentally relies on the construction and subsequent reduction of a carbon-nitrogen double bond. The choice of precursor dictates the kinetic hurdles of the reaction:

A. Catalytic Reduction of 2,4-Dichlorobenzonitrile

Nitrile reduction is traditionally plagued by the formation of secondary and tertiary amines due to the high reactivity of the intermediate imine. However, the use of diisopropylaminoborane ( BH2​N(iPr)2​ ) with a catalytic amount of LiBH4​ provides exceptional chemoselectivity[3].

The Causality of the Chloro-Substituent: The efficiency of this pathway is heavily dictated by the electronic nature of the substrate. The highly electronegative chlorine atoms at the ortho and para positions exert a strong inductive (-I) effect, withdrawing electron density from the aromatic ring and the conjugated nitrile carbon. This creates a highly electrophilic carbon center that is rapidly attacked by the hydride. Consequently, 2,4-dichlorobenzonitrile achieves a 99% yield in just 5 hours at 25 °C . In stark contrast, electron-rich nitriles (e.g., 4-methoxybenzonitrile) resist reduction at room temperature and require prolonged refluxing in THF[3].

For specialized applications requiring isotopic labeling (e.g., metabolic tracing), a Single-Electron Transfer (SET) reduction using sodium dispersions in hexane and EtOD−d1​ can be employed to yield α,α -dideuterio amines. Hexane is deliberately chosen over THF to prevent protic quenching and stabilize the radical anion intermediate, while the 5–10 μm sodium dispersion provides the massive surface area required for rapid electron transfer[4].

B. Reductive Amination of 2,4-Dichlorobenzaldehyde

The reductive amination of 2,4-dichlorobenzaldehyde using ammonia ( NH3​ ) and hydrogen gas ( H2​ ) over transition metal catalysts (Cobalt or Nickel) is a highly scalable industrial route. The primary mechanistic trap in this pathway is the competing direct hydrogenation of the aldehyde, which yields the dead-end byproduct 2,4-dichlorobenzyl alcohol.

The Causality of Borax Buffering: To suppress alcohol formation, disodium tetraborate (Borax) is introduced into the catalytic system. Borax serves a dual purpose: it buffers the reaction to favor the rapid dehydration of the hemiaminal intermediate into the reactive imine, and it passivates the metal catalyst surface. This passivation prevents the leaching of Cobalt/Nickel ions into the solution, thereby extending the catalyst's lifespan and shifting the kinetic selectivity entirely toward the primary amine, increasing yields by over 10% compared to standard acetic acid buffers[5].

Visualizing the Reaction Network

The following diagram illustrates the convergence of the nitrile and aldehyde pathways at the critical imine intermediate, highlighting the distinct reagent conditions required for each trajectory.

SynthesisPathways cluster_0 Pathway A: Nitrile Reduction cluster_1 Pathway B: Reductive Amination Nitrile 2,4-Dichlorobenzonitrile Radical Radical Anion / Boryl Imine Nitrile->Radical Hydride Transfer (BH2N(iPr)2) or SET (Na/Hexane) Imine Reactive Imine Intermediate (2,4-Cl2-C6H3-CH=NH) Radical->Imine Reduction Aldehyde 2,4-Dichlorobenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 (Borax buffered) Hemiaminal->Imine - H2O Amine (2,4-Dichlorophenyl)methylamine Final Product Imine->Amine Catalytic Hydrogenation (Co/H2) or Hydride Addition

Reaction network for (2,4-Dichlorophenyl)methylamine synthesis via nitrile and aldehyde precursors.

Quantitative Yield & Condition Analysis

The table below synthesizes the operational parameters and outcomes of the discussed pathways, allowing researchers to select the optimal route based on available infrastructure.

Synthesis PathwayPrecursorPrimary Reagents / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Notes
Hydride Reduction 2,4-Dichlorobenzonitrile BH2​N(iPr)2​ , cat. LiBH4​ 25599Ultra-mild; driven by -I effect of Cl groups.
SET Deuteration 2,4-DichlorobenzonitrileNa dispersion (5-10 μm), EtOD−d1​ 00.2>90Yields α,α -dideuterio amine; requires hexane.
Reductive Amination 2,4-Dichlorobenzaldehyde NH3​ , H2​ (20-250 bar), Co NPs, Borax90-120Continuous>91Borax prevents alcohol byproduct and Co leaching.

Self-Validating Experimental Protocols

Protocol A: Hydride Reduction of 2,4-Dichlorobenzonitrile

Adapted from the diisopropylaminoborane methodology[3].

Objective: Synthesize (2,4-Dichlorophenyl)methylamine at ambient temperature without over-reduction.

  • Reagent Preparation: Under an inert Argon atmosphere, prepare a 1.0 M solution of diisopropylaminoborane ( BH2​N(iPr)2​ ) in anhydrous THF. Ensure the presence of trace LiBH4​ (generated in situ if using the MeI preparation route, or added as a 5 mol% catalyst if using the TMSCl route).

  • Substrate Addition: Dissolve 10 mmol of 2,4-dichlorobenzonitrile in 10 mL of anhydrous THF. Dropwise, add the nitrile solution to 20 mmol (2.0 equiv) of the BH2​N(iPr)2​ solution at 25 °C.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 25 °C. After 4 hours, withdraw a 0.1 mL aliquot, quench with 1M HCl, basify with NaOH, and extract with EtOAc. TLC analysis (Hexanes/EtOAc 7:3) should reveal the complete disappearance of the UV-active nitrile spot and the emergence of a ninhydrin-positive baseline spot (the primary amine).

  • Quenching & Hydrolysis: Once validated, carefully quench the bulk reaction with 3M HCl (Caution: vigorous H2​ evolution). Stir for 1 hour to fully hydrolyze the amine-borane complex.

  • Isolation: Wash the aqueous layer with diethyl ether to remove neutral impurities. Basify the aqueous layer to pH > 12 using 6M NaOH. Extract the liberated free base with dichloromethane ( 3×20 mL). Dry over anhydrous Na2​SO4​ and concentrate in vacuo to yield the pure amine as a clear to light-yellow liquid (Expected yield: ~99%).

Protocol B: Reductive Amination of 2,4-Dichlorobenzaldehyde

Adapted from borate-buffered catalytic amination[5].

Objective: High-throughput synthesis of the amine while suppressing 2,4-dichlorobenzyl alcohol formation.

  • Reactor Charging: To a high-pressure stainless steel autoclave, add 50 mmol of 2,4-dichlorobenzaldehyde, 50 mL of methanol (solvent), 5 mol% of Cobalt nanoparticles (2–4 nm), and 5 wt% of disodium tetraborate decahydrate (Borax).

  • Ammoniation: Seal the autoclave and purge three times with Nitrogen. Introduce anhydrous ammonia ( NH3​ ) until a concentration of roughly 5-10 equivalents relative to the aldehyde is achieved.

  • Hydrogenation: Pressurize the vessel with H2​ gas to 50 bar. Heat the reactor to 90 °C.

  • Reaction Monitoring (Self-Validation): Monitor the hydrogen uptake via the pressure gauge. The reaction is self-validating when the pressure drop ceases, indicating complete saturation of the imine intermediate.

  • Workup: Cool the reactor to room temperature and carefully vent the excess NH3​ and H2​ through a scrubber. Filter the mixture through a Celite pad to recover the Cobalt catalyst (which, protected by Borax, can be recycled). Concentrate the filtrate, dissolve in EtOAc, and wash with brine. Distill the crude liquid under reduced pressure (bp 83-84 °C at 5 mmHg) to obtain the highly pure product.

References

  • US6429335B1 - Reductive amination of aldehydes Google Patents URL
  • The Journal of Organic Chemistry (ACS Publications)
  • The Journal of Organic Chemistry (ACS Publications)
  • Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH)
  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Derivatives as CCR4 Antagonists MDPI URL

Sources

A Comprehensive Technical Guide to the Pharmacokinetic Profiling of (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Defining the Importance of Pharmacokinetic Profiling

(2,4-Dichlorophenyl)methylamine is a small molecule entity whose potential applications may range from being a key starting material in pharmaceutical synthesis to a fragment in early-stage drug discovery. Regardless of its ultimate use, a thorough understanding of its interaction with a biological system is paramount. The discipline of pharmacokinetics (PK), which describes the journey of a substance through the body, provides the essential framework for this understanding. It quantifies the dynamic processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively govern the onset, intensity, and duration of a compound's effect.[1]

This guide provides a comprehensive, scientifically-grounded strategy for the complete pharmacokinetic profiling of (2,4-Dichlorophenyl)methylamine. As a Senior Application Scientist, the perspective offered herein is not merely a list of procedures but a logical, integrated workflow. We will explore the causality behind experimental choices, the necessity of self-validating protocols, and the interpretation of data in a regulatory context. This document is intended for researchers, toxicologists, and drug development professionals seeking to establish a definitive ADME profile for this, or structurally similar, small molecules.

Part 1: Foundational Characterization and Analytical Method Development

Before any biological assays can be initiated, two prerequisites must be met: understanding the fundamental physicochemical properties of the molecule and developing a robust, validated bioanalytical method to quantify it in complex biological matrices.

Physicochemical Properties

These properties are critical as they influence every aspect of a compound's ADME profile, from its ability to dissolve in the gut to its capacity to cross cell membranes.

Table 1: Essential Physicochemical Properties of (2,4-Dichlorophenyl)methylamine

Property Predicted/Inferred Value Significance for PK Profiling
Molecular Formula C₇H₇Cl₂N ---
Molecular Weight 176.04 g/mol Influences diffusion and membrane transport.
pKa (Predicted) ~9.5 (Basic Amine) The primary amine will be predominantly protonated (charged) at physiological pH (~7.4), which can limit passive membrane permeability but may facilitate interactions with transporters.
LogP (Predicted) ~2.5 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.

| Aqueous Solubility | To be determined | Low solubility can be a major impediment to oral absorption and formulation development. Must be experimentally determined at relevant pH values (e.g., 2.0, 7.4). |

Bioanalytical Method Development and Validation: The Cornerstone of PK Data

Accurate PK analysis is impossible without a reliable method to measure the compound's concentration in biological fluids like plasma, urine, and cell culture media. For a molecule like (2,4-Dichlorophenyl)methylamine, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity and selectivity.[2][3][4]

  • Standard Preparation: Prepare a 10 mM stock solution of (2,4-Dichlorophenyl)methylamine in DMSO. Serially dilute in a 50:50 acetonitrile:water mixture to create calibration standards (e.g., 1 nM to 10,000 nM).

  • Mass Spectrometry Optimization: Infuse a standard solution directly into the mass spectrometer to optimize ion source parameters (e.g., capillary voltage, gas flow) and determine the parent ion mass. Perform fragmentation (MS2) to identify a stable, high-intensity product ion. This parent-product ion pair constitutes a Multiple Reaction Monitoring (MRM) transition, which provides high specificity. For (2,4-Dichlorophenyl)methylamine (MW 176.04), the protonated parent ion [M+H]⁺ would be m/z 177.0.

  • Chromatographic Separation: Develop a reverse-phase HPLC or UPLC method (e.g., using a C18 column) to separate the analyte from endogenous matrix components. A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.

  • Sample Preparation: The goal is to efficiently extract the analyte from the biological matrix (e.g., plasma).

    • Protein Precipitation: Add 3-4 volumes of cold acetonitrile containing an internal standard to the plasma sample. Vortex and centrifuge to pellet precipitated proteins. Analyze the supernatant. This is a rapid but less clean method.

    • Solid-Phase Extraction (SPE): For higher sensitivity and cleaner extracts, use an appropriate SPE cartridge to bind the analyte, wash away interferences, and elute with a strong organic solvent.

  • Validation: The method must be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Part 2: The In Vitro ADME Cascade: Building a Mechanistic Understanding

In vitro assays are the engine of modern drug discovery, providing a high-throughput, cost-effective means to predict in vivo performance and flag liabilities early.[5][6][7] The workflow is designed to assess potential issues with absorption, metabolism, and drug-drug interaction potential sequentially.

In_Vitro_ADME_Workflow cluster_absorption Absorption Potential cluster_distribution Distribution Characteristics cluster_metabolism Metabolic Fate & DDI Risk PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) PAMPA->Caco2 If permeability is a concern PPB Plasma Protein Binding (Systemic Availability) MPB Microsomal Binding (Metabolism Correction) PPB->MPB MetStab Metabolic Stability (Microsomes, Hepatocytes) MetID Metabolite Identification MetStab->MetID If stability is low CYP_Pheno CYP Reaction Phenotyping MetID->CYP_Pheno Identify responsible enzymes CYP_Inhib CYP Inhibition (IC50 / TDI) CYP_Pheno->CYP_Inhib Assess DDI risk Start Test Compound Start->PAMPA High Throughput Start->PPB Start->MetStab

Caption: Integrated workflow for in vitro ADME profiling.

Absorption: Will It Cross the Gut Wall?
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a first-pass, high-throughput screen for passive permeability. A low PAMPA permeability for a moderately lipophilic compound might suggest that passive diffusion is limited and active transport mechanisms may be necessary.

  • Caco-2 Permeability Assay: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes.[6] This assay is the gold standard for predicting intestinal absorption because it assesses both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[6]

Distribution: Where Does It Go?

The extent to which a drug binds to plasma proteins like albumin and alpha-1-acid glycoprotein is a critical determinant of its pharmacology.[8] Only the unbound (free) fraction is available to interact with targets, be metabolized, or be cleared.[9] Equilibrium dialysis is the gold-standard method.[9][10]

  • Apparatus Setup: Use a 96-well equilibrium dialysis apparatus (e.g., a RED device) with a semi-permeable membrane (typically 12-14 kDa MWCO).[10]

  • Procedure:

    • Add plasma (human, rat, mouse) containing the test compound (e.g., at 1 µM) to the donor chamber.

    • Add protein-free buffer (phosphate-buffered saline, pH 7.4) to the receiver chamber.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • Analysis: At the end of the incubation, take equal aliquots from both the donor and receiver chambers. Determine the concentration of the compound in each sample using the validated LC-MS/MS method.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Receiver / Concentration in Donor

    • % Bound = (1 - fu) * 100

Metabolism: How Is It Cleared?

Metabolism is the body's primary mechanism for clearing foreign compounds. This is often the most complex part of a compound's PK profile. The liver is the main site of drug metabolism.

This assay determines the rate at which the compound is metabolized by liver enzymes. The primary test systems are liver microsomes (containing Phase I CYP enzymes) and hepatocytes (containing both Phase I and Phase II enzymes).[6]

Table 2: Comparison of In Vitro Metabolic Systems

Test System Key Enzymes Present Primary Use
Liver Microsomes Cytochromes P450 (CYPs), Flavin-containing monooxygenases (FMOs) Assess Phase I metabolic clearance. High-throughput screening.[6]

| Hepatocytes | All Phase I and Phase II enzymes (UGTs, SULTs, etc.) | Provides a more complete picture of hepatic clearance, including both phases of metabolism. Considered more physiologically relevant.[6] |

From the rate of disappearance of the parent compound, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A high CLint suggests the compound will be rapidly cleared in vivo, potentially leading to low oral bioavailability.

Regulatory agencies mandate the evaluation of a new drug's potential to inhibit CYP enzymes, as this is a major cause of clinical drug-drug interactions (DDIs).[11][12][13][14] If (2,4-Dichlorophenyl)methylamine inhibits a CYP enzyme that is responsible for metabolizing another co-administered drug, it can lead to dangerously elevated plasma levels of that other drug.

This protocol determines the concentration of the test compound that causes 50% inhibition (IC₅₀) of the activity of major CYP isoforms.

  • Test System: Human liver microsomes (HLM) are used as the enzyme source.

  • Incubation:

    • Prepare a series of dilutions of (2,4-Dichlorophenyl)methylamine (e.g., 0.1 to 100 µM).

    • In a 96-well plate, pre-incubate the test compound with HLM and a buffer containing the necessary cofactor (NADPH regenerating system).

    • Initiate the reaction by adding a specific probe substrate for the CYP isoform being tested (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[12]

    • Include a positive control inhibitor for each isoform (e.g., α-Naphthoflavone for CYP1A2).[12]

  • Termination & Analysis: After a short incubation (5-10 minutes), stop the reaction by adding cold acetonitrile. Centrifuge and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A low IC₅₀ value (typically <1-10 µM) is a red flag that triggers further investigation, such as determining the mechanism of inhibition (e.g., Time-Dependent Inhibition, TDI).[15]

Part 3: In Vivo Pharmacokinetics: The Whole-System View

While in vitro assays are predictive, an in vivo study is required to understand how all ADME processes integrate in a living system.[16][17] Rodent studies are standard for preclinical PK assessment.[17][18]

In_Vivo_PK_Workflow Acclimation Animal Acclimation (e.g., Male Sprague-Dawley Rats) IV_Dose IV Dosing Cohort (n=3-4) (e.g., 1 mg/kg in saline) Acclimation->IV_Dose PO_Dose PO Dosing Cohort (n=3-4) (e.g., 10 mg/kg in vehicle) Acclimation->PO_Dose Sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Sampling PO_Dose->Sampling Processing Plasma Isolation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis (Quantification) Processing->Analysis PK_Calc PK Parameter Calculation (NCA or Compartmental) Analysis->PK_Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Study Design Rationale
  • Species: Sprague-Dawley rats are commonly used due to their well-characterized physiology and historical data.

  • Dosing Routes:

    • Intravenous (IV) Bolus: Administering the drug directly into the bloodstream bypasses absorption entirely. The data from this route is essential for calculating fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

    • Oral Gavage (PO): This route is critical for assessing oral absorption and calculating oral bioavailability (F%).

  • Dose Selection: Doses should be selected based on any available toxicology data to ensure they are well-tolerated. The IV dose is typically lower than the PO dose.

  • Blood Sampling: A sparse or serial sampling schedule is designed to capture the key phases of the concentration-time profile: the initial distribution phase, the peak concentration (Cmax) after oral dosing, and the terminal elimination phase.[19]

Data Analysis and Interpretation

The plasma concentration versus time data is analyzed, typically using non-compartmental analysis (NCA), to derive key PK parameters.

Table 3: Key Pharmacokinetic Parameters Derived from In Vivo Studies

Parameter Description Significance
Cmax Maximum observed plasma concentration Related to efficacy and potential peak-concentration toxicity.
Tmax Time to reach Cmax Indicates the rate of absorption.
AUC Area Under the concentration-time Curve Represents the total systemic exposure to the drug.
Elimination Half-life Time required for the plasma concentration to decrease by half. Dictates dosing frequency.
CL Clearance The volume of plasma cleared of the drug per unit time. A measure of the body's efficiency in eliminating the drug.
Vd Volume of Distribution An apparent volume into which the drug distributes. A large Vd suggests extensive distribution into tissues.

| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. |

Part 4: Synthesis and Conclusion: Building the Complete Profile

The true power of this process lies in integrating the data from all stages. For example:

  • If in vitro metabolic stability is high (low CLint) but in vivo oral bioavailability (F%) is low , this points away from metabolic clearance as the problem. The cause is more likely poor absorption, which could be confirmed by low Caco-2 permeability or evidence of high efflux.

  • If the compound shows potent in vitro CYP inhibition (low IC₅₀), the calculated in vivo Cmax becomes a critical value. If the Cmax exceeds a certain multiple of the IC₅₀, the risk of a clinical DDI is significant, and this must be highlighted as a major liability.

By systematically executing this framework, from fundamental physicochemical analysis to in vivo validation, a comprehensive and defensible pharmacokinetic profile of (2,4-Dichlorophenyl)methylamine can be constructed. This profile is the essential foundation for any further development, enabling informed decisions on dosing, formulation, safety assessment, and the prediction of clinical performance.

References

  • van der Meer, T., et al. (2017). Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica, 33(8), 805-823. Available at: [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. EMA/CHMP/ICH/652460/2022. Available at: [Link]

  • Shah, D. K., et al. (2022). Physiologically-based pharmacokinetic model for 2,4-dinitrophenol. Journal of Pharmacokinetics and Pharmacodynamics, 49(2), 185-198. Available at: [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from Evotec website. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Guidance for Industry. Available at: [Link]

  • Zhang, Y., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (65), e4137. Available at: [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from BioIVT website. Available at: [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. Available at: [Link]

  • European Medicines Agency. (2015). Investigation of drug interactions - Scientific guideline. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. Guidance for Industry. Available at: [Link]

  • Al-Awqati, Q. (2013). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Molecular Biology of the Cell, 24(16), 2465-2470. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Dinitrophenols. ATSDR. Available at: [Link]

  • Smith, J. L., et al. (2016). Metabolism and Residues of 2,4-Dichlorophenoxyacetic Acid in DAS-40278-9 Maize (Zea mays) Transformed with Aryloxyalkanoate Dioxygenase-1 Gene. Journal of Agricultural and Food Chemistry, 64(40), 7549-7557. Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA Report. Available at: [Link]

  • Geisler, J. G. (2018). 2,4 Dinitrophenol as Medicine. Journal of Biological Chemistry, 293(49), 18885-18893. Available at: [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. CPMP/EWP/560/95/Rev. 1 Corr. 2**. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1993). Analytical Methods - Toxicological Profile for Methylene Chloride. NCBI Bookshelf. Available at: [Link]

  • Wang, Y., et al. (2024). Neurotransmitter Metabolic Disturbance in Methamphetamine Abusers: Focus on Tryptophan and Tyrosine Metabolic Pathways. International Journal of Molecular Sciences, 25(1), 543. Available at: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Nanotechnology Characterization Laboratory. Available at: [Link]

  • Wang, Y., et al. (2024). Neurotransmitter Metabolic Disturbance in Methamphetamine Abusers: Focus on Tryptophan and Tyrosine Metabolic Pathways. International Journal of Molecular Sciences, 25(1), 543. Available at: [Link]

  • ECA Academy. (2024). ICH M12 Guideline on Drug Interaction Studies. Retrieved from GMP Compliance website. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics. Guidance for Industry. Available at: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. Available at: [Link]

  • Prevent Cancer Now. (2007). 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). Fact Sheet. Available at: [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from QPS website. Available at: [Link]

  • Apostoli, P., et al. (1995). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. ResearchGate. Available at: [Link]

  • Zhou, D., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 639-653. Available at: [Link]

  • Wever, K., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology, 175(11), 1856-1865. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). Population Pharmacokinetics Final Guidance. Retrieved from FDA website. Available at: [Link]

  • Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from Agilex Biolabs website. Available at: [Link]

  • Smith, J. L., et al. (1994). Metabolism and excretion of methylamines in rats. Toxicology and Applied Pharmacology, 125(2), 296-308. Available at: [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs website. Available at: [Link]

  • Patsnap. (2025). What models are used in in vivo pharmacokinetics studies?. Retrieved from Patsnap Synapse website. Available at: [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from BioIVT website. Available at: [Link]

  • Alera Labs. (2019). In Vitro ADME Assays. Retrieved from Alera Labs website. Available at: [Link]

  • Carson, F. L., et al. (2020). Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis. Digestive Diseases and Sciences, 65(11), 3201-3213. Available at: [Link]

  • XenoTech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from XenoTech website. Available at: [Link]

  • Creative Bioarray. (n.d.). Cytochrome P450 Inhibition Assay. Retrieved from Creative Bioarray website. Available at: [Link]

Sources

Methodological & Application

Application Note: Formulation Strategies for In Vivo Dosing of (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

(2,4-Dichlorophenyl)methylamine—commonly referred to as 2,4-dichlorobenzylamine—is a highly versatile pharmacophore and synthetic intermediate. It is frequently utilized in the development of novel therapeutics, including P2RX7 receptor activators for tumor immunotherapy[1] and TREX1 inhibitors for autoimmune and oncological applications[2].

Despite its pharmacological utility, formulating this compound for in vivo studies presents a dual physicochemical liability: it is highly lipophilic and, as a primary free base, it is highly alkaline and classified as a corrosive irritant[3]. If administered improperly, the compound will either precipitate ("crash out") in the aqueous physiological environment—leading to variable bioavailability[4]—or cause severe injection-site necrosis due to localized pH spikes.

As a Senior Application Scientist, I have designed this protocol guide to bypass these liabilities. The methodologies below rely on thermodynamic stabilization (micellization, complexation, and salt formation) to ensure the compound remains bioavailable, stable, and non-toxic upon administration.

Physicochemical Profiling

Before selecting a formulation vehicle, one must understand the thermodynamic boundaries of the solute. The table below summarizes the critical parameters dictating the formulation strategy.

PropertyValue / DescriptionFormulation Implication
Chemical Name (2,4-Dichlorophenyl)methylamine-
Molecular Weight 176.04 g/mol Small molecule; easily penetrates lipid bilayers.
Physical State Liquid to low-melting solidProne to oxidation/degradation if exposed to air[3].
Aqueous Solubility < 1 mg/mL (Free Base)Requires co-solvents, cyclodextrins, or salt conversion.
Organic Solubility > 50 mg/mL (DMSO, DCM)Excellent candidate for solvent-surfactant stock solutions.
Acid-Base Profile pKa ~ 8.8 (Primary Amine)Will protonate at physiological pH; free base is corrosive.
Hazard Profile Category 1C CorrosiveStrict requirement: Final in vivo formulation pH must be neutralized to 7.0–7.4 to prevent tissue necrosis[3].

Formulation Decision Workflow

The selection of the vehicle is strictly dictated by the intended route of administration. Intravenous (IV) routes require absolute optical clarity and minimal surfactant use to prevent hemolysis, whereas Intraperitoneal (IP) and Oral (PO) routes can tolerate higher co-solvent loads.

G A 2,4-Dichlorobenzylamine (Lipophilic Free Base) B Determine In Vivo Route A->B C Systemic (IV) B->C High stringency D Local / IP / PO B->D Moderate stringency E HP-β-CD Complexation (Minimizes hemolysis) C->E F Co-solvent System (DMSO/PEG/Tween) D->F G In situ Salt Formation (Equimolar HCl) D->G H Sterile Filtration (0.22 µm) & Osmolarity/pH QC E->H F->H G->H

Decision tree for selecting the optimal in vivo formulation vehicle.

Validated Formulation Protocols

Protocol A: The "Gold Standard" Co-Solvent Micellar System

Target Route: IP, SC, PO. Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Causality: This is a kinetically stabilized system. DMSO disrupts the crystal lattice of the solute. PEG300 acts as a miscible bridge to lower the dielectric constant of the aqueous phase. Tween 80 forms protective micelles around the lipophilic 2,4-dichlorophenyl ring, preventing Ostwald ripening and precipitation upon dilution in the bloodstream[4].

Step-by-Step Procedure:

  • Solubilization: Weigh the required mass of 2,4-Dichlorobenzylamine into a sterile glass vial. Add DMSO to achieve 10% of the final target volume. Vortex until a completely clear solution is achieved.

  • Co-solvent Addition: Add PEG300 (40% of final volume). Vortex for 30 seconds.

  • Surfactant Coating: Add Tween 80 (5% of final volume). Mix gently by inversion or low-speed vortexing to prevent excessive frothing.

  • Aqueous Dilution & Neutralization: Add 0.9% Saline (45% of final volume) dropwise while continuously vortexing. Critical Step: Because the free base is highly alkaline[3], check the pH using a micro-probe. Adjust to pH 7.2–7.4 using dropwise additions of 0.1N HCl.

  • Validation: The solution must remain optically clear for at least 4 hours at room temperature.

Protocol B: In Situ Salt Formation (Solvent-Free)

Target Route: IP, PO, IV (if properly buffered). Vehicle Composition: 100% Buffered Saline (as the Hydrochloride Salt). Causality: By protonating the primary amine with an equimolar amount of strong acid, the lipophilic free base is converted into 2,4-dichlorobenzylammonium chloride. This ionic species interacts favorably with water dipole moments, drastically increasing thermodynamic solubility without the need for toxic organic solvents.

Step-by-Step Procedure:

  • Suspension: Suspend the free base in 80% of the final target volume of sterile ultra-pure water.

  • Protonation: Calculate the molarity of the suspended amine. Add exactly 1.0 molar equivalent of 1N HCl dropwise while stirring. The cloudy suspension will rapidly clarify as the water-soluble hydrochloride salt forms.

  • Buffering: Add 10X PBS (Phosphate Buffered Saline) to reach a 1X final concentration. This ensures the solution is isotonic and buffers the pH to ~7.4.

  • Volume Adjustment: Top up to the final target volume with sterile water.

Protocol C: Cyclodextrin Inclusion Complexation

Target Route: IV (High stringency). Vehicle Composition: 20% HP-β-CD in Saline. Causality: Intravenous administration cannot tolerate particulate matter or high concentrations of Tween 80 (which can cause histamine release/anaphylaxis). 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The 2,4-dichlorophenyl ring inserts into this cavity, creating a water-soluble inclusion complex that safely dissociates upon systemic dilution.

Step-by-Step Procedure:

  • Host Preparation: Dissolve HP-β-CD in 0.9% Saline to create a 20% (w/v) stock solution.

  • Guest Preparation: Dissolve 2,4-Dichlorobenzylamine in a minimal volume of DMSO (maximum 5% of the final formulation volume).

  • Complexation: Place the HP-β-CD solution in a sonicating water bath. Add the DMSO drug stock dropwise into the center of the cyclodextrin solution under continuous sonication. Sonicate for 15–30 minutes to drive the thermodynamic inclusion process.

  • Neutralization: Adjust pH to 7.4 using 0.1N HCl to neutralize the basic amine.

System Validation & Quality Control (QC)

A formulation is only viable if it is a self-validating system. Before injecting any animal, perform the following mandatory QC checks:

  • Tyndall Effect Test: Shine a laser pointer through the formulation vial in a dark room. A solid beam indicates colloidal aggregation or micro-precipitation. The solution must be completely transparent.

  • pH Verification: Must be strictly between 7.0 and 7.5. Injecting the unneutralized free base will cause immediate chemical burns[3].

  • Sterile Filtration: Pass the final formulation through a 0.22 µm PES (Polyethersulfone) syringe filter. If resistance is felt, the drug has precipitated and is clogging the membrane; the formulation must be discarded.

References

  • A small-molecule P2RX7 activator promotes anti-tumor immune responses and sensitizes lung tumor to immunotherapy - PMC Source: nih.gov URL:[Link]

  • Source: google.
  • Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance - PubMed Source: nih.gov URL:[Link]

Sources

Application Note: Advanced HPLC Method Development for (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the chromatographic analysis of halogenated benzylamines not merely as a routine assay, but as an exercise in controlling molecular thermodynamics at the stationary phase interface. (2,4-Dichlorophenyl)methylamine—commonly known as 2,4-Dichlorobenzylamine—is a critical synthetic building block for pharmaceuticals, including TREX1 inhibitors and CCR4 antagonists[1][2]. This application note provides a comprehensive, self-validating framework for the High-Performance Liquid Chromatography (HPLC) analysis of 2,4-Dichlorobenzylamine, detailing the causality behind column selection, mobile phase buffering, and peak symmetry optimization.

Chemical Profiling & Chromatographic Causality

To design a robust HPLC method, we must first deconstruct the analyte's physicochemical properties. 2,4-Dichlorobenzylamine possesses a highly polar primary amine group attached to a hydrophobic, di-chlorinated aromatic ring.

  • The Ortho-Inductive Effect: While unsubstituted benzylamine has a pKa of 9.33, the electron-withdrawing inductive effects of the ortho- and para-chlorine substituents pull electron density away from the nitrogen atom. This slightly reduces its basicity (estimated pKa ~8.5 - 8.8) and nucleophilicity[3].

  • The Silanol Challenge: Despite the reduced basicity, the primary amine remains protonated at neutral pH. When analyzed on standard silica-based C18 columns, this positively charged amine interacts electrostatically with negatively charged, unreacted surface silanols (-SiO⁻). This secondary ion-exchange interaction is kinetically slower than primary hydrophobic partitioning, resulting in severe peak tailing and compromised resolution[4][5].

To mitigate this, we employ two distinct strategies: Ion-Suppression (using extreme acidic pH to neutralize silanols) and Ion-Pairing/Masking (using competing bases to block active sites).

HPLC_Method_Logic N1 Analyte: 2,4-Dichlorobenzylamine (Basic Amine, pKa ~8.8) N2 Chromatographic Challenge: Peak Tailing via Silanol Interaction N1->N2 N3 Select Mitigation Strategy N2->N3 N4 Strategy A: Ion-Suppression (Reversed-Phase C18) N3->N4 N5 Strategy B: Ion-Pairing (Aqueous C18) N3->N5 N6 Add 0.1% TFA (pH < 3.0) N4->N6 Protonate Silanols N7 Add Phosphate Buffer + TEA (pH 2.5) N5->N7 Mask Active Sites N8 Optimized HPLC Method (Symmetrical Peaks, Rs > 2.0) N6->N8 N7->N8

Logical workflow for mitigating peak tailing in the HPLC analysis of basic aromatic amines.

Methodological Workflows (Protocols)

A trustworthy protocol must be a self-validating system. The following methodologies are engineered to automatically flag degradation in column chemistry or mobile phase preparation.

Protocol A: Reversed-Phase Gradient Method (Routine Purity Profiling)

This method is optimized for separating 2,4-Dichlorobenzylamine from synthetic by-products and structural isomers (e.g., 3,4-Dichlorobenzylamine) during drug discovery, as utilized in the synthesis of CCR4 antagonists detailed in the [2].

Step 1: Mobile Phase Preparation

  • Channel A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Channel B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Mechanistic Rationale: TFA lowers the pH to ~2.0, ensuring the primary amine is fully protonated while simultaneously neutralizing surface silanols on the stationary phase, thereby preventing secondary ion-exchange interactions[2].

Step 2: System Equilibration

  • Install an end-capped Gemini-NX-C18 column (250 mm × 4.6 mm, 5 μm) or equivalent[2].

  • Set the column oven to 30 °C to ensure thermodynamic consistency.

  • Equilibrate the column with 5% B at 1.0 mL/min for 15 column volumes (approx. 20 minutes) until the baseline is stable at 254 nm.

Step 3: Sample Preparation

  • Dissolve the 2,4-Dichlorobenzylamine sample in a diluent matching the initial mobile phase conditions (5% Acetonitrile in Water) to a concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Mechanistic Rationale: Matching the diluent to the initial gradient prevents solvent-mismatch peak distortion (the "solvent effect").

Step 4: Gradient Execution

  • 0.0 - 30.0 min: Linear gradient from 5% B to 100% B.

  • 30.0 - 35.0 min: Isocratic hold at 100% B (column wash).

  • 35.0 - 45.0 min: Return to 5% B and re-equilibrate.

Protocol B: Isocratic Ion-Pairing Method (High-Precision Quantification)

This method is designed for exact quantification, limit of detection (LOD) analysis, and sorption isotherm mapping, where baseline stability is paramount[5].

Step 1: Buffer Preparation (Mobile Phase A)

  • Dissolve 2.4 g of Sodium Dihydrogen Phosphate (NaH₂PO₄) in 1000 mL of ultrapure water to create a 20 mM solution.

  • Add 4 mM of Triethylammonium hydroxide (TEA).

  • Adjust the pH precisely to 2.5 using concentrated Phosphoric acid.

  • Mechanistic Rationale: TEA acts as a sacrificial masking agent. Because it is a small, sterically unhindered base, it aggressively binds to any residual active silanols, physically blocking the bulkier 2,4-Dichlorobenzylamine from interacting with them[5].

Step 2: Mobile Phase Blending & Execution

  • Set the HPLC pump to deliver an isocratic mixture of 60% Buffer A and 40% Acetonitrile[5].

  • Run the method at 1.0 mL/min using an Ultra Aqueous C18 column (150 mm × 4.6 mm, 5 μm) at 25 °C.

  • Detect via Diode Array Detector (DAD) at 210 nm and 254 nm. The isocratic nature ensures that the baseline remains perfectly flat, which is critical for integrating low-level concentrations[5].

Data Presentation & System Suitability

To ensure absolute trustworthiness, all quantitative parameters and self-validating metrics are summarized below. If the system fails the criteria in Table 2, the data must be discarded, and the corrective actions applied.

Table 1: Chromatographic Parameters Summary
ParameterProtocol A: Gradient (Purity Profiling)Protocol B: Isocratic (Quantification)
Column Chemistry Gemini-NX-C18 (250 x 4.6 mm, 5 μm)Ultra Aqueous C18 (150 x 4.6 mm, 5 μm)
Mobile Phase A: H₂O (0.1% TFA) / B: MeCN (0.1% TFA)60% Buffer (20mM PO₄, 4mM TEA, pH 2.5) / 40% MeCN
Elution Mode Linear Gradient (5% to 100% B over 30 min)Isocratic
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength UV at 254 nm[6]DAD at 210 nm & 254 nm[5]
Primary Application Impurity screening, synthetic validationHigh-precision assay, isotherm mapping
Table 2: System Suitability Criteria (Self-Validating Metrics)
MetricAcceptance CriterionMechanistic RationaleCorrective Action if Failed
Tailing Factor (Tf) ≤ 1.5Ensures silanol interactions are fully suppressed by the acidic modifier/TEA.Verify mobile phase pH; replace column if voided.
Theoretical Plates (N) > 5,000Confirms column efficiency and proper stationary phase packing.Flush column with 100% MeCN; check for void volume.
Injection Precision RSD ≤ 2.0% (n=5)Validates autosampler accuracy and baseline integration stability.Purge injector; check for micro-bubbles in the syringe.
Resolution (Rs) > 2.0Guarantees baseline separation from ortho/para isomers (e.g., 3,4-Dichlorobenzylamine).Adjust gradient slope or lower column temperature.

References

  • Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Column Chromatography To Obtain Organic Cation Sorption Isotherms Source: Environmental Science & Technology - ACS Publications URL
  • A Comparative Guide to the Reactivity of 3,4-Dichlorobenzylamine and 2,4-Dichlorobenzylamine Source: BenchChem URL
  • A Comparative Guide to the Validation of N-Benzylacetoacetamide Purity by HPLC Analysis Source: BenchChem URL
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC Source: ThaiScience URL

Sources

Application Note: (2,4-Dichlorophenyl)methylamine in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Profile: (2,4-Dichlorophenyl)methylamine (CAS: 95-00-1) | Synonym: 2,4-Dichlorobenzylamine

Causality in Chemical Reactivity: Electronic and Steric Interplay

The synthetic utility of 2,4-dichlorobenzylamine is governed by a delicate and predictable balance of electronic and steric effects. Understanding these fundamental forces is critical for a synthetic chemist when designing coupling reactions, as this molecule does not behave like a standard, unhindered primary amine[1].

  • Electronic Attenuation (Inductive Effects): Chlorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). The para-chloro group withdraws electron density from the aromatic ring, indirectly affecting the benzylic amine. More critically, the ortho-chloro group is in close spatial proximity to the aminomethyl group. This proximity exerts a pronounced inductive pull that reduces the basicity and nucleophilicity of the nitrogen lone pair[1].

  • Steric Hindrance (The Ortho-Effect): The bulky chlorine atom at the ortho position creates a significant steric shield around the amine[1]. When approaching a sterically demanding electrophile (e.g., a bulky acyl chloride or a highly substituted isocyanate), the ortho-chlorine physically impedes the trajectory of nucleophilic attack[1].

The Causality of Reagent Selection: Because of these combined attenuating factors, synthetic routes employing 2,4-dichlorobenzylamine often fail or proceed sluggishly under standard, mild conditions. To drive conversions to completion, the chemist must intentionally select highly reactive electrophilic intermediates or employ nucleophilic catalysts (such as DMAP) to lower the activation energy barrier.

Reactivity A 2,4-Dichlorobenzylamine B1 Ortho-Chloro Group A->B1 B2 Para-Chloro Group A->B2 C1 Steric Hindrance B1->C1 C2 Inductive Effect (-I) B1->C2 B2->C2 D1 Slower Nucleophilic Attack C1->D1 D2 Reduced Basicity C2->D2 E Requires Catalysis (e.g., DMAP, Heat) D1->E D2->E

Caption: Logical mapping of electronic and steric effects on 2,4-dichlorobenzylamine reactivity.

Key Applications in Drug Development

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a critical enzyme involved in the metabolism of endogenous lipid epoxides, making it a prime target for anti-inflammatory and cardiovascular therapies[2]. Historically, sEH inhibitors relied on 1,3-disubstituted urea pharmacophores, which suffered from poor aqueous solubility and limited bioavailability[2].

Recent drug discovery efforts have successfully replaced the urea linkage with an amide bond, utilizing 2,4-dichlorobenzylamine as the lipophilic tail[3]. The 2,4-dichloro substitution is not merely structural; the ortho-chlorine restricts the conformational flexibility of the benzyl group, locking it into a specific orientation that perfectly occupies the hydrophobic pocket of the sEH active site[3]. This maximizes van der Waals interactions while significantly improving the overall pharmacokinetic profile of the drug[2].

Antiviral Agents Targeting Flavivirus

In the development of antiviral agents against Flaviviruses, 2,4-dichlorobenzylamine is utilized to synthesize complex thiazole-carboxamide and urea derivatives[4]. The lipophilicity of the dichlorophenyl ring enhances cellular permeability, allowing the antiviral compound to reach and bind to intracellular viral envelope proteins effectively[4].

Quantitative Data & Reaction Optimization

To demonstrate the necessity of optimized conditions when working with this specific amine, the following tables summarize its comparative reactivity and the optimization of amide coupling conditions.

Table 1: Physicochemical & Reactivity Profile of Isomeric Dichlorobenzylamines

Property/Parameter2,4-Dichlorobenzylamine3,4-DichlorobenzylamineCausality / Impact on Synthesis
Steric Hindrance High (Ortho-effect)MinimalOrtho-chloro restricts nitrogen lone pair accessibility[1].
Nucleophilicity AttenuatedModerateRequires highly electrophilic partners or catalytic additives[1].
Inductive Effect (-I) Strong (Proximal Cl)ModerateDecreases pKa of the conjugate acid; making it less basic[1].
Predicted Rxn Rate Slower with bulky substratesFasterDemands longer reaction times or elevated temperatures[1].

Table 2: Optimization of Amide Coupling Conditions for 2,4-Dichlorobenzylamine

Coupling ReagentAdditiveSolventTempYield (%)Mechanistic Observation
DCCNoneDCMRT< 20%Significant unreacted amine; dominant N-acylurea byproduct formation.
EDC·HClHOBtDMFRT45-50%Moderate conversion; steric hindrance limits HOBt ester attack.
EDC·HCl DMAP (0.2 eq) DCM 0 °C to RT > 85% DMAP acts as a superior acyl transfer catalyst, overcoming sterics[3].
HATUDIPEADMFRT> 90%Highly efficient but expensive; reserved for highly unreactive substrates.

Self-Validating Experimental Protocols

A robust protocol must be a "self-validating system"—meaning it contains built-in analytical checkpoints to confirm success at each mechanistic step before proceeding.

Protocol 1: DMAP-Catalyzed Amide Coupling for sEH Inhibitor Synthesis

Objective: Synthesize N-(2,4-dichlorobenzyl)amide derivatives from carboxylic acids[3]. Causality: The inherent steric bulk of the ortho-chloro group necessitates a highly reactive acylating species. DMAP is employed to generate a highly electrophilic N-acylpyridinium intermediate, which is far less sensitive to the steric demands of the incoming amine than the standard O-acylisourea intermediate formed by EDC alone[3].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Causality: Cooling prevents premature degradation of the active ester and minimizes epimerization of any chiral centers.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq) and 2,4-Dichlorobenzylamine (1.1 eq). Stir for 15 minutes[3].

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise[3].

    • Causality: EDC·HCl is preferred over DCC because its urea byproduct is highly water-soluble, simplifying downstream purification[3].

  • Propagation: Allow the reaction to warm to room temperature and stir overnight (12-16 hours)[3].

  • Validation Checkpoint 1 (In-Process): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (6:4). Stain the plate with Ninhydrin.

    • Self-Validation: The disappearance of the primary amine (which would appear as a ninhydrin-positive purple spot) and the emergence of a new UV-active product spot confirms coupling progression.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted amine and DMAP), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine[3].

  • Validation Checkpoint 2 (Post-Workup): Analyze the crude mixture via LC-MS.

    • Self-Validation: Confirm the presence of the [M+H]⁺ molecular ion peak corresponding to the target amide. Crucially, verify the characteristic 3:1 isotopic pattern indicative of the dichloro moiety, confirming the incorporation of the 2,4-dichlorobenzyl group.

Workflow N1 Carboxylic Acid Activation N2 Add EDC·HCl & DMAP in DCM (0 °C to RT) N1->N2 N3 Active Ester Formation N2->N3 Fast N4 Amine Addition (2,4-Dichlorobenzylamine) N3->N4 N5 Nucleophilic Attack (Sterically Hindered) N4->N5 DMAP Catalyzed N6 Aqueous Workup (Remove DMAP/EDC urea) N5->N6 N7 Purified Amide Product N6->N7 High Yield

Caption: Self-validating workflow for DMAP-catalyzed amide coupling.

Protocol 2: Synthesis of Urea-Based Antiviral Scaffolds

Objective: Synthesis of 1-(2,4-dichlorobenzyl)-3-arylurea derivatives targeting Flavivirus envelope proteins[4]. Causality: Urea linkages are critical for hydrogen-bonding interactions in viral envelope protein targets[4]. Using an isocyanate intermediate ensures rapid trapping by the sterically hindered 2,4-dichlorobenzylamine.

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve the starting arylamine (1.0 eq) in anhydrous THF. Add triphosgene (0.35 eq) and DIPEA (2.0 eq) at 0 °C. Stir for 2 hours.

  • Validation Checkpoint 1 (In-Process): Monitor the reaction mixture by IR spectroscopy.

    • Self-Validation: The appearance of a strong, sharp isocyanate peak at ~2250 cm⁻¹ indicates successful activation.

  • Amine Addition: Add 2,4-Dichlorobenzylamine (1.1 eq) dropwise to the reaction mixture.

  • Propagation: Heat the mixture to 60 °C for 4-6 hours.

    • Causality: Elevated temperature provides the necessary kinetic energy to overcome the steric repulsion between the bulky isocyanate and the ortho-chloro substituted amine.

  • Validation Checkpoint 2 (In-Process): Re-check via IR spectroscopy.

    • Self-Validation: The complete disappearance of the isocyanate peak at ~2250 cm⁻¹ confirms the total consumption of the intermediate.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the urea product. Filter, wash with cold ether, and dry under vacuum to yield the highly pure urea derivative[4].

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Reactivity of 3,4-Dichlorobenzylamine and 2,4-Dichlorobenzylamine." BenchChem, 2025. 1

  • Çalışkan et al. "Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors." Organic Communications, 2025. 3

  • Shen, H. C., et al. "Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase." NIH Public Access / PMC. 2

  • NIH PMC Archive. "Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins." PMC. 4

Sources

Application Note: Mass Spectrometry Characterization of (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2,4-Dichlorophenyl)methylamine (CAS: 95-00-1) Synonyms: 2,4-Dichlorobenzylamine Primary Applications: Intermediate in drug discovery (e.g., CCR4 antagonists, TREX1 inhibitors) and agrochemical development.

Executive Summary & Mechanistic Rationale

(2,4-Dichlorophenyl)methylamine is a highly reactive halogenated building block frequently utilized in the synthesis of complex pharmaceutical agents. As a Senior Application Scientist, I have designed this protocol to address a common pitfall in mass spectrometry: relying solely on a target m/z value, which often leads to false positives due to isobaric interferences.

This guide establishes a self-validating analytical system . By leveraging the distinct isotopic physics of the molecule's two chlorine atoms alongside the predictable fragmentation of its primary amine, analysts can definitively confirm both the identity and structural integrity of the compound. The protocols detailed herein cover both Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) for high-resolution intact mass confirmation, and Gas Chromatography-Electron Impact (GC-EI-MS) for robust structural fingerprinting.

The Self-Validating System: Isotopic and Fragmentation Causality

To ensure absolute trustworthiness in your characterization, every experimental observation must be mechanistically justified.

  • The Isotopic Checkpoint (Cl₂ Signature): Chlorine naturally exists as two stable isotopes, 35 Cl and 37 Cl, in an approximate 3:1 ratio. Because this molecule contains two chlorine atoms, the probability distribution of these isotopes creates a strict 9:6:1 ratio for the M, M+2, and M+4 peaks [1]. Observing this exact cluster serves as an internal validation that the dichloro-aromatic moiety has not undergone dehalogenation during ionization.

  • Ionization Causality (ESI vs. EI):

    • Soft Ionization (ESI+): The primary amine is highly basic. Introducing an acidic modifier (like formic acid) forces the protonation of the amine, yielding a dominant [M+H]+ pseudo-molecular ion. Collision-Induced Dissociation (CID) of this ion predictably forces the neutral loss of ammonia ( −17 Da), generating a stable dichlorobenzyl cation.

    • Hard Ionization (EI): At 70 eV, the electron beam strips an electron to form the radical cation [M]+∙ . The excess internal energy drives alpha-cleavage, resulting in the loss of the amine radical ( −16 Da) to form the resonance-stabilized dichlorotropylium ion [2].

Quantitative Data Summary

The following table synthesizes the critical mass metrics required for instrument calibration and data interpretation. Data is grounded in exact mass calculations derived from the [1].

Analytical ParameterTarget Value / SignatureMechanistic Significance
Chemical Formula C₇H₇Cl₂NBase composition for exact mass calculation.
Monoisotopic Mass 174.9955 DaPrimary target for high-resolution EI-MS.
[M+H]⁺ (ESI Positive) 176.0034 DaDominant ion driven by mobile phase protonation.
Cl₂ Isotopic Ratio 9:6:1 (M : M+2 : M+4)Self-validating signature of the intact dichloro-ring.
Primary ESI Fragment m/z 159.00Neutral loss of NH₃ ( −17 Da) confirming the amine.
Primary EI Fragment m/z 30.04Iminium ion [CH2​NH2​]+ formed via alpha-cleavage.

Experimental Workflows & Logical Architecture

The diagram below maps the dual-pathway logic used to fully characterize the molecule, highlighting the convergence on the self-validating isotopic pattern.

MS_Workflow Start 2,4-Dichlorobenzylamine (CAS: 95-00-1) LCMS LC-ESI-MS (Soft Ionization) Start->LCMS Acidic Mobile Phase GCMS GC-EI-MS (Hard Ionization) Start->GCMS Thermal Desorption ESI_Ion Protonation [M+H]+ m/z 176.00 LCMS->ESI_Ion +H+ EI_Ion Molecular Ion [M]+. m/z 175.00 GCMS->EI_Ion 70 eV e- ESI_Frag CID Fragmentation Loss of NH3 (-17 Da) m/z 159.00 ESI_Ion->ESI_Frag Collision Gas Validation Self-Validation: Cl2 Isotope Pattern (9:6:1 Ratio) ESI_Ion->Validation EI_Frag Alpha Cleavage Loss of NH2 (-16 Da) m/z 159.00 EI_Ion->EI_Frag Excess Energy EI_Ion->Validation ESI_Frag->Validation EI_Frag->Validation

Dual-pathway mass spectrometry workflow and self-validating isotopic analysis for CAS 95-00-1.

Step-by-Step Methodologies

Protocol A: LC-ESI-MS (High-Resolution Characterization)

This method is optimized based on validated chromatographic conditions used for the characterization of benzylamine-derived CCR4 antagonists [3].

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 2,4-dichlorobenzylamine in 1 mL of HPLC-grade methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. Pre-conditioning the analyte in an acidic environment shifts the equilibrium entirely toward the protonated amine state, maximizing the ESI+ signal-to-noise ratio.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., ZORBAX SB-C18, 1.8 µm, 2.1 × 50 mm). Run a linear gradient from 5% to 100% Acetonitrile (with 0.1% Formic Acid) over 3 minutes at a flow rate of 0.4 mL/min.

  • Causality: The highly hydrophobic stationary phase effectively retains the dichloro-aromatic ring. The rapid organic gradient ensures sharp peak elution, physically separating the analyte from early-eluting salts that cause ion suppression in the ESI source.

Step 3: MS Acquisition & Validation

  • Action: Operate the mass spectrometer in ESI Positive mode (Capillary: 3.0 kV, Desolvation Temp: 350°C). Extract the ion chromatograms (EIC) for m/z 176.00, 178.00, and 180.00.

  • Validation: Integrate the three EIC peaks. If the area ratio deviates by more than 10% from the theoretical 9:6:1 distribution, suspect co-eluting isobaric interference and adjust the gradient slope.

Protocol B: GC-EI-MS (Structural Fingerprinting)

This method utilizes thermal desorption and electron impact to cross-reference the molecule against the [2].

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1 mL of anhydrous Dichloromethane (DCM). Strictly avoid protic solvents like water or methanol.

  • Causality: DCM is highly volatile and expands optimally in the heated GC inlet, providing efficient, quantitative sample transfer to the column. Water damages the polysiloxane stationary phase of GC columns and leads to poor peak shape for primary amines.

Step 2: Chromatographic Separation

  • Action: Inject 1 µL in split mode (1:50 ratio) onto a standard 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the inlet to 250°C. Program the oven to hold at 60°C for 1 min, then ramp at 15°C/min to 280°C.

  • Causality: The split injection prevents column overloading (which causes peak fronting) and ensures a narrow injection band for high-resolution separation.

Step 3: MS Acquisition & Validation

  • Action: Set the transfer line to 280°C and the EI source to 230°C. Apply standard 70 eV electron energy. Scan from m/z 30 to 300.

  • Validation: Confirm the presence of the molecular ion [M]+∙ at m/z 175. Verify the presence of the base peak at m/z 159 (dichlorobenzyl cation) and the diagnostic low-mass iminium ion at m/z 30, which definitively proves the presence of an unhindered terminal primary amine.

References

  • PubChem Compound Database. "(2,4-Dichlorophenyl)methanamine (CID 1485)." National Center for Biotechnology Information. Accessed March 19, 2026. URL:[Link]

  • NIST Mass Spectrometry Data Center. "Benzenemethanamine, 2,4-dichloro-." NIST Chemistry WebBook, SRD 69. Accessed March 19, 2026. URL:[Link]

  • ACS Publications. "Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders." Journal of Medicinal Chemistry. (Cited for validated LC-MS mobile phase and gradient parameters for halogenated benzylamines). URL:[Link]

preparation of (2,4-Dichlorophenyl)methylamine stock solution

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Handling of (2,4-Dichlorophenyl)methylamine Stock Solutions

Executive Overview & Scientific Context

(2,4-Dichlorophenyl)methylamine, commonly referred to as 2,4-Dichlorobenzylamine (CAS 95-00-1), is a highly versatile primary amine building block[1]. In drug discovery and organic synthesis, it serves as a critical intermediate for developing diverse therapeutic agents, including P2X7 receptor antagonists for inflammatory bowel disease[2], antiviral compounds targeting Flavivirus envelope proteins[3], and novel quinazolinone-based inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)[4].

Unlike many pharmaceutical intermediates that exist as stable, easy-to-weigh powders, (2,4-Dichlorophenyl)methylamine is a dense, corrosive liquid at room temperature[5]. This physical state introduces unique handling challenges. This application note establishes a scientifically rigorous, self-validating protocol for preparing stable stock solutions, ensuring reproducibility in downstream biochemical assays and synthetic workflows.

Physicochemical Profiling & Causality in Handling

Understanding the physicochemical properties of (2,4-Dichlorophenyl)methylamine is non-negotiable for maintaining experimental integrity. The compound features a hydrophobic dichlorophenyl ring paired with a basic primary amine, making it highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as chlorinated organic solvents[3].

Causality of Solvent Choice: For biological screening and assay development, anhydrous DMSO is the universal standard due to its high solvency and compatibility with aqueous assay buffers. For organic synthesis applications (e.g., carbodiimide couplings to form amides), Dichloromethane (DCM) or Ethanol are preferred to facilitate the reaction kinetics[3][6].

Table 1: Quantitative Physicochemical Data & Handling Impact

ParameterValueImpact on Formulation & Handling
CAS Number 95-00-1Primary identifier for reagent sourcing and safety tracking[5].
Molecular Weight 176.04 g/mol Baseline for all molarity and stoichiometric calculations[1].
Density (25 °C) 1.308 g/mLEnables precise volumetric dispensing, eliminating the need to weigh a corrosive liquid[5].
Physical State LiquidRequires positive displacement pipetting; prone to volatilization and oxidation.
Boiling Point 83–84 °C (at 5 mmHg)Indicates moderate volatility; mandates handling exclusively within a certified fume hood[5].
Hazard Classification Skin Corr. 1BCauses severe skin burns and eye damage; requires strict PPE (gloves, face shield)[7].

Experimental Protocol: Preparation of a 1.0 M Standardized Stock in DMSO

Design Rationale: Weighing volatile, corrosive liquids on an open analytical balance compromises both safety and accuracy. This protocol utilizes the compound's known density (1.308 g/mL)[5] to calculate the required volume, allowing for direct, closed-system transfer inside a fume hood.

Step 1: Volumetric Calculation To prepare 10.0 mL of a 1.0 M stock solution:

  • Target Moles: 1.0 mol/L × 0.010 L = 0.010 mol (10 mmol).

  • Target Mass: 10 mmol × 176.04 mg/mmol = 1,760.4 mg (1.760 g).

  • Required Volume: Mass ÷ Density = 1.760 g ÷ 1.308 g/mL = 1.346 mL (1,346 µL) .

Step 2: Solvent Preparation

  • Working inside a certified fume hood, transfer approximately 7.0 mL of LC-MS grade, anhydrous DMSO into a sterile, glass 10 mL volumetric flask. Note: Glass is mandatory. Concentrated neat amines can leach plasticizers from standard polystyrene or low-density polyethylene containers.

Step 3: Amine Addition

  • Equip a positive displacement pipette (or a calibrated glass volumetric pipette). Standard air-displacement pipettes will suffer from vapor pressure differentials, leading to inaccurate aspiration of the dense liquid.

  • Carefully aspirate exactly 1.346 mL of neat (2,4-Dichlorophenyl)methylamine.

  • Submerge the pipette tip slightly below the surface of the DMSO and dispense slowly to prevent splashing and to mitigate the exothermic heat of mixing.

Step 4: Homogenization & Volume Adjustment

  • Gently swirl the flask to ensure complete dissolution.

  • Top up the solution to the 10.0 mL graduation mark with anhydrous DMSO.

  • Seal the flask and invert 5–10 times for final homogenization.

Step 5: Aliquoting, Storage, and Self-Validation

  • Aliquot: Dispense the 1.0 M stock into single-use 100 µL to 500 µL aliquots in amber glass vials.

  • Inert Gas Purge (Critical): Primary amines react rapidly with atmospheric CO₂ to form insoluble carbamate salts. Gently blow a stream of Argon or Nitrogen gas over the liquid surface before sealing the vial.

  • Storage: Store at -20 °C.

  • Self-Validation (QC): Before use, visually inspect the thawed aliquot. The solution must be completely transparent. Any turbidity or white precipitate indicates carbamate formation or moisture ingress, and the aliquot must be discarded.

Workflow Visualization

Workflow Calc 1. Volumetric Calculation Dispense 2. Solvent Dispensing Calc->Dispense Amine 3. Amine Addition (Fume Hood) Dispense->Amine Mix 4. Homogenization & QC Amine->Mix Store 5. Aliquot & Store (Argon Purge) Mix->Store

Caption: Workflow for the preparation and storage of (2,4-Dichlorophenyl)methylamine stock solutions.

Mechanistic Insights for Assay Integrity

  • Avoidance of Aqueous Stocks: Do not prepare primary stock solutions in water or low-pH buffers. While the amine can form a soluble hydrochloride salt in strongly acidic conditions, the free base is highly hydrophobic. Diluting a high-concentration DMSO stock directly into a neutral pH assay buffer can cause transient localized precipitation. To prevent this, perform serial dilutions in DMSO down to 100x the final assay concentration before introducing the compound to the aqueous assay medium.

  • Nucleophilic Reactivity: (2,4-Dichlorophenyl)methylamine is a strong nucleophile. Avoid storing stock solutions in solvents containing electrophilic impurities (e.g., trace phosgene in degraded chloroform, or peroxides in old ethers), as these will rapidly degrade the active compound via unwanted side reactions[6].

References

  • [3] Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. PubMed Central (PMC), National Institutes of Health.[Link]

  • [1] 2,4-Dichlorobenzylamine | C7H7Cl2N | CID 1485. PubChem, National Institutes of Health.[Link]

  • [2] Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease. Journal of Medicinal Chemistry, ACS Publications.[Link]

  • [7] 2,4-Dichlorobenzylamine, 98% Safety and Handling. Fisher Scientific.[Link]

  • [4] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, MDPI.[Link]

  • [6] Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, Taylor & Francis.[Link]

Sources

Introduction: The Role of Dichlorinated Phenylalkylamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Use of (2,4-Dichlorophenyl)methylamine in Pharmaceutical Development

(2,4-Dichlorophenyl)methylamine, a substituted benzylamine, represents a critical class of chemical intermediates whose structural motifs are prevalent in a wide array of pharmacologically active molecules. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides a senior application scientist's perspective on the synthesis, purification, characterization, and subsequent utilization of (2,4-Dichlorophenyl)methylamine, with a focus on field-proven protocols and the scientific rationale behind them. While direct applications are varied, its structural similarity to key intermediates in drugs like Sertraline highlights the importance of such scaffolds in modern drug discovery.[2][3]

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate's properties is fundamental to its safe handling and successful application in synthesis. The data below is compiled from authoritative chemical databases and safety data sheets for structurally related compounds.

PropertyValueSource
Chemical Name (2,4-Dichlorobenzyl)methylamineGuidechem
CAS Number 5013-77-4Guidechem
Molecular Formula C₈H₉Cl₂N[4]
Molecular Weight 190.07 g/mol [4][5]
Appearance Colorless liquid or solid[4]
Boiling Point 240.6°C at 760 mmHg[4]
Density 1.226 g/cm³[4]
Solubility Soluble in organic solvents; limited solubility in water[1]

GHS Hazard Information (Inferred from related compounds):

HazardStatementPrecautionary Measures
Skin Corrosion/Irritation Causes skin irritation (H315)Wear protective gloves. Wash skin thoroughly after handling.[5]
Eye Damage/Irritation Causes serious eye irritation (H319)Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[5]
Target Organ Toxicity May cause respiratory irritation (H335)Use only outdoors or in a well-ventilated area. Avoid breathing mist/vapors.[5][6]
Acute Oral Toxicity Harmful if swallowed (H302)Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER.[6]

Protocol 1: Synthesis via Direct Reductive Amination

Reductive amination is arguably the most efficient and widely used method for synthesizing amines from carbonyl compounds.[7][8] This one-pot procedure involves the formation of an imine intermediate from 2,4-dichlorobenzaldehyde and methylamine, followed by its immediate reduction to the target secondary amine.

Expertise & Rationale:

The choice of reducing agent is critical. While a strong reductant like sodium borohydride (NaBH₄) can be used, it also readily reduces the starting aldehyde, leading to byproduct formation and reduced yield. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for this transformation. It is a milder reducing agent that selectively reduces the protonated imine intermediate much faster than it reduces the starting aldehyde, thus maximizing the yield of the desired amine.[7][8] The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2,4-dichlorobenzaldehyde (1.0 eq) and 1,2-dichloroethane (DCE, 5-10 volumes).

  • Amine Addition: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in H₂O or 2.0 M in THF) dropwise to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the corresponding imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS, checking for the disappearance of the aldehyde starting material.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2,4-Dichlorophenyl)methylamine.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output aldehyde 2,4-Dichlorobenzaldehyde setup 1. Mix Aldehyde, Amine & Solvent aldehyde->setup methylamine Methylamine methylamine->setup reductant NaBH(OAc)₃ reduction 3. Add Reductant (12-24h, RT) reductant->reduction Addition solvent DCE solvent->setup imine 2. Imine Formation (1-2h, RT) setup->imine Stir imine->reduction Intermediate workup 4. Quench & Extract reduction->workup Reaction Complete crude Crude Product workup->crude purified Purified (2,4-Dichlorophenyl)methylamine crude->purified Purification (Chromatography)

Caption: Reductive amination workflow for synthesizing (2,4-Dichlorophenyl)methylamine.

Protocol 2: Purification and Characterization

For use as a pharmaceutical intermediate, the purity of (2,4-Dichlorophenyl)methylamine is paramount. The primary method for purification is silica gel column chromatography.

Step-by-Step Purification Protocol:
  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution is often most effective, starting with a non-polar solvent and gradually increasing the polarity. A common system is ethyl acetate in hexanes (e.g., starting at 5% EtOAc and gradually increasing to 50% EtOAc).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the prepared column. Begin eluting with the starting solvent mixture, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin for amines).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified (2,4-Dichlorophenyl)methylamine as a colorless oil or solid.

Trustworthiness: A Self-Validating System

A protocol's trustworthiness comes from rigorous characterization of the final product. The identity and purity of the synthesized intermediate must be confirmed unequivocally.

TechniqueExpected Result
¹H NMR Expect characteristic peaks for the aromatic protons (3H), the benzylic CH₂ group (singlet, ~3.7-3.9 ppm), the N-CH₃ group (singlet, ~2.4-2.6 ppm), and the N-H proton (broad singlet).
¹³C NMR Expect distinct signals for the 8 carbon atoms, including two signals for the chlorinated aromatic carbons, four for the other aromatic carbons, one for the benzylic carbon, and one for the methyl carbon.
Mass Spec (MS) The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (190.07 g/mol ), with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.
HPLC A high-performance liquid chromatography analysis should show a single major peak, with purity typically >98% for use in subsequent pharmaceutical synthesis steps.[9][10]

Protocol 3: Application as a Synthetic Intermediate

(2,4-Dichlorophenyl)methylamine is a versatile nucleophile, primarily used to introduce the (2,4-dichlorobenzyl)methylamino moiety into a target molecule. A common subsequent reaction is amide bond formation via acylation.

Expertise & Rationale:

Acylation of the secondary amine with an acyl chloride is a robust and high-yielding reaction. The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Step-by-Step Acylation Protocol:
  • Reaction Setup: Dissolve the purified (2,4-Dichlorophenyl)methylamine (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.05 eq) dropwise via syringe. Ensure the internal temperature remains low during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC for the consumption of the starting amine.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude amide can be purified by recrystallization or silica gel chromatography.

General Reaction Scheme

Caption: General scheme for the acylation of (2,4-Dichlorophenyl)methylamine.

Conclusion

(2,4-Dichlorophenyl)methylamine is a high-value intermediate whose proper synthesis and handling are crucial for the advancement of drug discovery programs. The protocols outlined in this guide, from reductive amination synthesis to rigorous purification and subsequent functionalization, provide a robust framework for researchers and scientists. By understanding the causality behind experimental choices—such as the selection of specific reagents and purification techniques—drug development professionals can confidently and efficiently utilize this versatile building block to construct complex molecular architectures destined for therapeutic applications.

References

  • BenchChem. (n.d.). Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview.
  • Google Patents. (n.d.). WO2007124920A1 - Process for the preparation of [4(s,r)-(3,4-dichlorophenyl)-3,4-dihydro-1(2h)-naphthalen-1-ylidene]methylamine.
  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet.
  • National Center for Biotechnology Information. (n.d.). 2,4-Dichlorophenethylamine. PubChem Compound Database.
  • Google Patents. (n.d.). CN103626654A - Method for preparing 2,4-D dimethylamine salt raw pesticide.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
  • Al-Zahrani, A. A., et al. (n.d.).
  • Winfield Solutions, LLC. (2017).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Kumar, D., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • CymitQuimica. (n.d.). CAS 52516-13-9: 2,4-Dichlorophenethylamine.
  • Kim, T. L., et al. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.
  • Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET: 2-(3,4-Dichlorophenyl)ethylamine.
  • Google Patents. (n.d.). WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii.
  • Organic Syntheses. (n.d.). Propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).
  • Google Patents. (n.d.). CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.
  • Lavy, T. L., et al. (n.d.). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population.
  • ACS Publications. (2001). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development.
  • Neufeldt, S. R., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Powers, I. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. PMC.
  • ChemicalBook. (2024). What are the uses of Methylamine hydrochloride in different fields?.
  • BenchChem. (n.d.). Analytical Methods for the Detection and Quantification of 2-(Dichloromethyl)-4-methylpyridine: Application Notes and Protocols.
  • Der Pharma Chemica. (n.d.). Synthesis and biological studies of novel chlorophenyl-(pyridinyl)
  • ResearchGate. (2025). (PDF)
  • Figshare. (2025).
  • Li, X., et al. (2018). Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. PMC.
  • Genfarm. (2020).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Cheméo. (n.d.). Chemical Properties of Methylamine (CAS 74-89-5).
  • BenchChem. (n.d.). Application Notes and Protocols: Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines.
  • Lu, Y. (2025).
  • Guidechem. (n.d.). (2,4-Dichlorobenzyl)methylamine 5013-77-4.

Sources

Application Note: In Vivo Dosing, Pharmacokinetics, and Toxicity Profiling of (2,4-Dichlorophenyl)methylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

(2,4-Dichlorophenyl)methylamine (commonly known as 2,4-dichlorobenzylamine) is a highly versatile pharmacophore building block utilized extensively in medicinal chemistry. It is a critical synthetic intermediate used to generate targeted therapeutics, including positive allosteric modulators of the P2RX7 receptor (e.g., HEI3090)[1], Src kinase inhibitors[2], and fatty acid amide hydrolase (FAAH) inhibitors[3].

Critical Scientific Distinction: As a Senior Application Scientist, it is imperative to clarify that the parent compound is a primary amine classified as a Category 1C corrosive substance[4]. Therefore, in vivo dosing of the raw intermediate is strictly reserved for baseline Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) profiling to assess metabolite safety. Efficacy-driven in vivo dosing guidelines apply exclusively to its synthesized pharmacological derivatives.

This guide provides field-proven, self-validating protocols for both the preclinical handling of the parent intermediate and the therapeutic dosing of its most prominent derivative, HEI3090.

Physiochemical Profile & Formulation Strategy

To design a successful in vivo protocol, researchers must first account for the physiochemical realities of the compound. The table below summarizes the quantitative data and the causality behind specific formulation choices.

ParameterValueCausality / Implication for In Vivo Workflow
Molecular Weight 176.04 g/mol Low MW ensures rapid systemic distribution; requires frequent early time-point sampling (e.g., 5, 15, 30 min) during PK profiling.
Hazard Class Category 1C CorrosiveDirect injection of the free base causes severe tissue necrosis. Must be converted to an HCl salt and neutralized prior to administration[4].
Lipophilicity High (Dichlorophenyl ring)Poor aqueous solubility necessitates the use of co-solvents (DMSO) and surfactants (Tween-80) to prevent precipitation in the bloodstream.
Target Utility Synthetic IntermediateUsed to synthesize P2RX7 modulators, FAAH inhibitors, and Src kinase inhibitors. Efficacy dosing is reserved for these derivatives[1][2][3].

Protocol 1: MTD & PK Profiling of the Parent Amine

Objective: To establish the baseline toxicity and pharmacokinetic clearance of the (2,4-Dichlorophenyl)methylamine pharmacophore before advancing synthesized derivatives into efficacy models.

Step-by-Step Methodology

Step 1: Salt Conversion (Critical Safety Step)

  • Action: Dissolve the free base in anhydrous diethyl ether and bubble HCl gas through the solution to precipitate (2,4-Dichlorophenyl)methylamine hydrochloride.

  • Causality: The free base is highly basic and corrosive[4]. Converting it to an HCl salt neutralizes the amine, preventing acute peritonitis (if dosed IP) or gastric ulceration (if dosed PO), ensuring that observed toxicity is systemic rather than a local chemical burn.

Step 2: Vehicle Formulation

  • Action: Formulate the HCl salt in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile PBS (pH 7.2–7.4).

  • Causality: DMSO disrupts the crystalline lattice of the compound, while Tween-80 acts as a surfactant to maintain a micellar suspension in the aqueous PBS phase. This prevents lethal micro-embolisms upon systemic absorption.

Step 3: In Vivo Administration

  • Action: Administer via oral gavage (PO) utilizing the OECD 425 Up-and-Down Procedure, starting at a conservative micro-dose (e.g., 5 mg/kg).

  • Causality: Because the parent compound's toxicity profile is not fully characterized for repeated dosing, the OECD 425 sequential dosing method minimizes animal use while accurately identifying the LD50 and MTD thresholds.

Step 4: Analytical Validation (Self-Validating System)

  • Action: Collect plasma at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose. Extract using protein precipitation (acetonitrile) and analyze via LC-MS/MS.

  • Causality: This step self-validates the dosing protocol by confirming systemic exposure (Cmax, AUC). It ensures that any lack of toxicity is due to compound safety, rather than a failure of the compound to absorb from the gut.

MTD_Workflow Start Compound: (2,4-Dichlorophenyl)methylamine Salt Step 1: HCl Salt Conversion (Mitigates Category 1C Corrosivity) Start->Salt Formulation Step 2: Vehicle Formulation (5% DMSO, 5% Tween-80, 90% PBS) Salt->Formulation Dosing Step 3: In Vivo Administration (PO or IP, Buffered to pH 7.4) Formulation->Dosing Tox Step 4a: Acute Toxicity (MTD) (OECD 425 Guidelines) Dosing->Tox PK Step 4b: Pharmacokinetics (Plasma Clearance & Half-life) Dosing->PK

Caption: Workflow for Preclinical MTD and PK Profiling of Corrosive Amine Intermediates.

Protocol 2: Efficacy Dosing of the P2RX7 Modulator Derivative (HEI3090)

Objective: To evaluate the in vivo anti-tumor immune response of HEI3090, a potent derivative synthesized via the condensation of methyl pyroglutamate and (2,4-Dichlorophenyl)methylamine[1].

Step-by-Step Methodology

Step 1: Formulation of HEI3090

  • Action: Dissolve HEI3090 in a biocompatible vehicle suitable for repeated Intraperitoneal (IP) injection.

  • Causality: Unlike the parent amine, HEI3090 lacks the corrosive primary amine moiety (which is converted to an amide during synthesis), allowing for safer, repeated dosing without severe local site reactions.

Step 2: Dosing Regimen in Syngeneic Models

  • Action: Administer HEI3090 at 1.5 mg/kg via IP injection daily for 11 days[1].

  • Causality: Pharmacokinetic analysis indicates that the maximum effect of HEI3090 is achieved at systemic concentrations around 250 nM[1]. The 1.5 mg/kg dose maintains this therapeutic window, ensuring sufficient receptor occupancy without triggering off-target toxicity.

Step 3: Mechanistic Validation (In Vivo)

  • Action: Concomitantly inject LLC (Lewis Lung Carcinoma) or B16-F10 melanoma cells expressing P2RX7 into the murine model.

  • Causality: HEI3090 is a positive allosteric modulator; it possesses no intrinsic toxic activity and strictly requires the high levels of extracellular ATP (eATP) found specifically within the tumor microenvironment to trigger P2RX7-mediated IL-18 release and subsequent immune activation[1]. This creates a self-validating experimental loop where efficacy is only observed in the presence of the specific tumor microenvironment.

Mechanism Derivative HEI3090 (2,4-Dichlorobenzyl Derivative) Receptor P2RX7 Receptor (Positive Allosteric Modulation) Derivative->Receptor Binds eATP Extracellular ATP (eATP) in Tumor Microenvironment eATP->Receptor Activates Calcium Intracellular Ca2+ Influx Receptor->Calcium Cytokine IL-18 Production & Release Calcium->Cytokine Immunity Anti-Tumor Immune Response Cytokine->Immunity

Caption: Mechanism of HEI3090, a (2,4-Dichlorophenyl)methylamine derivative, modulating P2RX7.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (2,4-Dichlorophenyl)methylamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of halogenated benzylamines—specifically (2,4-Dichlorophenyl)methylamine (also known as 2,4-dichlorobenzylamine)—in Dimethyl Sulfoxide (DMSO). While DMSO is a universal solvent in drug discovery, primary amines present unique physicochemical challenges.

This guide provides field-proven troubleshooting strategies, explaining the causality behind these phenomena so you can build self-validating experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

Q1: I prepared a 100 mM stock of (2,4-Dichlorophenyl)methylamine free base in DMSO. It was clear initially but became cloudy and precipitated after sitting on the bench. What happened? A1: The precipitation is rarely due to the intrinsic solubility limit of the free base. Instead, it is a chemical reaction with atmospheric carbon dioxide (CO₂). Primary amines are highly nucleophilic and rapidly absorb CO₂ from the air to form [1]. In non-aqueous solvents like DMSO, these carbamate species are highly insoluble and crash out of solution[2]. This phase-separation phenomenon is actually exploited in industrial carbon capture technologies, but it is highly detrimental to high-throughput screening workflows[3].

Q2: Should I use the free base or the hydrochloride (HCl) salt of (2,4-Dichlorophenyl)methylamine for my assays? A2: It depends on your storage conditions and assay requirements.

  • Free Base: Highly soluble in anhydrous DMSO but extremely sensitive to CO₂. It is a liquid or low-melting solid at room temperature, making accurate weighing difficult.

  • HCl Salt: Crystalline, easy to weigh, and completely stable against atmospheric CO₂. However, amine hydrochloride salts rely on hydrogen-bonding networks for solvation. In anhydrous DMSO, the absolute solubility might be lower than the free base, and it may require [4].

Q3: Does the moisture content of my DMSO matter? A3: Absolutely. DMSO is highly hygroscopic. If your DMSO absorbs water from the atmosphere, the dielectric constant of the solvent mixture changes. For the highly lipophilic free base of (2,4-Dichlorophenyl)methylamine,, leading to oiling out or precipitation[2]. For the HCl salt, small amounts of water might temporarily aid dissolution but can lead to long-term stability issues or altered pKa profiles in solution[4].

Part 2: Troubleshooting Guides & Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. You should always include a control vial to verify that the solvent, rather than the compound, isn't the failure point.

Workflow 1: Preparation and Storage of Anhydrous Free Base Solutions

Causality: Preventing carbamate formation requires strict exclusion of CO₂ and moisture. By displacing dissolved gases with an inert atmosphere, you eliminate the reactants required for precipitation.

Step-by-Step Methodology:

  • Solvent Preparation: Use only fresh, anhydrous DMSO (≤0.005% water) packed under Argon.

  • Purging: Pierce the septum of the DMSO bottle with an Argon line and bubble gently for 5 minutes to displace any dissolved CO₂.

  • Dissolution: Weigh the (2,4-Dichlorophenyl)methylamine free base in a glove box or under a steady stream of inert gas. Add the degassed DMSO to reach your target concentration (e.g., 50 mM).

  • Validation (Self-Validating Step): Visually inspect the solution. It should be perfectly clear. Take a 10 µL control aliquot and expose it to ambient air for 2 hours; if it clouds, your compound is reactive to CO₂, validating the necessity of your inert storage conditions.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials. Blanket each vial with Argon before sealing with PTFE-lined caps. Store at -20°C.

Workflow 2: Rescuing a Precipitated "Cloudy" Solution

Causality: Carbamate formation is a reversible thermodynamic process. Heating shifts the equilibrium, breaking the amine-CO₂ bond and releasing CO₂ gas.

Step-by-Step Methodology:

  • Seal and Heat: Place the tightly sealed vial containing the cloudy suspension in a thermomixer set to 60°C.

  • Agitation: Shake at 800 RPM for 15–20 minutes. The thermal energy will reverse the carbamate formation.

  • Degassing: Once the solution clarifies, immediately move the vial to a fume hood. Open the cap and gently blow a stream of Nitrogen or Argon over the surface for 2 minutes to flush out the released CO₂ gas.

  • Re-sealing: Cap tightly. If the solution remains clear upon cooling to room temperature, the carbamate has been successfully reversed and purged.

Part 3: Data Presentation

The following table summarizes the quantitative physicochemical properties and troubleshooting metrics for the two common forms of (2,4-Dichlorophenyl)methylamine in DMSO.

Property / MetricFree Base FormHydrochloride (HCl) Salt Form
Physical State (RT) Liquid / Low-melting solidCrystalline Solid
Max Solubility in Dry DMSO > 200 mM~ 50 - 100 mM (requires sonication)
CO₂ Sensitivity High (Forms insoluble carbamates)None (Protonated amine is unreactive)
Moisture Sensitivity High (Precipitates out of solution)Moderate (Alters solvation dynamics)
Recovery Temp (if cloudy) 60°C (Reverses carbamate)40°C (Aids thermodynamic dissolution)
Recommended Storage Single-use aliquots, Argon blanketBulk powder, desiccated

Part 4: Mandatory Visualization

Below is the logical troubleshooting workflow for addressing solubility issues with this compound.

G Start Solubility Issue Detected (Cloudy DMSO Solution) CheckForm Which form of the amine are you using? Start->CheckForm FreeBase Free Base (Liquid/Low-melt solid) CheckForm->FreeBase HClSalt Hydrochloride Salt (Crystalline Solid) CheckForm->HClSalt CO2Check Exposed to atmospheric CO2? (Carbamate precipitation) FreeBase->CO2Check WaterCheck Check DMSO moisture content (Hygroscopic water ingress) HClSalt->WaterCheck HeatDegas Heat to 60°C & Degas with Ar (Reverses carbamate formation) CO2Check->HeatDegas Yes DrySolvent Use anhydrous DMSO & apply gentle sonication WaterCheck->DrySolvent High Moisture

Troubleshooting workflow for (2,4-Dichlorophenyl)methylamine solubility issues in DMSO.

References

  • Direct Air Capture of CO2 Using a Liquid Amine–Solid Carbamic Acid Phase-Separation System Using Diamines Bearing an Aminocyclohexyl Group. ACS Environmental Au, 2022.[Link]

  • Precipitating Amine Absorption Systems for Carbon Capture. Lund University Research Portal, 2021.[Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. Journal of Organic Chemistry, ACS Publications, 2021.[Link]

Sources

Technical Support Center: (2,4-Dichlorophenyl)methylamine Degradation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support hub for (2,4-Dichlorophenyl)methylamine (also known as 2,4-dichlorobenzylamine). This resource is designed specifically for researchers, analytical scientists, and drug development professionals. Here, we move beyond basic handling instructions to provide mechanistic causality, diagnostic workflows, and self-validating protocols to resolve complex stability and forced degradation issues.

Part 1: Troubleshooting Q&A (Mechanisms & Causality)

Q1: During accelerated stability testing, we observe a rapid loss of the primary amine accompanied by a new peak with a -17 Da mass shift and a distinct almond-like odor. What is causing this? A1: Causality: Oxidative Deamination. Primary amines are highly susceptible to oxidation, particularly when formulated with excipients containing trace hydroperoxides (e.g., PEGs, polysorbates)[1]. The mechanistic pathway involves the initial N-oxidation of the amine to a hydroxylamine (+16 Da). This intermediate is thermodynamically unstable and rapidly dehydrates to an enamine/imine. Subsequent hydrolysis yields 2,4-dichlorobenzaldehyde (resulting in a net -17 Da mass shift from the parent amine) and ammonia[1]. The characteristic almond-like odor is the volatile benzaldehyde derivative. Mitigation: Screen your excipients for peroxide values (PV) and consider incorporating a radical scavenger (e.g., BHT) or a metal chelator (e.g., EDTA) if transition-metal-catalyzed autoxidation is suspected.

Q2: During ICH Q1B photostability testing, predictive software suggested simple photooxidation, but LC-MS reveals multiple unpredicted fragmentation peaks. What is the mechanism? A2: Causality: Competing Photolytic Cleavage. Benzylamines are generally activated toward photooxidation due to the high stability of benzyl-stabilized radical intermediates[2]. However, the 2,4-dichloro substitution on your molecule introduces competing photolytic pathways. UV irradiation can induce homolytic cleavage of the C-Cl bonds (yielding dehalogenated radicals) or the benzylic C-N bond (yielding a 2,4-dichlorobenzyl radical and an amino radical)[3]. Mitigation: Perform photostability testing in anaerobic conditions (nitrogen headspace) to isolate direct photolytic cleavage from photooxidation.

Q3: How do we differentiate between thermally induced degradation and excipient-incompatibility in our solid-state formulation? A3: Causality: Nucleophilic Addition (Glycation/Schiff Base Formation). (2,4-Dichlorophenyl)methylamine acts as a strong nucleophile. If the formulation contains reducing sugars or excipients that degrade into aldehydes (like formaldehyde from PEG), the primary amine will undergo non-enzymatic glycation or Schiff base formation[4]. Thermal degradation alone typically requires much higher activation energies to break the C-N bond[3]. If you see a mass addition of +162 Da (hexose addition) or +12 Da (formaldehyde condensation), the issue is excipient incompatibility, not intrinsic thermal instability.

Part 2: Diagnostic Workflows & Pathways

Oxidative degradation pathway of 2,4-dichlorobenzylamine to its aldehyde derivative.

Diagnostic logic tree for identifying 2,4-dichlorobenzylamine degradation mechanisms.

Part 3: Quantitative Data & Analytical Signatures

Summarizing the degradation pathways into a structured matrix allows for rapid cross-referencing during LC-MS/UV data review.

Stress ConditionPrimary MechanismKey DegradantLC-MS Mass ShiftMitigation Strategy
Oxidation (H₂O₂/AIBN) N-OxidationHydroxylamine derivative+16 DaPurge with N₂; add antioxidants (BHT).
Oxidation (Prolonged) Oxidative Deamination2,4-Dichlorobenzaldehyde-17 DaLimit transition metals; use high-purity excipients.
Photolysis (UV/Vis) Homolytic CleavageDehalogenated benzylamine-34 Da (Loss of Cl)Opaque packaging; UV-blocking amber vials.
Excipient Interaction Glycation / MaillardHexose-amine adduct+162 DaAvoid reducing sugars (e.g., lactose) in formulation.
Thermal / Acidic Hydrolytic / ThermalHighly stable (Minimal degradation)N/AMonitor for secondary reactions rather than direct cleavage.

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, every forced degradation study must be a self-validating system . This means the protocol contains internal controls that independently verify the assay's chemical logic, proving that the observed degradation is specific to the applied stressor.

Protocol 1: Mechanistic Oxidative Forced Degradation Assay

This protocol distinguishes between radical-mediated autoxidation and nucleophilic oxidation, utilizing a binary control system to validate the mechanism.

Step 1: Preparation of Solutions

  • API Stock: Prepare a 1.0 mg/mL solution of (2,4-Dichlorophenyl)methylamine in HPLC-grade Acetonitrile/Water (50:50).

  • Stressors:

    • Solution A (Nucleophilic): 3% H₂O₂.

    • Solution B (Radical): 10 mM AIBN (Azobisisobutyronitrile).

  • Validation Controls (The Self-Validating Element):

    • Control 1: API + 10 mM AIBN + 20 mM BHT (Radical Scavenger).

    • Control 2: API + 3% H₂O₂ + 5 mM EDTA (Metal Chelator).

Step 2: Stress Application

  • Aliquot 1 mL of API Stock into four separate amber glass vials.

  • Add the respective stressors and validation controls to the vials.

  • Incubate all vials at 40°C for 24 hours. (AIBN requires thermal activation to generate radicals).

Step 3: Quenching and Analysis

  • Quench the H₂O₂ reactions by adding 100 µL of 10% sodium thiosulfate.

  • Quench the AIBN reactions by cooling rapidly to 4°C.

  • Analyze via LC-MS using a C18 column and a gradient of 0.1% Formic Acid in Water/Acetonitrile.

Step 4: Self-Validation Logic Check

  • Validation Pass: If the API degrades in Solution B (AIBN) but remains >98% intact in Control 1 (AIBN + BHT), the system validates that the degradation is strictly via a radical-mediated oxidative pathway.

  • Interpretation: If Control 2 (H₂O₂ + EDTA) shows significantly less degradation than Solution A (H₂O₂ alone), trace transition metals in your glassware/solvents are catalyzing the oxidation[1].

Protocol 2: Photostability Testing with Pathway Isolation (ICH Q1B Compliant)

Step 1: Prepare the API in a quartz cuvette (1 mg/mL in water). Step 2: Prepare a parallel control cuvette purged with Nitrogen gas for 10 minutes and sealed hermetically. Step 3: Expose both cuvettes to an overall illumination of ≥1.2 million lux hours and an integrated near ultraviolet energy of ≥200 watt hours/square meter. Step 4: Analyze via LC-MS. Validation: Peaks present in the aerobic cuvette but absent in the Nitrogen-purged cuvette are confirmed as photooxidation products[2]. Peaks present in both are confirmed as direct photolytic cleavage products (e.g., C-Cl bond breakage)[3].

References

  • A Shock Tube Study of Benzylamine Decomposition: Overall Rate Coefficient and Heat of Formation of the Benzyl Radical | The Journal of Physical Chemistry A - ACS Public
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC -
  • Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH -
  • Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge | Molecular Pharmaceutics - ACS Public

Sources

Technical Support Center: Optimizing Yield in (2,4-Dichlorophenyl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2,4-Dichlorophenyl)methylamine (commonly known as 2,4-dichlorobenzylamine). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic pitfalls of this specific synthesis.

Synthesizing halogenated benzylamines presents a unique chemoselectivity challenge: reducing a nitrile or aldehyde to a primary amine without triggering dehalogenation or generating secondary amine byproducts. This guide dissects the causality behind these failures and provides self-validating protocols to ensure high-yield, high-purity outcomes.

Process Overview & Mechanistic Pathways

The synthesis of (2,4-Dichlorophenyl)methylamine typically proceeds via two primary precursors: 2,4-dichlorobenzonitrile or 2,4-dichlorobenzaldehyde . The diagram below illustrates the logical flow of these synthetic routes, highlighting the critical troubleshooting nodes where reactions commonly fail.

G A 2,4-Dichlorobenzonitrile C (2,4-Dichlorophenyl)methylamine (Target Product) A->C BH2N(iPr)2 / LiBH4 (Chemoselective) D Dehalogenated Amines (Byproduct) A->D Pd/C, H2 (Hydrogenolysis) B 2,4-Dichlorobenzaldehyde B->C 1. NH2OH  2. Reduction (Stepwise) E Secondary Amines (Byproduct) B->E Direct Reductive Amination (Imine Competition)

Reaction pathways and common troubleshooting nodes in 2,4-dichlorobenzylamine synthesis.

Troubleshooting & FAQs

Q1: Why am I observing significant dehalogenation (e.g., formation of 4-chlorobenzylamine or unsubstituted benzylamine) during the catalytic hydrogenation of 2,4-dichlorobenzonitrile? Causality: Researchers frequently default to Palladium on Carbon (Pd/C) with H2​ gas for nitrile reductions. However, Pd(0) is highly active for the oxidative addition into aryl C-Cl bonds. Because the activation energy for hydrogenolysis of the aryl chloride is comparable to or lower than that of the nitrile reduction, dehalogenation becomes a highly competitive side reaction. Solution: You must abandon transition-metal-catalyzed hydrogenation in favor of chemoselective hydride donors. Diisopropylaminoborane ( BH2​N(iPr)2​ ) in the presence of a catalytic amount of LiBH4​ selectively reduces 2,4-dichlorobenzonitrile to the target primary amine in 99% yield at 25 °C without cleaving the aryl chlorides[1]. Alternatively, the binary hydride diisobutylaluminum borohydride ( (iBu)2​AlBH4​ ) can be utilized to achieve excellent yields while tolerating the halogen substituents[2].

Q2: When performing a reductive amination of 2,4-dichlorobenzaldehyde, my yields are diminished by the formation of bis(2,4-dichlorobenzyl)amine. How can I suppress this secondary amine byproduct? Causality: In a direct reductive amination (e.g., using NH3​ and NaBH3​CN ), the newly formed primary amine ((2,4-dichlorophenyl)methylamine) is significantly more nucleophilic than the starting ammonia source. It competes to attack unreacted 2,4-dichlorobenzaldehyde, forming a Schiff base (imine) that is subsequently reduced to the undesired secondary amine. Solution: Employ a stepwise protocol. First, convert the aldehyde to an oxime using hydroxylamine hydrochloride. The oxime is stable, completely consuming the aldehyde and preventing over-alkylation. Subsequent reduction of the oxime yields the primary amine exclusively[3].

Q3: How do the steric and electronic effects of the 2,4-dichloro substitution pattern affect the reduction kinetics compared to the 3,4-dichloro isomer? Causality: The 2,4-dichloro substitution pattern places a chlorine atom in the ortho position relative to the reactive center. This creates significant steric hindrance, which can impede the approach of bulky reducing agents compared to the less hindered 3,4-dichloro isomer[4]. Conversely, the strong electron-withdrawing inductive (-I) effect of both chlorines increases the electrophilicity of the nitrile carbon, which generally accelerates hydride attack[1]. Solution: Do not apply excessive heat to overcome the steric barrier, as this degrades chemoselectivity. Instead, maintain ambient temperatures (25 °C) but allow for extended reaction times (e.g., 5 hours) to ensure complete conversion[1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems featuring mandatory in-process analytical checkpoints.

Protocol A: Chemoselective Reduction of 2,4-Dichlorobenzonitrile

Based on the synergistic BH2​N(iPr)2​ / LiBH4​ system[1].

Step 1: Reagent Preparation Prepare BH2​N(iPr)2​ by reacting diisopropylamine-borane with 1.1 equivalents of n-butyllithium (n-BuLi) followed by methyl iodide (MeI)[1]. Step 2: Reaction Setup Under an inert argon atmosphere, dissolve 2,4-dichlorobenzonitrile (1.0 equiv) in anhydrous THF. Add the prepared BH2​N(iPr)2​ (1.5 equiv) and a catalytic amount of LiBH4​ (0.1 equiv)[1]. Step 3: Incubation Stir the reaction mixture at 25 °C for exactly 5 hours[1]. Step 4: Self-Validation (In-Process Control) Quench a 0.1 mL aliquot with methanol. Run TLC (Hexanes:EtOAc 8:2). The starting material ( Rf​ ~0.6) must be completely absent. Stain the plate with ninhydrin; the appearance of a purple baseline spot confirms primary amine formation. Step 5: Workup Carefully quench the bulk reaction with 3M HCl to destroy unreacted boranes, then basify the aqueous layer to pH > 10 with 3M NaOH. Extract with dichloromethane (DCM). Dry the organic layer over Na2​SO4​ and concentrate under reduced pressure. Step 6: Self-Validation (Product Release) Run a 1H NMR (400 MHz, CDCl3​ ). The disappearance of the nitrile carbon and the appearance of a singlet at ~3.9 ppm (benzyl CH2​ ) and a broad singlet at ~1.5 ppm ( NH2​ ) validate the product. The integration and splitting of the aromatic protons (3H) will confirm that no dehalogenation has occurred.

Protocol B: Stepwise Reductive Amination via 2,4-Dichlorobenzaldoxime

An alternative route avoiding secondary amine formation[3].

Step 1: Oxime Formation Dissolve 2,4-dichlorobenzaldehyde (1.75 g, 9.49 mmol) in a 1:1 mixture of ethanol (10 mL) and water (10 mL). Add hydroxylamine hydrochloride (748 mg, 10.4 mmol)[3]. Step 2: Basification Dropwise add a 37% aqueous NaOH solution (1.8 mL) under strict ice-cooling. Once added, remove the ice bath and stir at room temperature for 2 hours[3]. Step 3: Self-Validation (Intermediate Checkpoint) Acidify the solution with 2N HCl and extract with DCM. Dry and concentrate the organic layer. Run a 1H NMR ( CDCl3​ ); you must observe an oxime -OH peak and a distinct -CH=N- peak at ~8.49 ppm to confirm the quantitative conversion to 2,4-dichlorobenzaldoxime[3]. Step 4: Reduction to Amine Dissolve the validated oxime in anhydrous THF and reduce using a chemoselective hydride (e.g., LiAlH4​ at 0 °C) or Zn/AcOH to yield the pure primary amine.

Quantitative Data: Yield Optimization Summary

The following table synthesizes the expected outcomes based on the choice of reagent system, allowing for rapid comparison of chemoselectivity and yield.

SubstrateReagent SystemReaction TimeTarget YieldMajor ImpurityChemoselectivity
2,4-Dichlorobenzonitrile BH2​N(iPr)2​ / cat. LiBH4​ 5 h at 25 °C99% NoneExcellent[1]
2,4-Dichlorobenzonitrile (iBu)2​AlBH4​ 5 h at 25 °C>90% NoneExcellent[2]
2,4-Dichlorobenzonitrile Pd/C, H2​ (Standard)12 h at 25 °C<50%Dehalogenated AminesPoor
2,4-Dichlorobenzaldehyde NH3​ , NaBH3​CN (Direct)12 h at 25 °C~60%Secondary AminesModerate
2,4-Dichlorobenzaldehyde 1. NH2​OH 2. Reduction2 h + Red.98% (Step 1)NoneHigh[3]

References

  • [1] Title: Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane Source: NIH / PubMed URL:

  • [2] Title: Reaction of Diisobutylaluminum Borohydride, a Binary Hydride, with Selected Organic Compounds Source: ACS Publications URL:

  • [4] Title: A Comparative Guide to the Reactivity of 3,4-Dichlorobenzylamine and 2,4-Dichlorobenzylamine Source: Benchchem URL:

  • [3] Title: 2,4-DICHLOROBENZALDEHYDE OXIME synthesis Source: ChemicalBook URL:

Sources

preventing oxidation of (2,4-Dichlorophenyl)methylamine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzylamine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of (2,4-Dichlorophenyl)methylamine (also known as 2,4-Dichlorobenzylamine, CAS: 95-00-1). Primary benzylamines are notoriously sensitive to environmental factors, and improper handling can quickly compromise your experimental integrity.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your reagents remain pristine.

Section 1: Troubleshooting & FAQs

Q1: Why does my (2,4-Dichlorophenyl)methylamine develop a yellow or brown tint during storage? A: The yellowing is a direct visual indicator of autoxidation. As a primary benzylamine, (2,4-Dichlorophenyl)methylamine is highly susceptible to atmospheric oxygen. The degradation proceeds via a radical chain mechanism[1]. Oxygen initiates hydrogen abstraction from the benzylic carbon, forming a peroxyl radical. This intermediate decomposes into an imine, which imparts the characteristic yellow color. Over time, trace moisture hydrolyzes this imine into 2,4-dichlorobenzaldehyde and ammonia. Furthermore, ambient CO₂ readily reacts with the primary amine to form carbamate salts, altering the compound's molarity. Light significantly accelerates this entire process by acting as a photocatalyst for the oxidation cascade[2].

Q2: What are the absolute critical parameters for long-term storage? A: To prevent degradation, the storage environment must eliminate oxygen, moisture, and light[3].

  • Atmosphere: Must be stored under an inert gas. Argon is strongly preferred over Nitrogen. Because Argon is denser than air, it creates a protective, heavy blanket over the liquid phase, whereas Nitrogen can easily mix with ambient air if the seal is imperfect[1].

  • Temperature: Store strictly at 2–8 °C. Lower temperatures exponentially decrease the kinetic rate of autoxidation and limit the vapor pressure of the amine.

  • Light: Store in amber borosilicate glass. UV and visible light excite trace impurities that initiate the radical oxidation cascade[2].

Q3: Can I salvage a batch that has already turned yellow? A: Yes. Because the oxidation products (imines, benzaldehydes) and carbamate salts have significantly different boiling points and solubility profiles than the parent amine, the degraded batch can be purified via vacuum distillation. See Protocol 2 below for the recovery workflow.

Section 2: Quantitative Storage Data

The following table summarizes the quantitative impact of various storage conditions on the purity of (2,4-Dichlorophenyl)methylamine over a 30-day period.

Storage AtmosphereTemperatureContainer TypeEst. Degradation Rate (per month)Visual Indicator
Argon (Optimal) 2–8 °CAmber Glass< 0.1%Colorless liquid
Nitrogen 20 °CAmber Glass1.0 - 2.0%Faint yellow tint
Air 20 °CClear Glass5.0 - 10.0%Distinct yellow
Air (Worst) 40 °CClear Glass> 15.0%Dark yellow/brown

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Freeze-Pump-Thaw Argon Purging for Long-Term Storage

Causality: Simply flushing the headspace of a vial with inert gas leaves dissolved oxygen within the liquid, which will slowly oxidize the amine. The Freeze-Pump-Thaw method forcibly extracts dissolved gases from the liquid matrix.

  • Preparation: Transfer the (2,4-Dichlorophenyl)methylamine to an oven-dried, amber borosilicate glass Schlenk flask equipped with a PTFE stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the amine is completely frozen solid.

  • Pump: Open the stopcock to a high vacuum line (10⁻³ mbar) for 5 minutes. This evacuates the headspace without evaporating the frozen amine.

  • Thaw: Close the stopcock to isolate the vacuum, remove the flask from the liquid nitrogen, and let it thaw in a room-temperature water bath. As it thaws, trapped O₂ and CO₂ will bubble out of the liquid.

  • Cycle: Repeat the Freeze-Pump-Thaw cycle three times.

  • Backfill: After the final freeze-pump step, backfill the flask with ultra-high purity (UHP) Argon.

  • Storage: Seal the flask, wrap the joint with Parafilm, and store at 2–8 °C.

  • Self-Validation Check: During the third thaw cycle, the complete absence of gas bubbles rising from the liquid confirms that all dissolved oxygen has been successfully evacuated.

Protocol 2: Vacuum Distillation of Oxidized Benzylamine

Causality: Calcium hydride (CaH₂) is added not only as a desiccant to remove water but also as a strong base to "crack" any carbamate salts back into the free amine and solid calcium carbonate.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased and the system is pre-purged with Argon.

  • Preparation: Add the degraded (2,4-Dichlorophenyl)methylamine and a magnetic stir bar to the boiling flask. Add Calcium Hydride (CaH₂) at 5% w/w.

  • Stirring: Stir the mixture at room temperature for 1 hour under an Argon atmosphere to allow the CaH₂ to react with moisture and carbamates.

  • Vacuum: Apply a vacuum of approximately 5 mmHg.

  • Distillation: Heat the oil bath. The pure (2,4-Dichlorophenyl)methylamine will distill at 83–84 °C at 5 mmHg [4].

  • Collection: Collect the distillate in a receiving flask pre-purged with Argon and chilled in an ice bath.

  • Self-Validation Check: The collection of a strictly colorless liquid at exactly 83–84 °C (at 5 mmHg) confirms the successful separation of the pure amine from its heavier, colored imine degradation products.

Section 4: Visual Workflows & Mechanisms

Autoxidation A (2,4-Dichlorophenyl)methylamine (Colorless) Radical Peroxyl Radical Intermediate A->Radical Hydrogen Abstraction O2 Atmospheric O2 / Light O2->Radical Initiator Imine Imine Intermediate (Yellowish) Radical->Imine Propagation Aldehyde 2,4-Dichlorobenzaldehyde + NH3 Imine->Aldehyde Hydrolysis (Trace H2O)

Radical autoxidation pathway of primary benzylamines.

StorageWorkflow Start Inspect Amine Batch Check Is the liquid yellow/brown? Start->Check Purify Protocol 2: Vacuum Distillation Check->Purify Yes (Oxidized) Store Protocol 1: Argon Purging Check->Store No (Pure) Purify->Store Recovered Amine Seal Seal in Amber Vial with PTFE Septum Store->Seal Temp Store at 2-8 °C Seal->Temp

Decision tree for the inspection, recovery, and storage of benzylamines.

Section 5: References

  • SAFETY DATA SHEET - Tokyo Chemical Industry. tcichemicals.com.

  • Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. researchgate.net.

  • By what reaction does (–)-sparteine decompose in ambient conditions? stackexchange.com.

  • 2,4-Dichloro Benzylamine - Physico-chemical Properties. chembk.com.

Sources

Technical Support Center: (2,4-Dichlorophenyl)methylamine Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2,4-Dichlorophenyl)methylamine (also known as 2,4-dichlorobenzylamine). Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting, root-cause analyses, and validated handling protocols to ensure the integrity of your reagents.

Executive Summary & Molecular Profile

(2,4-Dichlorophenyl)methylamine is a highly reactive primary amine utilized extensively as a building block in pharmaceutical and agrochemical synthesis. While the compound is broadly classified as stable under normal conditions[1], its primary amine functionality renders it highly susceptible to atmospheric degradation if mishandled.

Table 1: Physicochemical & Stability Profile

ParameterSpecificationStability Implication
Physical State (25°C) Colorless to light yellow liquidVisual degradation is easily detectable (cloudiness/solids).
Reactivity Profile Nucleophilic primary amineHighly reactive with atmospheric electrophiles (CO2)[2].
Storage Temperature 15°C to 25°C (Room Temperature)Stable if strictly isolated from air and moisture[1].
Light Sensitivity Photosensitive over prolonged periodsRequires storage in a cool, shaded area[1].

Core Troubleshooting Guide

(Symptom ➔ Root Cause ➔ Resolution)

Symptom A: The clear liquid has developed a white, crusty precipitate or turned cloudy.

Root Cause: Carbamate Salt Formation Primary amines rapidly absorb atmospheric carbon dioxide (CO2)[2]. The amine acts as a nucleophile, attacking the electrophilic carbon of CO2 to form a zwitterionic intermediate[2]. A second amine molecule then deprotonates this intermediate, yielding an insoluble alkylammonium carbamate salt[3]. This manifests as a white, crusty solid around the cap or suspended in the liquid[3].

Resolution & Rescue:

  • Prevention: Always handle the reagent under an inert gas (Argon or Nitrogen) and keep the container tightly closed[1].

  • Rescue: Discard heavily precipitated batches, as the stoichiometry and purity are permanently compromised. For slightly cloudy solutions, vacuum distillation can thermally reverse the carbamate formation and recover the free amine[3].

DegradationPathway A 2,4-Dichlorobenzylamine (Liquid, Clear) C Zwitterion Intermediate (Unstable) A->C Nucleophilic Attack B Atmospheric CO2 (Electrophile) B->C D Alkylammonium Carbamate (White Insoluble Solid) C->D Proton Transfer (Requires 2nd Amine)

Mechanism of 2,4-dichlorobenzylamine degradation via atmospheric CO2 exposure.

Symptom B: The liquid has darkened from colorless to deep yellow or brown.

Root Cause: Oxidative Degradation Exposure to atmospheric oxygen and ambient light triggers free-radical oxidation of the benzylic carbon or the amine group. This oxidative degradation leads to the formation of imines, ammonia, and complex polymeric colored impurities[4].

Resolution & Rescue: Store the compound in amber vials to prevent photo-oxidation and ensure the headspace is purged with inert gas[1]. Degas any solvents before use in sensitive reactions involving this amine.

Frequently Asked Questions (FAQs)

Q: Can I store (2,4-Dichlorophenyl)methylamine on the benchtop if the cap is tight? A: No. Standard screw-caps are semi-permeable to gases over time. Even a tightly closed cap will allow sufficient CO2 ingress to form carbamate salts. It must be stored locked up under an inert atmosphere[1].

Q: Is it necessary to store this compound in the refrigerator (4°C)? A: Refrigeration is generally unnecessary and can sometimes cause condensation of ambient moisture inside the bottle when opened cold. Room temperature (15-25°C) is perfectly adequate provided the inert atmosphere is rigorously maintained[1].

Q: How can I analytically verify if my stock has degraded before setting up a sensitive cross-coupling reaction? A: Perform a quick 13C NMR in a protic or highly polar solvent (like MeOD or DMSO-d6). The appearance of a distinct carbamate carbonyl peak between 158 ppm and 165 ppm confirms CO2 degradation[3]. Alternatively, a simple visual inspection for white particulates is a reliable primary indicator.

Experimental Protocols: Inert Handling & Storage

To guarantee self-validating experimental integrity, researchers must treat (2,4-Dichlorophenyl)methylamine as an air-sensitive reagent.

Step-by-Step Schlenk/Glovebox Dispensing Protocol:

  • Preparation: Flame-dry all receiving glassware (flasks, vials) and purge with Argon (minimum of 3 vacuum/backfill cycles).

  • Equilibration: Bring the sealed stock bottle of the amine into a glovebox. If a glovebox is unavailable, utilize a continuous Argon stream via a Schlenk line.

  • Transfer: Using a gas-tight, Argon-purged syringe, extract the required volume of the amine.

  • Sealing: Backfill the stock bottle with Argon. Seal the cap tightly and wrap the joint tightly with Parafilm or PTFE tape to prevent micro-leaks.

  • Storage: Place the sealed, amber bottle in a dark, temperature-controlled chemical storage cabinet at 15-25°C[1].

StorageWorkflow S1 Inspect Seal S2 Transfer to Glovebox S1->S2 S3 Purge with Argon S2->S3 S4 Amber Vial S3->S4 S5 Store at 15-25°C S4->S5

Standard operating procedure for the inert handling and storage of primary benzylamines.

References

  • SAFETY DATA SHEET - Tokyo Chemical Industry: (June 26 2025)
  • Source: acs.org (Energy & Fuels)
  • Source: mdpi.
  • Source: tandfonline.

Sources

Technical Support Center: Crystallization of (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with crystallizing (2,4-Dichlorophenyl)methylamine (also known as 2,4-dichlorobenzylamine). Primary benzylamines are notoriously difficult to crystallize as free bases due to their low melting points, high solubility in organic solvents, and propensity to undergo liquid-liquid phase separation (LLPS) or absorb atmospheric gases.

This guide provides field-proven troubleshooting strategies, causality-driven Q&As, and self-validating experimental protocols to ensure high-purity crystalline recovery.

Core Troubleshooting & FAQs

Q1: My (2,4-Dichlorophenyl)methylamine is forming a biphasic liquid ("oiling out") instead of crystals. What is the mechanistic cause, and how do I fix it? Causality: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the level of supersaturation is too high, or when the crystallization temperature exceeds the melting point of the solute in the chosen solvent system[1]. For low-molecular-weight amines like (2,4-Dichlorophenyl)methylamine, trace impurities or residual water significantly depress the melting point of the mixture, causing the solute to separate as a dense, solute-rich oil rather than a crystalline solid. Resolution:

  • Reduce Supersaturation: Dilute the solution by adding 10-20% more of the primary solvent.

  • Alter the Solubility Curve: Switch to a solvent system with a steeper temperature-solubility gradient (e.g., Isopropanol/Heptane instead of Methanol/Water).

  • Seed Above the Cloud Point: Introduce seed crystals at a temperature just above where the oiling out typically occurs to bypass the nucleation energy barrier and force solid-phase growth.

Q2: I am attempting to crystallize the free base, but a white, insoluble crust keeps forming on the surface of the mother liquor. What is this impurity? Causality: Primary benzylamines are highly nucleophilic and readily react with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts. This is a frequent artifact when handling (2,4-Dichlorophenyl)methylamine in open-air beakers or unsealed crystallization dishes. Resolution: Perform all free-base crystallizations under an inert atmosphere (Nitrogen or Argon). If carbamates have already formed, wash the organic layer with a mild aqueous base (e.g., 1M NaOH ) to decompose the carbamate, then dry and recrystallize under inert gas.

Q3: Direct crystallization of the free base is failing. What is the most reliable alternative strategy? Causality: The lattice energy of the free base is inherently low. Converting the amine to a salt (e.g., Hydrochloride, Sulfate) or a co-crystal drastically increases intermolecular hydrogen bonding and ionic interactions, raising the melting point and driving crystallization[2]. Furthermore, (2,4-Dichlorophenyl)methylamine is an exceptional co-crystal former; it has been successfully used to form highly crystalline chiral salt complexes with carboxylic acid derivatives via spontaneous crystallization[3]. Resolution: Convert the free base to a hydrochloride salt, or utilize a carboxylic acid co-former if your downstream application permits the use of a salt form.

Decision Logic & Workflows

G Start Crude (2,4-Dichlorophenyl)methylamine Assess Assess Purity & Target Form Start->Assess FreeBase Free Base Crystallization (Inert Atmosphere) Assess->FreeBase High Purity SaltForm Salt Formation (e.g., HCl, Carboxylic Acids) Assess->SaltForm Low Purity / Oil OilingOut Oiling Out Detected (LLPS) FreeBase->OilingOut High Supersaturation Success Crystalline Product FreeBase->Success Optimal Cooling SaltForm->Success Controlled Precipitation Optimize Adjust Supersaturation & Add Anti-Solvent OilingOut->Optimize Optimize->Success Seeding

Caption: Workflow for selecting the optimal crystallization strategy for (2,4-Dichlorophenyl)methylamine.

Troubleshooting Issue Liquid-Liquid Phase Separation (Oiling Out) CheckTemp Is T_crystallization > T_melting? Issue->CheckTemp Dilute Dilute Solution (Reduce Supersaturation) CheckTemp->Dilute Yes ChangeSolvent Switch to Solvent with Steeper Solubility Curve CheckTemp->ChangeSolvent No Seed Seed Above Cloud Point Dilute->Seed Salt Convert to High-Melting Salt Seed->Salt Fails ChangeSolvent->Seed

Caption: Troubleshooting logic for resolving liquid-liquid phase separation (oiling out) in amines.

Quantitative Data: Solvent & Salt Screening Matrix

To avoid empirical guesswork, utilize the following standardized parameters for solvent and salt selection.

Target FormPrimary Solvent (v/w)Anti-Solvent (v/w)Crystallization TempTypical YieldMorphological Observation
Free Base Toluene (5x)Heptane (10x)-5°C to 0°C65 - 75%Prisms (Prone to oiling out if >5°C)
HCl Salt Isopropanol (10x)None5°C> 90%Fine white needles; highly crystalline
Sulfate Salt Ethanol (8x)Water (1x)10°C85 - 90%Block-like crystals; excellent filterability
Carboxylate Co-crystal Methanol (10x)None20°C (Slow Evap)> 85%Helical/Chiral arrangements[3]

Note: Solvent volumes are expressed as weight-to-volume ratios (v/w), where 10 v/w equals 10 mL of solvent per 1 gram of solute, a recommended standard for initial screening[2].

Self-Validating Experimental Protocols

Protocol A: Robust Hydrochloride Salt Crystallization

This protocol leverages salt formation to bypass the low-melting-point issues of the free base, ensuring a highly crystalline, stable powder.

Step-by-Step Methodology:

  • Dissolution: Charge a jacketed reactor with 10.0 g of crude (2,4-Dichlorophenyl)methylamine and 100 mL of Isopropanol (IPA). Stir at 300 RPM and heat to 40°C until a homogenous solution is achieved.

  • Acidification: Slowly add 1.05 equivalents of 5M HCl in Isopropanol dropwise over 30 minutes.

    • Causality Note: Dropwise addition prevents localized high supersaturation, which can trap impurities within the rapidly forming crystal lattice.

  • Controlled Cooling: Cool the reactor linearly from 40°C to 5°C at a rate of 0.5°C/minute.

  • Seeding (Optional but Recommended): If spontaneous nucleation does not occur by 25°C, pause cooling and introduce 0.1% (w/w) of pure (2,4-Dichlorophenyl)methylamine HCl seed crystals.

  • Maturation & Isolation: Hold the slurry at 5°C for 2 hours to allow Ostwald ripening. Filter under vacuum and wash the cake with 20 mL of cold (0°C) IPA. Dry in a vacuum oven at 40°C to constant weight.

Self-Validation System:

  • Mother Liquor pH Check: Test the filtrate; the pH must be between 1 and 2. A higher pH indicates incomplete salt conversion, requiring additional HCl.

  • Melting Point Analysis: The isolated solid must exhibit a sharp melting point. A broad melting range (>2°C) validates that solvent is trapped in the lattice, indicating the cooling rate in Step 3 was too fast.

Protocol B: Co-Crystallization with Carboxylic Acids

(2,4-Dichlorophenyl)methylamine is highly effective at forming robust, single-crystal-to-single-crystal transformations when paired with carboxylic acids[3].

Step-by-Step Methodology:

  • Equimolar Mixing: Dissolve 1.0 equivalent of (2,4-Dichlorophenyl)methylamine and 1.0 equivalent of the target carboxylic acid (e.g., a substituted benzoic acid) in minimal hot Methanol (approx. 10 v/w).

  • Spontaneous Crystallization: Allow the solution to rest undisturbed at room temperature (20°C - 25°C) in a partially sealed vial to permit slow solvent evaporation.

  • Harvesting: Once distinct geometric crystals form (typically 24-48 hours), decant the mother liquor and gently wash the crystals with cold heptane.

Self-Validation System:

  • Stoichiometry Check: Dissolve a small sample of the resulting crystals in CDCl3​ and perform 1H -NMR. The integration ratio of the amine's benzylic protons to the acid's aromatic protons must be exactly 1:1. Any deviation indicates the precipitation of a single component rather than the true co-crystal.

References

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies.
  • Technical Support Center: Crystallization of 6-Methoxy-2-methylquinolin-4-amine. Benchchem.
  • Absolute Asymmetric Photocyclization of Isopropylbenzophenone Derivatives Using a Cocrystal Approach Involving Single-Crystal-to-Single-Crystal Transformation.

Sources

Validation & Comparative

Efficacy and Application Guide: (2,4-Dichlorophenyl)methylamine vs. Alternative Benzylamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nomenclature Paradox

As a Senior Application Scientist, a frequent point of confusion I encounter in medicinal chemistry literature and procurement is the distinction between (2,4-Dichlorophenyl)methylamine and 2,4-dichlorobenzylamine . It is critical to establish immediately that these are synonymous nomenclatures for the exact same chemical entity (CAS No. 95-00-1) [1]. The former is the strict IUPAC name, while the latter is the widely accepted common name[1].

Therefore, comparing their "efficacy" as distinct standalone compounds is a fundamental category error. However, the true comparative value for researchers lies in evaluating how the 2,4-dichlorobenzylamine moiety performs as a pharmacophore building block against alternative halogenated benzylamines (e.g., 3,4-difluorobenzylamine) within specific drug scaffolds. This guide provides a rigorous, data-driven analysis of this moiety's efficacy, supported by recent Structure-Activity Relationship (SAR) studies.

Chemical Identity & Structural Rationale

The 2,4-dichlorobenzylamine molecule consists of a benzene ring substituted with chlorine atoms at the ortho (2) and para (4) positions, connected to a primary amine via a methylene bridge[1].

Causality in Drug Design: The integration of this specific moiety into a drug scaffold is rarely arbitrary. The electron-withdrawing nature of the dichloro substitution modulates the basicity (pKa) of the adjacent amine. Furthermore, the bulky, highly lipophilic chlorine atoms are designed to anchor the molecule deep within hydrophobic protein binding pockets. Because of these distinct physicochemical properties, 2,4-dichlorobenzylamine is a privileged building block in the synthesis of soluble epoxide hydrolase (sEH) inhibitors[2], antileishmanial guanidine derivatives[3], and antistaphylococcal agents.

Pharmacological Efficacy: SAR Comparison

To objectively evaluate the efficacy of the 2,4-dichlorobenzylamine moiety, we must compare it against alternative substitutions within a controlled experimental model. A recent SAR study targeting Methicillin-Resistant Staphylococcus aureus (MRSA) provides an excellent comparative framework.

Researchers synthesized a series of 2-(amino)quinazolin-4(3H)-one derivatives to inhibit MRSA strains (JE2 and ATCC25923).

  • The 2,4-Dichloro Derivative (Compound 6x): When the core scaffold was substituted with 2,4-dichlorobenzylamine, the resulting compound exhibited moderate antibacterial activity, with MIC50 values ranging from 0.9 to 4.5 µM.

  • The 3,4-Difluoro Alternative (Compound 6y): By swapping the 2,4-dichloro moiety for a 3,4-difluorobenzylamine moiety, the efficacy drastically improved. Compound 6y achieved nanomolar MIC50 values (0.02 µM for JE2) and demonstrated an exceptional therapeutic efficacy window.

Mechanistic Insight: While the lipophilic bulk of chlorine (in 6x) can enhance target binding, it often suffers from poor membrane permeability or solubility. Fluorine substitutions (in 6y) typically improve metabolic stability and cellular penetration without adding excessive steric bulk, allowing for superior intracellular bacterial load reduction with minimal host cell damage.

Comparative Efficacy Data
CompoundSubstitution MoietyTarget StrainMIC50 (µM)HepG2 IC50 (µM)Efficacy Window (IC50/MIC50)
Compound 6x 2,4-DichlorobenzylamineMRSA ATCC259232.1 – 4.5Not Det.Moderate
Compound 6x 2,4-DichlorobenzylamineMRSA JE20.9 – 3.0Not Det.Moderate
Compound 6y 3,4-DifluorobenzylamineMRSA ATCC259230.3620.2~ 56.1
Compound 6y 3,4-DifluorobenzylamineMRSA JE20.0220.2~ 885.0

(Data summarized from the in vitro biological evaluation of quinazolin-4(3H)-one derivatives.)

Experimental Protocols: Synthesis & Efficacy Validation

To ensure scientific integrity, any comparative efficacy claim must be backed by a self-validating experimental workflow. Below is the standardized protocol used to synthesize these derivatives and evaluate their therapeutic windows.

Phase 1: Amidation / Scaffold Coupling
  • Preparation: Dissolve the core carboxylic acid scaffold (1.0 eq) in anhydrous dichloromethane (DCM).

  • Activation: Add EDC·HCl (1.2 eq) and DMAP (0.1 eq) to the solution.

    • Causality: EDC activates the carboxyl group to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction and preventing the racemization of the intermediate[2].

  • Coupling: Slowly add 2,4-dichlorobenzylamine (or the 3,4-difluoro alternative) (1.1 eq). Stir at room temperature for 18 hours.

  • Purification: Wash with water, extract the aqueous layer with DCM, dry the combined organic layers over MgSO4, and concentrate in vacuo[2].

Phase 2: In Vitro Antibacterial Assay (MIC50)
  • Inoculation: Cultivate MRSA strains (JE2, ATCC25923) in Mueller-Hinton broth. Standardize the inoculum to a final concentration of 5×105 CFU/mL.

    • Causality: Maintaining a strict inoculum size is critical. An inoculum that is too dense will artificially inflate the MIC due to the "inoculum effect," leading to false resistance readings.

  • Treatment: Prepare serial dilutions of the synthesized compounds in 96-well plates.

  • Validation Controls: Include Vancomycin or Amphotericin B as a positive control to validate the assay's dynamic range, and use 5% DMSO as a vehicle control to ensure the solvent is not causing background toxicity[3].

  • Incubation & Reading: Incubate at 37°C for 24 hours and determine the MIC50 via spectrophotometric absorbance.

Phase 3: Cytotoxicity & Therapeutic Window (HepG2)
  • Cell Seeding: Seed HepG2 human liver epithelial cells at 104 cells/well in a 96-well plate.

  • Exposure: Treat cells with varying concentrations of the synthesized compounds for 24 hours.

  • Viability Assessment: Add MTT reagent, incubate for 4 hours, lyse the cells, and measure absorbance at 570 nm to determine the IC50.

    • Causality: True drug efficacy is defined by its therapeutic window. A compound is only viable if its mammalian toxicity (IC50) is orders of magnitude higher than its bacterial toxicity (MIC50).

Systems Biology & Workflow Visualization

The following diagram illustrates the logical flow of the Structure-Activity Relationship (SAR) optimization and the subsequent biological validation required to calculate the therapeutic efficacy window.

SAR_Workflow Core Parent Scaffold (Quinazolin-4(3H)-one) Sub_Cl 2,4-Dichlorobenzylamine (Compound 6x) Core->Sub_Cl Synthesis Sub_F 3,4-Difluorobenzylamine (Compound 6y) Core->Sub_F Synthesis Assay_MIC MRSA MIC50 Assay (JE2 & ATCC25923) Sub_Cl->Assay_MIC Sub_F->Assay_MIC Res_Cl Moderate Efficacy MIC50: 0.9 - 4.5 µM Assay_MIC->Res_Cl Cl-Derivative Res_F High Efficacy MIC50: 0.02 - 0.36 µM Assay_MIC->Res_F F-Derivative Assay_Tox HepG2 Cytotoxicity (IC50 Determination) Window Therapeutic Window (IC50 / MIC50 > 885) Assay_Tox->Window Safety Profiling Res_F->Assay_Tox

Workflow diagram illustrating the SAR optimization from parent scaffold to the therapeutic window.

References[1] PubChem Compound Summary for CID 1485, 2,4-Dichlorobenzylamine - National Institutes of Health (NIH) - URL[4] Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC (NIH) - URL[2] Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors - ACG Publications - URL[3] Biological Effects of Novel Synthetic Guanidine Derivatives Targeting Leishmania (Viannia) braziliensis - MDPI - URL

Sources

Comprehensive NMR Spectra Validation Guide for (2,4-Dichlorophenyl)methylamine: Isomer Differentiation and Analytical Performance

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating halogenated aromatic intermediates. (2,4-Dichlorophenyl)methylamine (CAS: 95-00-1), commonly known as 2,4-dichlorobenzylamine, is a critical building block in drug development, particularly in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and coumarinamide-based carbonic anhydrase inhibitors .

Validating this compound is not merely about confirming its identity; it is about rigorously excluding positional isomers (such as 2,6-dichloro or 3,4-dichlorobenzylamine) that can drastically alter the pharmacological efficacy of the downstream active pharmaceutical ingredient (API). This guide provides an objective comparison of NMR analytical strategies, detailing the mechanistic causality behind the spectra and establishing a self-validating protocol for absolute structural confirmation.

Mechanistic Causality of the 1 H NMR Spectrum

To validate (2,4-Dichlorophenyl)methylamine, we must first understand the quantum mechanical environment of its protons. The molecule consists of a 1,2,4-trisubstituted benzene ring attached to a methanamine group.

  • The Aliphatic Region: The methylene bridge (-CH 2​ -) is flanked by an electronegative amine nitrogen and an anisotropic aromatic ring. This dual deshielding effect pushes the singlet to approximately 3.89 ppm . The amine (-NH 2​ ) protons appear as a broad singlet near 1.46 ppm . The broadness is caused by the quadrupolar relaxation of the 14 N nucleus and rapid chemical exchange with trace moisture.

  • The Aromatic Region (The AMX Spin System): The 2,4-dichloro substitution breaks the symmetry of the benzene ring, creating an isolated proton (H3) and two adjacent protons (H5, H6).

    • H3 (δ 7.35): Locked between two electron-withdrawing chlorine atoms at C2 and C4, H3 is highly deshielded. Because it has no ortho-neighbors, it only exhibits a weak meta-coupling ( 4J≈2.1 Hz) to H5.

    • H6 (δ 7.32): Positioned adjacent to the alkyl group and H5, it exhibits a strong ortho-coupling ( 3J≈8.3 Hz) to H5.

    • H5 (δ 7.23): This proton is the diagnostic linchpin. It ortho-couples to H6 and meta-couples to H3, resulting in a distinct doublet of doublets (dd) .

Quantitative Chemical Shift Data

The following table summarizes the high-resolution reference data sourced from and validated against standard structural models.

Chemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignmentMechanistic Rationale
7.35 Doublet (d) 4J=2.1 1HAr-H3Deshielded by two ortho-Cl atoms; meta-couples to H5.
7.32 Doublet (d) 3J=8.3 1HAr-H6Ortho-couples to H5; lacks ortho-Cl deshielding.
7.23 Doublet of doublets (dd) 3J=8.3 , 4J=2.1 1HAr-H5Ortho-couples to H6 and meta-couples to H3.
3.89 Singlet (s)N/A2H-CH 2​ -Deshielded by adjacent aromatic ring and amine nitrogen.
1.46 Broad Singlet (br s)N/A2H-NH 2​ Quadrupolar relaxation of 14 N and chemical exchange.

Visualizing the Spin-Spin Coupling Logic

To ensure accurate spectral interpretation, the following logic tree maps the physical causality of the J-coupling pathways within the 1,2,4-trisubstituted aromatic ring.

J_Coupling Ar 1,2,4-Trisubstituted Aromatic Ring H3 H3 Proton (C3) Between C2-Cl & C4-Cl Ar->H3 H5 H5 Proton (C5) Adjacent to C4-Cl & C6-H Ar->H5 H6 H6 Proton (C6) Adjacent to C5-H & C1-Alkyl Ar->H6 H3_split Meta Coupling (4J) to H5 (~2.1 Hz) Result: Doublet (d) H3->H3_split H5_split Ortho to H6 (~8.3 Hz) Meta to H3 (~2.1 Hz) Result: dd H5->H5_split H6_split Ortho Coupling (3J) to H5 (~8.3 Hz) Result: Doublet (d) H6->H6_split H3_split->H5_split 4J (2.1 Hz) H5_split->H6_split 3J (8.3 Hz)

Fig 2. J-coupling logic tree illustrating the AMX spin system of the 2,4-dichloro aromatic ring.

Comparative Analysis: Isomer Differentiation & Instrumental Performance

A. Isomer Differentiation

The primary analytical challenge is distinguishing the 2,4-dichloro product from its structural isomers. The symmetry of the molecule dictates the spin system, making NMR the ultimate objective arbiter.

IsomerAromatic SubstitutionExpected Spin SystemDiagnostic MultipletsDifferentiation Confidence
2,4-Dichlorobenzylamine 1,2,4-TrisubstitutedAMXd, d, ddBaseline Standard
2,6-Dichlorobenzylamine 1,2,3-TrisubstitutedAX 2​ d (2H), t (1H)High (Distinct symmetry, lacks dd)
3,4-Dichlorobenzylamine 1,2,4-TrisubstitutedAMXd, d, ddModerate (Requires precise δ comparison)
B. High-Field vs. Benchtop NMR

While benchtop NMRs are increasingly popular in synthesis labs, their utility for validating halogenated aromatics is limited by magnetic field dispersion.

ParameterHigh-Field NMR (400+ MHz)Benchtop NMR (60-90 MHz)Impact on Validation
Resolution (Dispersion) High (Signals well separated)Low (Aromatic signals overlap)Benchtop cannot resolve the 2.1 Hz meta-coupling, merging H3/H5/H6 into a single unresolved multiplet.
Sensitivity (LOD) < 1 mg> 5-10 mgHigh-field is required to detect trace isomeric impurities (<1%) from the chlorination process.
Throughput & Utility Medium (Requires core facility)High (Fume-hood adjacent)Benchtop is ideal for rapid reaction monitoring; High-field is mandatory for final QA release.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the NMR acquisition must be designed as a self-validating system . If any internal parameter fails, the entire dataset must be rejected.

Step-by-Step Methodology
  • Sample Preparation (Solvent Causality): Dissolve 10-15 mg of analytical grade (2,4-Dichlorophenyl)methylamine in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Why CDCl 3​ over DMSO-d 6​ ? DMSO strongly hydrogen-bonds with the -NH 2​ group, broadening the signal and shifting it downfield, often burying it under the aromatic region. CDCl 3​ minimizes this interaction, preserving the -NH 2​ integral.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium signal of CDCl 3​ .

  • Shimming Validation (Critical Step): Shim the magnet until the TMS peak at 0.00 ppm has a Full Width at Half Maximum (FWHM) of < 1.0 Hz .

    • Self-Validation: If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. The 2.1 Hz meta-coupling of H3 and H5 will blur, making it impossible to differentiate the 2,4-isomer from the 3,4-isomer. Do not proceed until shimming passes.

  • Acquisition Parameters: Use a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds .

    • Causality: Aromatic protons have longer T1​ relaxation times than aliphatic protons. If D1 is too short, the aromatic peaks will not fully relax between pulses, artificially suppressing their integration values and causing a QA failure.

  • Processing & Integration Check: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Phase and baseline correct manually. Set the integral of the -CH 2​

    • peak (3.89 ppm) to exactly 2.00 .
    • Self-Validation: The aromatic peaks must integrate to 1.00 each ( ± 5%), and the -NH 2​ peak to 2.00. Any deviation indicates incomplete relaxation or structural impurities.

NMR_Workflow Sample Sample Preparation (CDCl3 + 0.03% TMS) Acquisition 1H NMR Acquisition (400 MHz, 298K, D1=2s) Sample->Acquisition Processing FID Processing (FT, Phase/Baseline) Acquisition->Processing Validation System Validation (TMS FWHM < 1.0 Hz) Processing->Validation Analysis Multiplet Analysis (Integration & J-Coupling) Validation->Analysis Decision Isomer Differentiation Analysis->Decision Isomer24 2,4-Dichloro Confirmed (d, d, dd pattern) Decision->Isomer24 Matches AMX System IsomerOther Alternative Isomer (e.g., 2,6-Dichloro: d, t) Decision->IsomerOther Deviates

Fig 1. Self-validating NMR workflow for the structural confirmation of 2,4-dichlorobenzylamine.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1485, 2,4-Dichlorobenzylamine. Retrieved from[Link]

  • Deplano, A., et al. (2025). Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity of a New Class of Coumarinamides. MDPI / PubMed Central. Retrieved from [Link]

Comprehensive Analytical Comparison Guide: (2,4-Dichlorophenyl)methylamine vs. Standard Reference Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

(2,4-Dichlorophenyl)methylamine (CAS 95-00-1), commonly referred to as 2,4-Dichlorobenzylamine, is a highly reactive primary amine and a critical intermediate in advanced organic synthesis. It is heavily utilized in the development of antiviral agents targeting Flavivirus envelope proteins[1] and serves as a foundational precursor for Isotope Distribution Encoded Tags (IDEnT) in high-resolution mass spectrometry (MS) proteomics[2].

Due to its structural nature—featuring an electron-withdrawing dichlorophenyl ring that influences the nucleophilicity of the amine—ensuring the purity of synthesized or bulk-procured batches is paramount. This guide provides an objective, data-driven framework for comparing commercial or synthesized batches of (2,4-Dichlorophenyl)methylamine against Certified Reference Materials (CRMs). By establishing a self-validating analytical system, researchers can definitively ascertain batch fidelity, quantify impurities, and guarantee downstream synthetic reproducibility.

Physicochemical Benchmarking

Before initiating complex chromatographic workflows, baseline physicochemical properties must be compared against a pharmacopeial or ISO-certified CRM. The CRM serves as the absolute truth for these parameters. Physically, (2,4-Dichlorophenyl)methylamine presents as a clear, colorless to pale-yellow liquid at room temperature[3].

Table 1: Physicochemical Properties Comparison (Batch vs. CRM)
PropertyCRM Specification (e.g., TraceCERT)Typical Test Batch RangeAnalytical Method
Molecular Formula C7H7Cl2NC7H7Cl2NN/A
Molecular Weight 176.04 g/mol 176.04 g/mol High-Resolution MS
Density (25 °C) 1.308 g/mL[4]1.305 - 1.310 g/mLPycnometry
Refractive Index ( n20/D​ ) 1.578[4]1.576 - 1.580Refractometry
Boiling Point 83-84 °C at 5 mmHg[4]83-85 °C at 5 mmHgMicro-distillation
Assay (Purity) ≥ 99.5% (qNMR)≥ 97.0%[4]HPLC-UV / GC-FID

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the comparison must rely on orthogonal analytical techniques. The causality behind this design is fundamental: HPLC-UV captures non-volatile, UV-active impurities (such as unreacted 2,4-dichlorobenzaldehyde[5]), while GC-MS identifies volatile halogenated byproducts that lack strong chromophores.

G Start Batch Sample vs. CRM Standard Prep Sample Preparation (Dilution & Filtration) Start->Prep Aliquot HPLC HPLC-UV/MS (Purity & Assay) Prep->HPLC Liquid Phase GCMS GC-MS (Volatile Impurities) Prep->GCMS Volatile Phase NMR 1H/13C NMR (Structural Identity) Prep->NMR Deuterated Solvent Data Data Synthesis & Statistical Comparison HPLC->Data GCMS->Data NMR->Data

Analytical workflow for comparing batch samples against CRM standards.

Protocol 1: HPLC-UV/MS Purity Profiling

Causality & Design : (2,4-Dichlorophenyl)methylamine contains a basic primary amine. Using a standard unbuffered mobile phase will result in severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase. Therefore, a low-pH buffered system or an ion-pairing reagent is mandatory to protonate the amine, ensuring sharp, symmetrical peaks for accurate integration against the CRM.

Step-by-Step Methodology :

  • Standard Preparation : Accurately weigh 10.0 mg of the CRM and dissolve in 10.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Sample Preparation : Prepare the test batch identically to achieve a nominal concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions :

    • Column : C18 end-capped column (150 mm x 4.6 mm, 3 µm) to minimize silanol interactions.

    • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water (TFA acts as an ion-pairing agent, suppressing tailing).

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : 5% B to 95% B over 15 minutes, hold for 3 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 220 nm and 254 nm.

  • System Suitability (Self-Validation) : Inject the CRM standard in triplicate. The protocol is validated only if the relative standard deviation (RSD) of the peak area is < 0.5%, and the USP tailing factor is ≤ 1.2.

  • Execution : Inject the blank, CRM standard, and test batch. Calculate purity by area normalization and assay by external standard quantification.

Protocol 2: GC-MS Analysis of Volatile Impurities

Causality & Design : Upstream synthetic impurities, such as 2,4-dichlorotoluene or 2,4-dichlorobenzyl chloride[5], elute poorly in reverse-phase HPLC systems. GC-MS provides orthogonal separation based on volatility and definitive structural identification via electron ionization (EI) fragmentation patterns.

Step-by-Step Methodology :

  • Sample Preparation : Dilute 10 µL of the test batch and CRM separately into 1.0 mL of Dichloromethane (DCM).

  • GC Conditions :

    • Column : 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film).

    • Carrier Gas : Helium at 1.0 mL/min (constant flow).

    • Oven Program : 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Injection : 1 µL, split ratio 50:1, inlet temperature 250 °C.

  • MS Conditions : EI mode at 70 eV, scan range m/z 50-300.

  • Data Interpretation : Compare the total ion chromatogram (TIC) of the batch against the CRM. The characteristic isotopic cluster for the molecular ion [M]+ at m/z 175/177/179 (due to the natural abundance of Cl-35 and Cl-37 isotopes) must perfectly match the CRM's fragmentation pattern.

Application-Specific Benchmarking (Derivatization Assay)

In advanced proteomics, (2,4-Dichlorophenyl)methylamine is utilized to synthesize 2,4-dichlorobenzyliodoacetamide, an IDEnT reagent[2]. The presence of the dichloro-moiety introduces a distinct isotopic signature into cysteine-containing peptides, enabling rapid identification via Electrospray Ionization Fourier Transform Ion Cyclotron Resonance (ESI-FTICR) MS[2].

If the test batch contains isomeric impurities (e.g., 2,6-dichlorobenzylamine or 3,4-dichlorobenzylamine[1]), the resulting IDEnT reagent will yield isobaric peptide tags that co-elute and confound mass spectral interpretation. Thus, comparing the derivatization efficiency of the batch vs. CRM is a functional assay of quality.

Pathway Reactant1 2,4-Dichlorobenzylamine (CAS 95-00-1) Reaction N,N-dimethylformamide Dark, 2h, RT Reactant1->Reaction Reactant2 Iodoacetic Anhydride (Excess) Reactant2->Reaction Product 2,4-Dichlorobenzyliodoacetamide (IDEnT Reagent) Reaction->Product Yield >95% Application Cysteine-Peptide Alkylation & MS Product->Application ESI-FTICR MS

Synthesis of IDEnT reagent from 2,4-Dichlorobenzylamine for MS proteomics.

Table 2: Functional Assay Comparison (Derivatization Yield)
ParameterCRM Standard (99.5%)Test Batch A (97%)Test Batch B (Crude, 90%)
IDEnT Reagent Yield > 98%95%< 80% (Multiple side products)
Isomeric Purity (NMR) > 99.9%96.5%88.0%
MS Isotope Fidelity Perfect Cl2​ clusterAcceptableDistorted isotopic envelope

Conclusion

Comparing (2,4-Dichlorophenyl)methylamine against standard reference materials is not merely a regulatory checkbox; it is a fundamental scientific requirement. By employing orthogonal techniques (HPLC-UV/MS and GC-MS) and understanding the physicochemical causality behind the analytical parameters (such as pKa-driven peak tailing), researchers can ensure the integrity of their synthetic pipelines, prevent isobaric contamination in proteomics, and guarantee the reproducibility of downstream biological assays.

References

  • [4] Sigma-Aldrich. 2,4-Dichlorobenzylamine 97% 95-00-1 Product Specifications.4

  • [2] Analytical Chemistry - ACS Publications. Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching.2

  • [1] PMC - National Institutes of Health. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins.1

  • [3] ECHEMI. Buy 2,4-Dichlorobenzylamine Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD.3

  • [5] Guidechem. 2,4-Dichlorobenzaldehyde 874-42-0 Properties and Applications.5

Sources

A Comparative Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Validation Method for (2,4-Dichlorophenyl)methylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and a complete validation workflow for the quantitative analysis of (2,4-Dichlorophenyl)methylamine using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the causal reasoning behind experimental choices and critically comparing the GC-MS method with High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Introduction: The Analytical Challenge

(2,4-Dichlorophenyl)methylamine is a substituted phenethylamine derivative, a class of compounds significant in pharmaceutical and chemical synthesis. As an intermediate or potential impurity, its accurate quantification is critical for ensuring product quality, safety, and regulatory compliance. The selection of an analytical method must be deliberate, balancing sensitivity, specificity, and practicality.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] It is particularly well-suited for volatile or semi-volatile compounds.[3][4] However, primary amines like (2,4-Dichlorophenyl)methylamine can exhibit poor chromatographic behavior (e.g., peak tailing) due to their polarity.[5] This guide will address this challenge through a derivatization strategy, a common and effective approach to enhance volatility and improve peak shape for successful GC analysis.[6]

The objective of validating this analytical procedure is to provide documented evidence that the method is fit for its intended purpose.[7][8] This guide is structured around the internationally recognized principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guidelines.[8][9]

The GC-MS Method: Principles and Rationale

The core principle of GC-MS involves separating vaporized components of a mixture in a GC column and then detecting and identifying them based on their mass-to-charge ratio (m/z) in the mass spectrometer.[1][10]

The Necessity of Derivatization

Direct analysis of (2,4-Dichlorophenyl)methylamine is challenging due to the polar -NH2 group, which can interact strongly with active sites in the GC column, leading to poor peak symmetry and reduced sensitivity. To mitigate this, a derivatization step is employed. Reacting the amine with an acylating agent, such as Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA), replaces the active hydrogens on the nitrogen atom.[5] This transformation achieves two critical goals:

  • Increases Volatility: The resulting amide is less polar and more volatile, making it amenable to GC analysis.

  • Improves Peak Shape: It minimizes undesirable interactions with the stationary phase, resulting in sharp, symmetrical peaks essential for accurate quantification.

Proposed GC-MS Instrumental Parameters

The following table outlines a robust starting point for method development. The parameters are chosen to ensure efficient separation and sensitive detection of the derivatized analyte.

Parameter Setting Justification
GC System Agilent 8890 GC or equivalentProvides reliable and precise control of temperature and gas flow.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and specificity for trace-level analysis.[3]
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase provides excellent resolving power for a wide range of semi-volatile organic compounds.[11]
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.[12]
Inlet Temperature 250°CEnsures rapid and complete volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column, which is critical for achieving low detection limits required for impurity analysis.
Oven Program 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)A temperature gradient is essential to ensure the analyte is focused on the column at the start and elutes as a sharp peak within a reasonable runtime.
MS Interface Temp 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temp 230°C (Electron Impact Ionization, 70 eV)Standard conditions for creating reproducible fragmentation patterns for library matching and identification.[12]
Acquisition Mode Selected Ion Monitoring (SIM)For quantitative analysis, SIM mode dramatically increases sensitivity by monitoring only specific, characteristic ions of the analyte, rather than the full mass spectrum.[13]
Quantitation Ion To be determined from the mass spectrum of the derivatized analyteThe most abundant, unique fragment ion is typically chosen for quantification to maximize signal-to-noise.
Qualifier Ions To be determined (2-3 ions)Secondary ions are monitored to confirm the identity of the analyte, ensuring specificity by verifying their relative abundance ratios.[13]

The Validation Workflow: A Self-Validating System

An analytical method validation is a systematic process designed to confirm that the procedure is suitable for its intended use.[14][15] The workflow should be documented in a validation protocol before experiments begin.[8]

GC-MS Validation Workflow start Start: Define Method's Intended Purpose protocol Develop Validation Protocol & Acceptance Criteria start->protocol specificity Specificity & Selectivity protocol->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (Repeatability & Intermediate) range_node->precision report Final Validation Report accuracy->report robustness Robustness precision->robustness lod_loq->report robustness->report end_node Method Ready for Routine Use report->end_node

Caption: A typical workflow for GC-MS analytical method validation.

Detailed Validation Protocols

The following protocols are based on ICH Q2(R2) guidelines.[8][9]

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[16] Protocol:

  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of the derivatized analyte.

  • Spiked Sample Analysis: Analyze a sample spiked with (2,4-Dichlorophenyl)methylamine and other potentially interfering related substances.

  • Peak Purity: Use the mass spectrometer to confirm peak identity. The consistency of the mass spectrum across the chromatographic peak and the correct ratio of qualifier ions to the quantitation ion provide definitive proof of specificity.

Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7] Protocol:

  • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of (2,4-Dichlorophenyl)methylamine. For an impurity method, this range might be from the Limit of Quantification (LOQ) to 120% of the specification limit.

  • Analyze each standard in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis. Acceptance Criterion: The coefficient of determination (R²) should be ≥ 0.99.

Objective: To establish the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[7] Protocol: The range is confirmed by the successful validation of the linearity, accuracy, and precision studies performed at the extremes of the concentration interval.

Objective: To determine the closeness of agreement between the value which is accepted as a conventional true value and the value found.[16] Protocol:

  • Prepare samples by spiking the matrix at three different concentration levels (e.g., low, medium, and high) across the specified range.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the concentration of the analyte.

  • Express the accuracy as the percentage recovery of the known spiked amount. Acceptance Criterion: Mean recovery should be within 80-120% for impurity analysis at trace levels.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration (or a mid-range concentration) under the same operating conditions over a short interval of time.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess within-laboratory variations.

  • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of results. Acceptance Criterion: The %RSD should typically be ≤ 15% for impurity analysis.

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[18][19] Protocol (Signal-to-Noise Approach):

  • LOD: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.[20] This is the concentration at which the analyte can be detected but not necessarily quantified with accuracy.[19]

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.[19] The LOQ is the lowest concentration on the calibration curve and its accuracy and precision must be verified.[18] Acceptance Criterion: The LOQ must be demonstrated to be precise and accurate.

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[12] Protocol:

  • Introduce small, deliberate changes to critical method parameters, one at a time. Examples include:

    • GC oven temperature ramp rate (e.g., ± 2°C/min)

    • Carrier gas flow rate (e.g., ± 0.1 mL/min)

    • Inlet temperature (e.g., ± 5°C)

  • Analyze a system suitability sample under each modified condition.

  • Evaluate the impact on key chromatographic results (retention time, peak area, peak symmetry). Acceptance Criterion: The results should remain within the acceptance criteria defined for system suitability, demonstrating the method's reliability during routine use.

Comparison with an Alternative: HPLC-UV

While GC-MS is a powerful tool, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is another common analytical technique.[21][22] The choice between them depends on the specific requirements of the analysis.

Method Selection Logic start Analyte: (2,4-Dichlorophenyl)methylamine volatile Is the analyte volatile or can be made volatile? start->volatile derivatization Is derivatization acceptable? volatile->derivatization Yes hplc Use HPLC volatile->hplc No gcms Use GC-MS derivatization->gcms Yes derivatization->hplc No chromophore Does analyte have a sufficient UV chromophore? hplc->chromophore chromophore->hplc Yes lcms Consider LC-MS chromophore->lcms No

Caption: Decision logic for selecting an analytical method.

Performance Comparison

The following table provides a comparative summary of the two techniques for this specific application.

Parameter GC-MS (with Derivatization) HPLC-UV Commentary
Specificity Very High. Mass spectrometry provides structural information, making it highly definitive for identification.[3]Moderate to High. Specificity depends on chromatographic resolution from other UV-absorbing compounds. Peak purity can be assessed with a Diode Array Detector (DAD).GC-MS offers superior confidence in analyte identification, which is crucial for impurity profiling.
Sensitivity (LOD/LOQ) Very High. SIM mode allows for trace-level detection, often in the low ppm or ppb range.[23]Moderate. Sensitivity is dependent on the molar absorptivity of the analyte at the detection wavelength.For detecting very low-level impurities, GC-MS is generally the more sensitive technique.[24]
Sample Preparation More Complex. Requires an additional, optimized derivatization step.[6]Simpler. Typically involves a "dilute-and-shoot" approach if the sample is clean.HPLC offers faster sample preparation, which can increase throughput.[4]
Volatility Requirement Strict. The analyte must be volatile and thermally stable (or made so via derivatization).[21]Not Required. Ideal for non-volatile and thermally labile compounds.[22]This is the fundamental dividing line between the two techniques.
Instrumentation Cost Higher. GC-MS systems are generally more expensive to purchase and maintain.[24]Lower. HPLC-UV systems are more common and typically have lower operational costs.Budget and instrument availability are practical considerations.
Robustness Good. Modern instruments are very reliable, but the derivatization step can add variability if not well-controlled.Very Good. HPLC is a highly mature and robust technique for routine QC analysis.
Conclusive Recommendation
  • For Trace-Level Impurity Quantification and Identification: GC-MS is the superior choice. Its unparalleled specificity and sensitivity ensure that trace impurities are not only detected but also confidently identified. The investment in developing a robust derivatization protocol is justified by the quality and certainty of the data.

  • For Routine Assay of the Main Component: HPLC-UV may be a more practical and cost-effective solution, provided the analyte has a suitable UV chromophore and required sensitivity levels are met. Its simpler sample preparation and operational robustness are advantageous in a high-throughput QC environment.

Conclusion

The Gas Chromatography-Mass Spectrometry method, when properly developed and validated, provides a highly specific, sensitive, and reliable system for the quantitative analysis of (2,4-Dichlorophenyl)methylamine. The key to success lies in a well-controlled derivatization step to overcome the inherent challenges of analyzing a polar primary amine by GC. While HPLC-UV presents a simpler alternative, it cannot match the definitive identification capabilities and trace-level sensitivity of GC-MS. The choice of method should therefore be guided by the specific analytical objective, whether it is the rigorous characterization of trace impurities or the routine assay of a major component. Adherence to a systematic validation workflow, grounded in ICH principles, is essential to ensure the integrity and trustworthiness of the generated data, regardless of the technology chosen.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][7]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link][16]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][9]

  • Armbruster, D. A., & Pry, T. (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. [Link][18]

  • U.S. Environmental Protection Agency. (n.d.). Test Material: 2,4-D MRID: 49314202. [Link][13]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link][8]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link][25]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link][21]

  • Shimadzu. (n.d.). Fundamentals of GCMS: Understand the Basics, Key Trends, and Latest Developments. [Link][3]

  • Chromicent. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link][19]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link][24]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link][14]

  • Lo Dico, G. M., et al. (2020, June 24). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A. [Link][11]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. [Link][1]

  • Belouafa, S., et al. (2017, November 1). The Limit of Detection. LCGC International. [Link][20]

  • Theodorsson, E. (2014, November 1). Limit of detection, limit of quantification and limit of blank. European Federation of Clinical Chemistry and Laboratory Medicine. [Link][26]

  • Al-Mudhafar, M. J., et al. (2023, May 6). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules. [Link][23]

  • Qualifyze. (2022, December 20). Auditing Analytical Method Validation in Pharma. [Link][15]

  • Lab Manager. (2025, November 27). HPLC vs GC: Choosing the Right Chromatography Technique. [Link][22]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link][17]

  • International Journal of Creative Research Thoughts. (2024, November 11). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate. [Link][12]

  • ResearchGate. (2021, August 25). Principle, Instrumentation, and Applications of Gas Chromatography-Mass Spectrometry (GC-MS). [Link][10]

  • Wikipedia. (n.d.). Detection limit. [Link][27]

  • American Chemical Society. (n.d.). History of the combination of gas chromatography and mass spectrometry. [Link][2]

Sources

Structural Analog Comparison: (2,4-Dichlorophenyl)methylamine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,4-Dichlorophenyl)methylamine—commonly referred to as 2,4-dichlorobenzylamine (2,4-DCBA)—is a privileged pharmacophore building block extensively utilized in the rational design of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and enzyme inhibitors.

When optimizing a lead compound, substituting an unsubstituted benzylamine with halogenated analogs (such as 4-chlorobenzylamine or 3,4-dichlorobenzylamine) fundamentally alters the molecule's steric bulk, lipophilicity, and basicity. This guide objectively compares 2,4-DCBA with its structural analogs, detailing how these physicochemical shifts dictate target binding affinity and pharmacokinetic performance.

Physicochemical Profiling: The Halogen Effect

The addition of chlorine atoms to the benzyl ring exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the benzylic amine. This significantly lowers the pKa of the primary amine.

Causality Insight: Why does this pKa shift matter? A lower pKa (closer to physiological pH 7.4) increases the fraction of the un-ionized drug in systemic circulation. This enhances membrane permeability (e.g., Caco-2 absorption) and frequently mitigates off-target hERG channel toxicity, which is notoriously driven by highly basic amines[1]. Furthermore, the ortho-chlorine in 2,4-DCBA introduces steric hindrance that restricts the rotational freedom of the benzylic bond, locking the molecule into a favorable bioactive conformation.

Table 1: Physicochemical Comparison of Benzylamine Analogs
CompoundSubstitution PatternPredicted pKaLogP (Lipophilicity)Steric / Electronic Profile
Benzylamine Unsubstituted~9.331.09High basicity, high rotational freedom.
4-Chlorobenzylamine Para-chloro~8.852.50Moderate inductive effect, linear lipophilic extension.
3,4-Dichlorobenzylamine Meta, Para-dichloro~8.562.75Strong inductive effect, broad lipophilic bulk.
2,4-Dichlorobenzylamine Ortho, Para-dichloro~8.312.79Strongest inductive effect, high steric hindrance (ortho-effect).

Data synthesized from environmental sorption and structural profiling studies [2, 3].

Performance in Biological Targets

The unique properties of 2,4-DCBA have been leveraged across multiple therapeutic domains:

  • Soluble Epoxide Hydrolase (sEH) Inhibition: In a recent study evaluating dichlorobenzylamide derivatives, compounds incorporating the 2,4-dichlorobenzyl moiety demonstrated highly potent, concentration-dependent inhibition of human recombinant sEH. The 2,4-dichloro substitution perfectly occupies the hydrophobic pocket of the sEH active site, maximizing van der Waals interactions while the desolvation penalty is offset by the highly lipophilic nature of the di-chloro ring [4].

  • CCR4 Antagonism (Immunology): During the discovery of CCR4 antagonists (e.g., Zelnecirnon / RPT193 analogs), the 2,4-dichlorobenzylamine motif was coupled to a pyrimidine core. The lipophilicity of the 2,4-dichloro pattern drives binding affinity via hydrophobic interactions. However, researchers noted that excessive lipophilicity can lead to a large volume of distribution (Vd), requiring careful tuning of the rest of the molecule to maintain optimal pharmacokinetics [1].

Experimental Methodologies

To effectively utilize 2,4-DCBA and its analogs in drug discovery, robust synthetic and analytical protocols are required. Below are self-validating methodologies for incorporating and testing these analogs.

Protocol A: Amide Coupling Synthesis of 2,4-DCBA Derivatives

This protocol utilizes EDC/DMAP coupling to attach 2,4-DCBA to a target carboxylic acid scaffold.

  • Activation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 0.1 equivalents of DMAP. Stir at room temperature for 30 minutes.

    • Causality: EDC is chosen over HATU because its urea byproduct is water-soluble, allowing for seamless extraction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Amine Addition: Add 1.2 equivalents of 2,4-dichlorobenzylamine. Stir for 12–18 hours under an argon atmosphere.

    • Causality: Due to the electron-withdrawing ortho/para chlorines, 2,4-DCBA (pKa ~8.31) is a weaker nucleophile than unsubstituted benzylamine. Extended reaction times are necessary to ensure full conversion.

  • Self-Validating Workup: Dilute the reaction with DCM. Wash the organic layer sequentially with 1M HCl (aqueous), saturated NaHCO3, and brine.

    • Causality: The 1M HCl wash selectively protonates and removes any unreacted 2,4-DCBA and DMAP into the aqueous layer. The NaHCO3 wash removes unreacted carboxylic acid. If the organic layer yields a single spot on TLC post-workup, the purification system has self-validated the removal of starting materials.

Protocol B: Binding Affinity Validation via Isothermal Titration Calorimetry (ITC)

Used to determine the thermodynamic drivers (Enthalpy vs. Entropy) of the 2,4-dichloro substitution.

  • Sample Preparation: Dialyze the target protein (e.g., sEH) into the exact same buffer used to dissolve the 2,4-DCBA analog (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO).

    • Causality: Buffer mismatch is the leading cause of false heat signals in ITC. Exact matching eliminates heat of dilution artifacts.

  • Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes.

    • Causality: Microbubbles released during the stirring of the ITC syringe will cause severe baseline spikes, invalidating the thermodynamic integration.

  • Titration & Analysis: Inject the 2,4-DCBA analog into the protein cell in 2 μL increments. Extract KD​ , ΔH , and −TΔS .

    • Causality: Comparing the 2,4-DCBA analog to an unsubstituted benzylamine analog typically reveals an entropically driven binding profile ( −TΔS<0 ) for the di-chloro compound, caused by the displacement of ordered water molecules from the target's hydrophobic pocket.

Workflow Visualization

G HTS High-Throughput Screening (Hit Identification) Core Benzylamine Core Scaffold (Suboptimal pKa / Affinity) HTS->Core Div Structural Diversification (Halogen Scanning: Mono vs Di-chloro) Core->Div Prop Physicochemical Profiling (pKa Shift, LogP, Permeability) Div->Prop Assay In Vitro Binding Assays (ITC, SPR, Enzyme Inhibition) Prop->Assay Lead Lead Selection (2,4-DCBA Analog Optimized) Assay->Lead

Caption: Hit-to-Lead Optimization Workflow for Benzylamine-Derived Pharmacophores.

References

  • Discovery and Characterization of Zelnecirnon (RPT193), a Potent and Selective CCR4 Antagonist for Allergic Disorders. Journal of Medicinal Chemistry - ACS Publications.1

  • Molecular Docking as a Tool to Examine Organic Cation Sorption to Organic Matter. Environmental Science & Technology - ACS Publications.2

  • 4-Chlorobenzylamine | 104-86-9. ChemicalBook.3

  • Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.4

Sources

Safety Operating Guide

[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex synthetic intermediates. amine is a structurally dense secondary amine featuring a heavily chlorinated aromatic ring. While its unique steric and electronic properties make it a valuable building block in medicinal chemistry, these same features create specific, high-risk challenges for waste management.

Improper disposal of halogenated organic amines poses severe environmental and laboratory safety risks. The carbon-chlorine bonds in the 2,4-dichlorobenzyl moiety are highly recalcitrant. If subjected to standard low-temperature incineration, they act as precursors for polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), which are potent environmental toxins. Furthermore, the secondary amine functional group is a weak base that can react violently with incompatible waste streams.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring scientific integrity and strict regulatory compliance.

Section 1: Chemical Profiling & Incompatibility Causality

Understanding the chemical behavior of amine is the foundation of our disposal strategy.

  • The Halogenated Aromatic Ring: Dictates the ultimate disposal method. Wastes containing significant halogen concentrations must be segregated into dedicated streams destined for high-temperature rotary kiln incinerators (>1100°C) equipped with caustic scrubbers to neutralize the resulting hydrochloric acid (HCl) gas ()[1]. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs due to these required extra treatment steps[2].

  • The Secondary Amine: Dictates laboratory storage compatibility. Amines act as nucleophiles and weak bases. Mixing this compound with strong oxidizers or concentrated acids (especially nitric acid) will trigger an exothermic neutralization or oxidation reaction, rapidly generating heat and gas, which can cause sealed waste containers to rupture.

Incompatibility Amine Halogenated Amine Waste React1 Exothermic Reaction (Pressure Buildup) Amine->React1 + React2 Violent Oxidation (Fire Hazard) Amine->React2 + React3 Complexation (Toxic Sludge) Amine->React3 + Acid Strong Acids (Nitric) Acid->React1 + Oxidizer Oxidizing Agents Oxidizer->React2 + Metals Heavy Metals (Cu, Ni) Metals->React3 +

Logical relationship of chemical incompatibilities for halogenated amine waste.

Section 2: Quantitative Waste Parameters

To optimize disposal logistics and ensure regulatory compliance, waste streams containing this compound must be strictly characterized. Table 1 summarizes the critical parameters for the organic waste stream.

Table 1: Waste Characterization & Segregation Parameters

ParameterSpecification / ThresholdRationale (Causality)
Halogen Content > 1% by weightTriggers classification as "Halogenated Waste" to prevent dioxin formation during standard incineration[3].
Aqueous Content < 20% by volumeHigh water content in organic waste decreases incineration efficiency and increases disposal costs[4].
Headspace 20% - 25% of containerAccommodates the high thermal expansion coefficient of organic amines and solvents[5].
Storage Temp. 15°C - 25°CPrevents volatilization of the amine and mitigates pressure buildup in sealed waste containers.

Section 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . Each critical step includes a validation check to ensure operational integrity and safety.

Phase 1: Liquid Waste Segregation
  • Container Selection: Select a high-density polyethylene (HDPE) or PTFE-lined glass container. Causality: Trace moisture can react with chlorinated organics over time to form dilute HCl; standard metal containers will corrode and fail.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Mark the primary hazard as "Toxic/Halogenated Organic" and list the exact chemical name.

  • Transfer: In a certified chemical fume hood, use a dedicated funnel to transfer the liquid waste.

  • Volume Control: Fill the container to a maximum of 75% capacity ()[5]. Causality: Halogenated solvents and amines have high coefficients of thermal expansion. Leaving headspace prevents hydrostatic rupture during transport.

  • Validation Step: Before sealing the container for storage, perform a visual phase check. The liquid should be a single homogeneous phase. If a distinct aqueous layer is visible, the water content likely exceeds the 20% threshold ()[4]. Separate the phases using a separatory funnel before final Satellite Accumulation Area (SAA) storage.

Phase 2: Solid Waste Management
  • Collection: Place all chemically contaminated consumables (pipette tips, Kimwipes, reaction vials) into a rigid, puncture-resistant container lined with a chemically compatible poly-bag.

  • Segregation: Never mix this solid waste with biological waste (red bags) or general trash.

  • Validation Step: Weigh the solid waste container weekly. A sudden, unexplained increase in mass indicates that liquid waste is improperly being dumped into the solid bin, which violates EPA free-liquid regulations for solid hazardous waste.

WasteWorkflow A Waste Generation: [(2,4-Dichlorophenyl)methyl] (1-methoxypropan-2-yl)amine BB BB A->BB Liquid Phase B Physical State Assessment D Solid Waste (Consumables, PPE) B->D Solid Phase C Liquid Organics (Reaction Filtrates, Solvents) E Halogenated Waste Stream (Red Tag / HDPE Container) C->E Halogen Content > 1% D->E Chemically Contaminated F Secondary Containment (Satellite Accumulation Area) E->F Cap & Label G High-Temp Incineration (>1100°C) + Caustic Scrubbing F->G Vendor Disposal BB->C Liquid Phase

Workflow for the segregation and disposal of halogenated organic amine waste.

Section 4: Spill Response and Decontamination

In the event of a localized benchtop spill, immediate neutralization is required to prevent inhalation exposure and surface degradation.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: Combustible absorbents (like sawdust) can ignite if the amine undergoes an exothermic reaction with other spilled reagents.

  • Neutralization: Spray the absorbed spill with a dilute, weak acid (e.g., 5% citric acid). Causality: Citric acid safely protonates the secondary amine, converting it into a non-volatile, water-soluble citrate salt, thereby eliminating inhalation hazards.

  • Collection: Scoop the neutralized slurry into a solid halogenated waste container using a non-sparking tool.

  • Validation Step: Swab the decontaminated bench surface with a moistened pH indicator strip. A pH reading of 6.5–7.5 validates that the basic amine has been completely neutralized and the area is safe to resume operations.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA Hazardous Waste Guidelines. URL: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide - Halogenated Organic Waste." URL:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." URL:[Link]

  • University of Tennessee Institute of Agriculture (UTIA). "Laboratory Hazardous Waste Management Guide." URL:[Link]

Sources

Personal protective equipment for handling [(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide provides essential safety, handling, and logistical protocols for amine (CAS: 1019628-43-3). Designed for researchers and drug development professionals, this document goes beyond standard Safety Data Sheets (SDS) by explaining the mechanistic reasoning behind each safety requirement, ensuring a self-validating and highly reliable laboratory environment.

Chemical Risk Profile & Mechanistic Hazards

To effectively protect yourself, you must understand why this specific molecule behaves the way it does. amine is a complex secondary amine featuring a halogenated aromatic ring and an ether linkage[1].

  • Corrosivity and Basicity: The secondary amine group ( NH ) acts as a strong nucleophile and organic base. Upon contact with biological tissues, it can rapidly saponify skin lipids and denature proteins, leading to severe chemical burns[2].

  • Enhanced Dermal Penetration: The 2,4-dichlorophenyl moiety significantly increases the molecule's lipophilicity (LogP). If the chemical breaches your protective barrier, this lipophilic nature allows it to rapidly partition into and penetrate the lipid-rich stratum corneum of the skin, accelerating systemic absorption.

  • Ocular Toxicity (Halovision): Exposure to amine vapors can cause a phenomenon known as "halovision" or glaucopsia, where the vapor reacts with corneal moisture to cause corneal edema, resulting in blurred vision and the appearance of halos around lights[2].

Personal Protective Equipment (PPE) Architecture

Protective clothing is your last line of defense. Because of the unique permeation profile of halogenated aromatic amines, standard laboratory PPE is insufficient[3].

Glove Selection and Permeation Causality

Do not rely on standard latex or thin nitrile gloves. A landmark study highlighted by the American Industrial Hygiene Association (AIHA) demonstrated that aromatic and halogenated amines rapidly permeate neoprene and thin nitrile, whereas butyl rubber provides superior, extended resistance[3].

Table 1: Glove Material Compatibility for Halogenated Secondary Amines

Glove MaterialPermeation ResistanceBreakthrough Time (BT)Operational Recommendation
Butyl Rubber Excellent> 480 minsPrimary Choice. Required for direct handling, synthesis, and spill cleanup[4].
Heavy-Duty Nitrile Good120 - 240 minsAcceptable for short-term, low-volume analytical transfers (double-gloving required).
Neoprene Fair to Poor< 60 minsNot recommended. Amines rapidly permeate this matrix[3].
Latex PoorImmediateStrictly Prohibited. Offers zero barrier protection against organic amines[2].
Eye, Face, and Body Protection
  • Ocular: Unvented chemical splash goggles paired with an 8-inch face shield. Safety glasses are inadequate against amine vapor and splash risks.

  • Respiratory: All handling must occur within a certified chemical fume hood. If operational logistics require handling outside a hood, a full-face respirator equipped with an ABEK cartridge (specifically the 'K' rating for ammonia and amines, and 'A' for organic vapors) is mandatory[2].

  • Body: A Tychem® QC (or equivalent) chemical-resistant apron over a standard flame-resistant lab coat.

Step-by-Step Operational Workflow

Trustworthiness in the lab relies on self-validating systems. Follow this procedural methodology to ensure zero-exposure operations.

Phase 1: Pre-Operation Validation
  • Verify Containment: Check the fume hood monitor. Ensure the face velocity is between 80–120 feet per minute (fpm).

  • Inspect PPE: Perform an inflation test on butyl rubber gloves to check for micro-tears before donning.

  • Stage Decontamination: Pre-mix a 5% citric acid solution and place it inside the fume hood. Causality: Weak organic acids safely neutralize amines without the violent exothermic reactions caused by strong mineral acids (like HCl).

Phase 2: Dispensing and Handling
  • Establish the Safe Zone: Work at least 6 inches inside the face of the fume hood. Keep the sash lowered to a maximum height of 18 inches to prevent amine vapor escape[5].

  • Transfer Protocol: Use closed-system transfers (e.g., Schlenk lines or gas-tight syringes) for volumes >50 mL. For smaller volumes, use dedicated glass pipettes. Avoid plastic consumables that may degrade upon contact with the ether/amine functionalities.

  • Isolate Contamination: Never touch the fume hood sash, your face, or leave the laboratory while wearing contaminated gloves. Yale EHS protocols strictly prohibit wearing amine-contaminated PPE in common areas to prevent secondary exposure[5].

Spill Response and Disposal Plan

In the event of a spill, immediate and structured action is required to prevent vapor inhalation and environmental toxicity.

SpillResponse Start Spill Detected (Amine Release) Assess Evacuate & Assess Ventilation Status Start->Assess PPE Don Advanced PPE (Butyl Gloves, Respirator) Assess->PPE Contain Containment (Inert Absorbent) PPE->Contain Neutralize Neutralization (5% Citric Acid) Contain->Neutralize Verify Verify pH (Target: pH 6-8) Neutralize->Verify Verify->Neutralize If pH > 8 (Basic) Dispose Collect & Seal Hazardous Waste Verify->Dispose If pH Neutral

Fig 1: Step-by-step operational workflow for amine spill containment and neutralization.
Spill Neutralization Methodology:
  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as amines can react with organic matter.

  • Neutralize: Slowly apply the 5% citric acid solution from the perimeter inwards. This converts the volatile, lipophilic amine into a water-soluble, non-volatile ammonium salt.

  • Verify: Use pH paper to test the neutralized liquid. Proceed to cleanup only when the pH reads between 6.0 and 8.0.

  • Dispose: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container.

Waste Segregation Logistics
  • Incompatibilities: Never store amine waste with strong oxidizing agents, acid chlorides, or strong mineral acids. Mixing will result in rapid heat generation, pressure buildup, and potential rupture of the waste container.

  • Labeling: Clearly label waste as "Hazardous Waste - Corrosive/Toxic Secondary Amine."

References

  • American Industrial Hygiene Association (AIHA). Chemical Protective Clothing 101. The Synergist. Retrieved from:[Link][3]

  • American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Center for the Polyurethanes Industry. Retrieved from:[Link][2]

  • Environmental Protection Agency (EPA). Guidelines for the Selection of Chemical Protective Clothing Vol 1 & II. Retrieved from: [Link][4]

  • Yale University Environmental Health & Safety. Safety Bulletin: Safe Handling of Amines. Retrieved from:[Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[(2,4-Dichlorophenyl)methyl](1-methoxypropan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.